molecular formula C23H28ClN3O B217519 Datelliptium Chloride CAS No. 105118-14-7

Datelliptium Chloride

Katalognummer: B217519
CAS-Nummer: 105118-14-7
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: UCICRVXYPSKKJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Datelliptium Chloride, also known as this compound, is a useful research compound. Its molecular formula is C23H28ClN3O and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCICRVXYPSKKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81531-57-9 (Parent)
Record name Datelliptium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105118-14-7
Record name Datelliptium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DATELLIPTIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5QKF7Q20O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Datelliptium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Datelliptium Chloride, a derivative of the plant alkaloid ellipticine, has emerged as a compound of significant interest in oncology. Its mechanism of action is multifaceted, primarily centering on the transcriptional repression of the RET oncogene through the stabilization of G-quadruplex structures. This guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Transcriptional Repression of the RET Oncogene

The principal antitumor activity of this compound, particularly in medullary thyroid carcinoma (MTC), stems from its ability to act as a novel inhibitor of RET transcription. This is achieved through the stabilization of G-quadruplex structures within the RET promoter region.[1][2][3] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences that can modulate gene expression.[4][5] By binding to and stabilizing these structures, this compound impedes the transcriptional machinery, leading to a significant downregulation of RET protein expression.[2][6] This targeted action has been observed in MTC cell lines harboring RET mutations.[2]

Signaling Pathway Diagram

Datelliptium_RET_Pathway cluster_downstream Downstream Effects of RET Inhibition Datelliptium This compound G4 G-Quadruplex in RET Promoter Datelliptium->G4 Stabilizes RET_Transcription RET Transcription G4->RET_Transcription Inhibits RET_Protein RET Protein RET_Transcription->RET_Protein Leads to PI3K PI3K RET_Protein->PI3K Activates EMT Epithelial-to-Mesenchymal Transition (EMT) RET_Protein->EMT Induces RET_Protein->EMT Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR CyclinD1 Cyclin D1 mTOR->CyclinD1 Increases mTOR->CyclinD1 CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1->CellCycle Promotes CyclinD1->CellCycle Mesenchymal_Markers Mesenchymal Markers (N-cadherin, Vimentin, etc.) EMT->Mesenchymal_Markers Increases EMT->Mesenchymal_Markers

Datelliptium's inhibition of RET transcription and downstream signaling.

Downstream Effects of RET Inhibition

The suppression of RET expression by this compound triggers a cascade of downstream effects that contribute to its antitumor properties:

  • Inhibition of the PI3K/Akt/mTOR Pathway : Constitutive activation of the RET kinase in MTC leads to the activation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[1][7] this compound treatment has been shown to reduce the activation of this pathway.[1]

  • Downregulation of Cyclin D1 : A key downstream effector of the mTOR pathway is Cyclin D1, which plays a vital role in the progression of the cell cycle from the G1 to the S phase.[1] By inhibiting the PI3K/Akt/mTOR pathway, this compound leads to a significant downregulation of Cyclin D1 protein levels.[1]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT) : The EMT program is a critical process in cancer metastasis, allowing tumor cells to acquire migratory and invasive properties.[8][9] this compound has been demonstrated to reverse EMT, as evidenced by the downregulation of mesenchymal markers such as N-cadherin, vimentin, slug, and snail.[1][2][3][10]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from preclinical studies.

Cell LineIC50 ValueNotes
TT~2.5 µg/mLMedullary thyroid carcinoma cell line with RET mutation.
Nthy-ori-3-110 µg/mLNormal thyroid cell line, indicating selective toxicity.[2]

Table 1: In Vitro Cytotoxicity of this compound.

ParameterResultModel System
Tumor Growth Inhibition~75%MTC xenograft mouse model.[2][3][10]
Spheroid Size ReductionUp to 70% after 48 hoursPreformed spheroids from TT cells.[2]

Table 2: In Vivo and 3D Model Efficacy of this compound.

Other Potential Mechanisms of Action

While the inhibition of RET transcription is a well-documented mechanism, other activities characteristic of ellipticine derivatives may also contribute to the pharmacological profile of this compound.

  • DNA Intercalation : Ellipticine and its derivatives are known to intercalate into DNA, inserting themselves between base pairs.[11] This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. While direct evidence for this compound's intercalating activity is not extensively documented in recent literature, it remains a plausible mechanism of action for this class of compounds.

  • Topoisomerase II Inhibition : Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[12] Inhibition of this enzyme can lead to the accumulation of DNA double-strand breaks and subsequent cell death.[13][14] Many anticancer drugs, including some ellipticine derivatives, function as topoisomerase II inhibitors.[12] Further investigation is required to definitively establish the role of topoisomerase II inhibition in the mechanism of this compound.

  • Generation of Reactive Oxygen Species (ROS) : The induction of oxidative stress through the generation of ROS is a common mechanism of action for many DNA-damaging anticancer agents.[15][16] ROS can cause widespread cellular damage, including DNA strand breaks, and trigger apoptosis.[17] Currently, there is a lack of direct evidence linking the mechanism of this compound to the generation of ROS.

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of proteins such as RET, p-mTOR, mTOR, and Cyclin D1 following treatment with this compound.

  • Cell Lysis : Treat MTC cell lines (e.g., TT, Mz-CRC-1) with varying concentrations of this compound for 48 hours. Harvest the cells and lyse them in a suitable lysis buffer.[10]

  • Protein Quantification : Determine the protein concentration of the cell lysates using a Bradford assay.[18]

  • SDS-PAGE : Separate 25-40 µg of protein per lane on an SDS-polyacrylamide gel.[18]

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target proteins (e.g., RET, p-mTOR, Cyclin D1) overnight at 4°C.[18]

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like actin.[10]

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Workflow for Western Blotting analysis.
Wound Healing (Scratch) Assay for Cell Migration

This assay is employed to assess the effect of this compound on the migratory capacity of cancer cells.[12]

  • Cell Seeding : Seed cells in a 12-well plate and grow them to form a confluent monolayer.[19]

  • Scratch Creation : Create a "wound" or scratch in the cell monolayer using a sterile 1 mm pipette tip.[19]

  • Washing : Gently wash the wells with PBS to remove detached cells.[19]

  • Treatment : Add fresh medium containing various concentrations of this compound to the wells.

  • Imaging : Capture images of the scratch at time zero and at regular intervals (e.g., every 24 hours for up to 96 hours) using a phase-contrast microscope.[10][19]

  • Analysis : Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.[12]

Wound_Healing_Workflow seed Seed cells to confluence scratch Create scratch with pipette tip seed->scratch wash Wash to remove debris scratch->wash treat Add this compound wash->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate and image at intervals image_t0->incubate analyze Analyze wound closure incubate->analyze

Workflow for the Wound Healing (Scratch) Assay.
Spheroid Formation Assay

This 3D cell culture model is used to evaluate the effect of this compound on the growth and viability of tumor spheroids, which more closely mimic in vivo tumors.[20]

  • Cell Seeding : Seed cancer cells (e.g., TT cells) in a 96-well spheroid microplate with an ultra-low attachment surface at a desired density.[20]

  • Spheroid Formation : Centrifuge the plate to facilitate cell aggregation at the bottom of the wells and incubate for 24-72 hours to allow for spheroid formation.[21]

  • Treatment : For pre-formed spheroids, carefully add medium containing this compound at various concentrations.[2]

  • Monitoring : Monitor the size and morphology of the spheroids over time using microscopy.

  • Viability Assay : At the end of the treatment period, assess cell viability using a suitable assay, such as the CellTiter-Glo® 3D cell viability assay.[20]

Conclusion

The primary mechanism of action of this compound involves the targeted inhibition of RET oncogene transcription through the stabilization of G-quadruplex structures in its promoter. This leads to the disruption of key downstream signaling pathways, including PI3K/Akt/mTOR, and the reversal of the epithelial-to-mesenchymal transition, ultimately inhibiting cancer cell proliferation, migration, and survival. While other mechanisms such as DNA intercalation and topoisomerase II inhibition are plausible for this class of compounds, further research is needed to elucidate their specific contribution to the pharmacological profile of this compound. The data presented herein underscore the potential of this compound as a promising therapeutic agent, particularly for RET-driven malignancies.

References

Datelliptium Chloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Datelliptium chloride is a derivative of the plant alkaloid ellipticine and is recognized for its potent anti-tumor activities.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols utilized in its study.

Core Physicochemical Properties

This compound is a DNA-intercalating agent.[1][4] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C23H29Cl2N3O[1][5]
Formal Name 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium, monochloride, monohydrochloride[6]
Molecular Weight 434.4 g/mol [5][6]
CAS Number 157000-76-5[1][5][6]
Appearance A solid[6]
Solubility DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Soluble (≥ 10 mg/ml)PBS (pH 7.2): Sparingly soluble (1-10 mg/ml)[6]
Storage Store at -20℃[1]
SMILES CCN(CC)CC[n+]1ccc2c(C)c3[nH]c4ccc(O)cc4c3c(C)c2c1.Cl.[Cl-][1]
InChI Key QLZIAISICLKYOX-UHFFFAOYSA-N[7]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves its function as a DNA-intercalating agent, which contributes to its anti-tumor effects.[1][4] It has been identified as a novel inhibitor of RET (REarranged during Transfection) transcription.[8][9] The compound stabilizes G-quadruplex structures on the RET promoter region, leading to the downregulation of RET expression.[8]

This inhibition of RET subsequently affects downstream signaling pathways that are crucial for cell proliferation, invasion, and metastasis.[10] Notably, Datelliptium has been shown to reduce the activation of the PI3K/Akt/mTOR pathway.[8][10] The downregulation of this pathway leads to decreased levels of cyclin D1, a key regulator of the cell cycle.[8][10] The reduction in cyclin D1 prevents the phosphorylation of the retinoblastoma (Rb) protein, ultimately leading to cell cycle arrest in the G1 phase.[10]

Datelliptium_Signaling_Pathway cluster_inhibition Inhibitory Effects Datelliptium This compound G4 RET Promoter G-Quadruplex Datelliptium->G4 stabilizes RET RET Transcription G4->RET inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RET->PI3K_Akt_mTOR activates RET->PI3K_Akt_mTOR CyclinD1 Cyclin D1 PI3K_Akt_mTOR->CyclinD1 increases PI3K_Akt_mTOR->CyclinD1 Rb Rb Phosphorylation CyclinD1->Rb promotes CyclinD1->Rb CellCycle G1/S Phase Progression Rb->CellCycle allows Rb->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation CellCycle->Proliferation

Caption: this compound's inhibition of the RET signaling pathway.

Experimental Protocols

The study of this compound's anti-tumor effects involves a range of in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Methodology:

    • Suspension and primary cultures of rat hepatocytes are treated with this compound.[4][5]

    • Cytotoxic effects are observed after a 2-hour treatment period.[2][4][5]

    • For extended exposure analysis, the compound is added one hour after cell plating and incubated for 23 hours in rat and human monolayers and hepatoma cell lines.[7]

Western Blotting
  • Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Methodology:

    • TT and MZ-CRC-1 cells are treated with varying concentrations of Datelliptium for 48 hours.[8]

    • Cellular lysates are prepared from the treated cells.[8]

    • The lysates are analyzed by western blot using specific antibodies against proteins such as phosphorylated and total mTOR, cyclin D1, Rb, and pRb.[8]

    • Actin is used as a loading control to ensure equal protein loading.[8]

Immunofluorescence Analysis
  • Objective: To visualize the expression and localization of target proteins within cells treated with this compound.

  • Methodology:

    • TT or Mz-CRC-1 cells are seeded on coverslips overnight.[8][10]

    • Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.[8][10]

    • A blocking buffer (2% BSA in PBS) is used to prevent non-specific antibody binding.[8][10]

    • Cells are incubated with primary antibodies for 2 hours at room temperature or overnight at 4°C.[8][10]

    • After washing, cells are incubated with secondary antibodies for 2 hours at room temperature in the dark.[8][10]

    • Slides are stained with DAPI to visualize cell nuclei and mounted for fluorescence microscopy analysis.[8][10]

In Vivo Antitumor Activity Assay
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • A Medullary Thyroid Carcinoma (MTC) xenograft model is established in mice.[8][10]

    • Once tumors reach a volume of 100 mm³, mice are randomized into treatment and control groups.[8]

    • Datelliptium is dissolved in 90% PBS and 10% DMSO and administered intraperitoneally at a dose of 6 mg/kg for 5 days a week for 3 weeks.[8]

    • Tumor volume and mouse weight are monitored throughout the study.[10]

    • At the end of the treatment period, tumor tissues are harvested for further analysis, such as western blotting.[8]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., TT, Mz-CRC-1) Treatment Treatment with This compound CellCulture->Treatment Cytotoxicity Cytotoxicity Assay Treatment->Cytotoxicity WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot Immunofluorescence Protein Localization (Immunofluorescence) Treatment->Immunofluorescence Xenograft MTC Xenograft Model DrugAdmin Datelliptium Administration (i.p.) Xenograft->DrugAdmin Monitoring Tumor Growth and Animal Weight Monitoring DrugAdmin->Monitoring TissueHarvest Tumor Tissue Harvesting Monitoring->TissueHarvest ExVivoAnalysis Ex Vivo Analysis (e.g., Western Blot) TissueHarvest->ExVivoAnalysis

Caption: A typical experimental workflow for evaluating this compound.

References

Discovery and history of ellipticine derivatives like Datelliptium

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of Ellipticine and its Derivatives, Including Datelliptium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of the anticancer agent ellipticine and its derivatives. It places a special focus on the development and targeted activity of Datelliptium, a novel derivative with a distinct mechanism. The guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support advanced research and development.

Discovery and History of Ellipticine

Ellipticine is a naturally occurring alkaloid that was first isolated in the 1950s from the leaves of Ochrosia elliptica, an evergreen tree native to Australia and Southeast Asia.[1][2] Its potent anticancer properties quickly garnered significant interest within the scientific community.[2] The first total synthesis of ellipticine was achieved by Robert Burns Woodward in 1959, paving the way for extensive investigation into its therapeutic potential.[3][4][5]

While early studies demonstrated high efficacy against several cancer types, the clinical application of ellipticine was hampered by its significant toxicity and low solubility at physiological pH.[1][2][4][6] These limitations spurred decades of research focused on synthesizing ellipticine derivatives with improved therapeutic indices, aiming to enhance anticancer activity while minimizing adverse side effects.[1][2] This research led to the development of numerous analogues, including Celiptium (9-hydroxy-N-methylellipticinium acetate), which progressed to Phase II clinical trials before being discontinued due to issues of efficacy and side effects.[3][7]

The Multi-Modal Mechanism of Action of Ellipticine

Ellipticine exerts its anticancer effects through several complex mechanisms, making it a multi-modal agent. Its planar, polycyclic structure is central to its primary modes of action.[1]

  • DNA Intercalation and Topoisomerase II Inhibition : The planar structure of ellipticine allows it to insert itself between the base pairs of DNA (intercalation).[1][3][4] This physical disruption interferes with DNA replication and transcription. Furthermore, this binding inhibits the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[1][3][8] The inhibition of this enzyme leads to DNA strand damage, ultimately triggering programmed cell death, or apoptosis.[1]

  • Formation of Covalent DNA Adducts : Ellipticine functions as a prodrug, meaning it is metabolically activated in the body.[4] Enzymes such as cytochromes P450 (CYP) and peroxidases oxidize ellipticine into reactive metabolites.[3][9][10] These metabolites can then form covalent bonds with DNA, creating adducts that further contribute to DNA damage and cell death.[3][4][9][10]

  • Generation of Reactive Oxygen Species (ROS) : Ellipticine is also known to promote the generation of reactive oxygen species (ROS) within cancer cells.[1][2] ROS are highly reactive molecules that can inflict damage upon cellular components like DNA, proteins, and lipids, thereby amplifying the drug's cytotoxic effects.[1][2]

  • Modulation of Cellular Signaling Pathways : Research has shown that ellipticine can influence key cancer-related signaling pathways. It can induce the p53 tumor suppressor pathway and affect the PI3K/AKT and MAPK pathways, which are critical for cell growth and proliferation.[3][8][10][11][12]

G cluster_ellipticine Ellipticine cluster_mechanisms Primary Mechanisms cluster_downstream Cellular Consequences Ellipticine Ellipticine Intercalation DNA Intercalation & Topoisomerase II Inhibition Ellipticine->Intercalation ROS ROS Generation Ellipticine->ROS Activation Enzymatic Activation (CYP, Peroxidases) Ellipticine->Activation DNA_Damage DNA Damage & Replication Stress Intercalation->DNA_Damage ROS->DNA_Damage Adducts Covalent DNA Adducts Activation->Adducts Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Adducts->DNA_Damage

Ellipticine's multi-modal mechanism of action.

Datelliptium: A Derivative with a Targeted Mechanism

Datelliptium represents a significant evolution in the development of ellipticine-based therapies. Instead of acting as a general cytotoxic agent, Datelliptium was identified as a novel inhibitor that functions by targeting the transcription of a specific oncogene.

Mechanism of Action of Datelliptium

The primary target of Datelliptium is the REarranged during Transfection (RET) proto-oncogene, a key driver in many cases of Medullary Thyroid Carcinoma (MTC) .[13][14][15] Its mechanism is highly specific:

  • G-Quadruplex Stabilization : Datelliptium stabilizes a G-quadruplex structure located on the promoter region of the RET gene.[13][14] This stabilization acts as a transcriptional repressor, effectively shutting down the expression of the RET oncogene.[13][15]

Downstream Cellular Effects

By downregulating RET expression, Datelliptium triggers a cascade of antitumor effects:

  • Inhibition of Signaling Pathways : It reduces the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[13][14] This leads to a significant downregulation of cyclin D1, a protein essential for cell cycle progression from the G1 to S phase.[13]

  • Suppression of Metastasis-Related Behavior : Datelliptium has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis.[13][14] It also inhibits MTC cell migration and reduces the formation of cancer stem cell-like spheroids.[13][14][16]

G cluster_downstream Downstream Effects Datelliptium Datelliptium G4 RET Promoter G-Quadruplex Datelliptium->G4 Stabilizes RET_Transcription RET Transcription G4->RET_Transcription Inhibits RET_Protein RET Protein Expression RET_Transcription->RET_Protein Leads to decreased PI3K PI3K/Akt/mTOR Pathway Inhibition RET_Protein->PI3K EMT EMT Reversal RET_Protein->EMT Proliferation Decreased Proliferation (Cyclin D1 ↓) PI3K->Proliferation Migration Decreased Cell Migration & Invasion EMT->Migration

Targeted mechanism of action of Datelliptium.

Quantitative Data Summary

The following tables summarize key quantitative data for ellipticine and Datelliptium from preclinical studies.

Table 1: Cytotoxicity of Ellipticine in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)Citation(s)
IMR-32Neuroblastoma< 1.0[17]
UKF-NB-4Neuroblastoma< 1.0[17]
UKF-NB-3Neuroblastoma< 1.0[17]
HL-60Leukemia< 1.0[17]
MCF-7Breast Adenocarcinoma~ 1.0[10][17]
U87MGGlioblastoma~ 1.0[10][17]
CCRF-CEMLeukemia~ 4.0[10][17]

Table 2: In Vivo Antitumor Activity of Datelliptium

ModelParameterResultCitation(s)
Medullary Thyroid Carcinoma (MTC) XenograftTumor Growth Inhibition~75%[13][14][15]
MTC XenograftSystemic ToxicityMinimal[13][14][15]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of ellipticine and its derivatives.

General Protocol for Synthesis of Ellipticine Derivatives

Numerous synthetic routes for ellipticine have been developed.[5][18] One optimized, high-yield approach avoids complex chromatography and can be summarized as follows:[6][19][20]

  • Starting Materials : The synthesis often begins with commercially available precursors that are built upon to form the core carbazole structure.

  • Formation of the Carbazole Core : A key step involves the construction of the tetracyclic carbazole skeleton. Modern methods may employ a palladium-catalyzed decarboxylative cross-coupling or a radical cascade protocol to achieve this efficiently.[3][21]

  • Cyclization to Form the Pyridocarbazole : The final ring of the ellipticine structure is formed through an intramolecular cyclization reaction.

  • Purification : The final product is purified, with optimized methods relying on recrystallization rather than column chromatography to achieve high purity and yield (up to 50% total yield reported).[6][20]

  • Derivative Synthesis : To create derivatives like Datelliptium, the ellipticine core is further modified through coupling reactions with other molecules, such as o-aminobenzoic acid for hexacyclic derivatives.[6][19]

Protocol for Cytotoxicity (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cell viability.[10]

  • Cell Seeding : Cancer cells are seeded in exponential growth phase into a 96-well microplate at a density of approximately 1x10⁴ cells per well.

  • Drug Incubation : A stock solution of ellipticine (e.g., 1 mM in DMSO) is diluted in the culture medium to achieve a range of final concentrations (e.g., 0-10 µM). The cells are incubated with the drug for a set period, typically 48 hours, at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition : After incubation, an MTT solution (e.g., 2 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Cell Lysis and Solubilization : The cells are lysed, and the formazan crystals are solubilized by adding a lysis buffer (e.g., 50% N,N-dimethylformamide with 20% SDS).

  • Data Acquisition : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-log response curve.

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The journey of ellipticine from a natural product isolate to the basis for highly targeted derivatives like Datelliptium illustrates a pivotal transition in cancer drug development. Initial research focused on the potent but broadly cytotoxic activities of ellipticine, primarily its ability to damage DNA through multiple mechanisms. While effective, this approach was limited by severe toxicity. The development of Datelliptium marks a strategic shift towards precision oncology. By targeting a specific molecular vulnerability—the G-quadruplex structure in the RET oncogene promoter—Datelliptium offers a more selective and potentially safer therapeutic strategy for cancers driven by this specific genetic alteration, such as Medullary Thyroid Carcinoma. This evolution underscores the importance of understanding detailed molecular mechanisms to design next-generation anticancer agents with improved efficacy and tolerability.

References

An In-depth Technical Guide to Datelliptium Chloride: Molecular Characteristics, Mechanism of Action, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride, a derivative of the plant alkaloid ellipticine, is a potent anti-cancer agent that has been the subject of preclinical and early clinical investigation. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical formula, and mechanism of action. A key focus is its role as a DNA intercalating agent and its recently elucidated function in the transcriptional regulation of the RET proto-oncogene. This guide summarizes available quantitative data on its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its known signaling pathway and a representative experimental workflow.

Molecular Structure and Chemical Formula

This compound is a quaternized derivative of 9-hydroxyellipticine, featuring a diethylaminoethyl side chain at the N-2 position of the pyridocarbazole ring system. This substitution enhances its solubility and pharmacological properties compared to the parent compound.

Chemical Formula: C₂₃H₂₉Cl₂N₃O[1]

Molecular Weight: 434.4 g/mol [1]

Formal Name: 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium, monochloride, monohydrochloride

CAS Number: 157000-76-5[1]

Structure:

  • SMILES: CCN(CC)CC[n+]1ccc2c(C)c3[nH]c4ccc(O)cc4c3c(C)c2c1.Cl.[Cl-]

  • InChI: InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,24,27H,5-6,11-12H2,1-4H3;2*1H/p+1

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action.

  • DNA Intercalation: As a planar aromatic molecule, this compound intercalates between the base pairs of DNA. This distortion of the DNA helix interferes with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Transcriptional Repression of the RET Proto-Oncogene: More recent studies have identified a specific and potent mechanism of action in medullary thyroid carcinoma (MTC). This compound has been shown to stabilize G-quadruplex structures in the promoter region of the RET proto-oncogene. This stabilization inhibits RET transcription, leading to the downregulation of the RET protein.

The subsequent reduction in RET signaling attenuates downstream pro-survival and proliferative pathways, including the PI3K/Akt/mTOR pathway. This leads to a decrease in the expression of key cell cycle regulators such as Cyclin D1.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ (µg/mL)Notes
Nthy-ori-3-1Normal Thyroid Follicular10Serves as a baseline for selectivity.[2]
TTMedullary Thyroid CarcinomaNot specifiedThis compound is four-fold more selective for TT cells compared to Nthy-ori-3-1 cells.[2]
MZ-CRC-1Medullary Thyroid CarcinomaNot specifiedA second MTC cell line where this compound has shown activity.
Additional cell linesVariousData neededFurther research is required to populate this table for a broader range of cancer types.
Table 2: Preclinical In Vivo Efficacy
Animal ModelTumor TypeDosage and AdministrationOutcome
SCID MiceMedullary Thyroid Carcinoma6 mg/kg, intraperitoneal injection, 5 days/week for 4 weeksApproximately 70% inhibition of tumor growth.[2]
Additional modelsVariousData neededFurther preclinical studies would provide a more complete efficacy profile.
Table 3: Phase I Clinical Trial - Pharmacokinetic Parameters

Note: A Phase I clinical trial of this compound has been conducted. However, a detailed public report with specific pharmacokinetic parameters was not available in the searched literature. The following is a placeholder for such data.

ParameterValueUnits
Half-life (t½)Data neededhours
Clearance (CL)Data neededL/h/kg
Volume of Distribution (Vd)Data neededL/kg
Area Under the Curve (AUC)Data neededng*h/mL
Maximum Tolerated Dose (MTD)500mg/m²
Dose-Limiting Toxicity (DLT)Hepatic enzyme and bilirubin elevations-

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

1. Cell Plating:

  • Harvest and count cells from logarithmic phase growth.
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a no-cell control (medium only).
  • Incubate the plate for 48-72 hours.

3. MTS Reagent Addition and Incubation:

  • Add 20 µL of MTS reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C, protected from light.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance values.
  • Normalize the data to the vehicle control (set as 100% viability).
  • Plot the percentage of cell viability against the logarithm of the drug concentration.
  • Calculate the IC₅₀ value using non-linear regression analysis.

Western Blotting for RET and Downstream Signaling Proteins

1. Cell Lysis:

  • Treat cells with this compound at various concentrations for the desired time.
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against RET, phospho-Akt, Akt, phospho-mTOR, mTOR, and Cyclin D1 overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound in Medullary Thyroid Carcinoma

Datelliptium_Chloride_Signaling_Pathway Datelliptium This compound G4 RET Promoter G-Quadruplex Datelliptium->G4 Stabilizes RET_transcription RET Transcription G4->RET_transcription Inhibits RET_protein RET Protein RET_transcription->RET_protein PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RET_protein->PI3K_Akt_mTOR Activates CyclinD1 Cyclin D1 PI3K_Akt_mTOR->CyclinD1 Upregulates CellCycle Cell Cycle Progression CyclinD1->CellCycle

Caption: this compound signaling pathway in MTC cells.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat_cells Treat Cells with Drug (including controls) incubate1->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_plate Measure Absorbance (490 nm) incubate3->read_plate analyze Analyze Data and Calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of this compound.

References

In Silico Modeling of Datelliptium Chloride's Interaction with the RET Promoter G-Quadruplex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between Datelliptium Chloride and its molecular target, the G-quadruplex (G4) structure within the promoter region of the REarranged during Transfection (RET) proto-oncogene. While initially investigated in the broader context of DNA-interacting agents, recent studies have elucidated that Datelliptium's potent antitumor activity in medullary thyroid carcinoma (MTC) stems not from classical DNA intercalation, but from the stabilization of this specific G4 secondary structure.[1][2][3] This stabilization acts as a transcriptional repressor, downregulating the expression of the RET oncogene, which is a key driver in many MTC cases.[1][2]

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are notably over-represented in the promoter regions of numerous oncogenes, making them promising targets for cancer therapy.[4][5] Computational modeling, including molecular docking and molecular dynamics simulations, offers a powerful lens to investigate the atomic-level details of how small molecules like Datelliptium bind to and stabilize these structures, thereby guiding the rational design of more potent and selective therapeutics.[6][7][8]

The In Silico Modeling Workflow

The computational investigation of the Datelliptium-G4 interaction follows a structured, multi-step workflow. This process begins with the preparation of the molecular structures and progresses through docking, simulation, and detailed energy calculations to predict the binding mode and affinity.

In_Silico_Workflow cluster_prep 1. Structure Preparation cluster_sim 2. Simulation & Calculation cluster_analysis 3. Analysis & Validation Target Target: RET G-Quadruplex (Model Building) Docking Molecular Docking (Pose Prediction) Target->Docking Ligand Ligand: this compound (3D Generation & Optimization) Ligand->Docking MD_Sim Molecular Dynamics (MD) Simulation (Stability & Dynamics) Docking->MD_Sim Select best pose(s) Free_Energy Binding Free Energy Calculation (Affinity Estimation, e.g., MM/GBSA) MD_Sim->Free_Energy Use simulation trajectories Analysis Data Analysis (Binding Mode, Interactions, Energies) MD_Sim->Analysis Free_Energy->Analysis

Caption: A generalized workflow for the in silico modeling of ligand-G-quadruplex interactions.

Detailed Experimental Protocols

This section outlines the detailed protocols for each major stage of the in silico workflow.

Protocol 1: Target and Ligand Structure Preparation

Accurate initial structures are fundamental for successful molecular modeling.

A. Target: RET Promoter G-Quadruplex Structure

Since an experimentally determined structure of the RET promoter G4 may not be available in the Protein Data Bank (PDB), a high-quality 3D model must be constructed.

  • Sequence Identification : Identify the G-rich sequence in the human RET gene promoter responsible for G4 formation. This sequence is located in a polypurine/polypyrimidine tract (from -51 to -33 relative to the transcription start site) and contains five runs of at least three guanines.[2]

  • 3D Model Generation : Use computational tools to build the intramolecular G4 structure. This can be achieved through:

    • Template-Based Modeling : Using a known parallel G4 structure (e.g., from the c-MYC promoter, PDB ID: 2L7V) as a template.

    • Online Servers : Utilizing specialized G4 modeling servers that can generate structures from a given sequence.

  • Structure Refinement : The generated model must be prepared for docking.

    • Add hydrogen atoms appropriate for a physiological pH (approx. 7.4).

    • Crucially, place a monovalent cation (typically K+) in the central channel between the G-tetrad planes, as these ions are essential for stabilizing the G-quadruplex structure.[5]

    • Perform a brief energy minimization using a nucleic acid-compatible force field (e.g., AMBER) to relax any steric clashes.

B. Ligand: this compound

The small molecule ligand must be converted into a suitable 3D format with correct chemical properties.

  • 2D to 3D Conversion : Obtain the 2D structure of this compound (NSC311152) and convert it to a 3D structure using software like Avogadro, ChemDraw, or online converters.

  • Energy Minimization : Optimize the ligand's geometry using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).

  • Charge and Protonation : Assign partial atomic charges (e.g., Gasteiger charges) and ensure the protonation state is correct for physiological pH. This step is critical for accurately modeling electrostatic interactions.

Protocol 2: Molecular Docking

Molecular docking predicts the preferred binding orientation of the ligand to the G4 target.

  • Software Selection : Choose a validated docking program. Commonly used software includes AutoDock Vina, DOCK 6, and Glide.[9][10] Note that some scoring functions may be optimized for protein-ligand interactions, so validation or rescoring may be necessary for G4-DNA.[9]

  • Define the Binding Site : Unlike a well-defined protein pocket, the primary binding sites on a G4 are the flat surfaces of the terminal G-tetrads (for π-π stacking) and the grooves.[11][12] Define a docking grid box that encompasses the entire G4 structure to allow for an unbiased search of all potential binding sites.

  • Execution : Run the docking algorithm. The software will generate multiple possible binding poses for Datelliptium.

  • Analysis of Results : The output will be a series of binding poses ranked by a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol). Analyze the top-ranked poses to identify the most likely binding modes. Key interactions to look for include:

    • End-stacking : The planar aromatic core of Datelliptium stacking on the terminal G-tetrads.

    • Groove binding : The ligand interacting with the grooves of the G4 structure.

    • Loop interaction : The ligand forming hydrogen bonds or other interactions with the nucleotide loops.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations are performed on the most promising docked complex(es) to evaluate the stability of the binding pose and observe its behavior in a simulated physiological environment.[7][13]

  • System Setup :

    • Complex Preparation : Use the coordinates of the top-ranked docked pose of the Datelliptium-G4 complex.

    • Force Field Selection : Choose a force field suitable for nucleic acids, such as AMBER (e.g., ff14SB with OL15 modifications for DNA) or CHARMM (e.g., CHARMM36). The ligand (Datelliptium) will need to be parameterized to be compatible with the chosen force field.

    • Solvation : Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Ionization : Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system and mimic a physiological salt concentration (e.g., 0.15 M KCl).

  • Simulation Protocol :

    • Minimization : Perform a multi-stage energy minimization of the entire system to remove bad contacts, first with the solute constrained and then with the entire system free to move.

    • Heating (NVT Ensemble) : Gradually heat the system from 0 K to the target temperature (e.g., 300 K or 310 K) over several hundred picoseconds with constant volume.

    • Equilibration (NPT Ensemble) : Equilibrate the system at the target temperature and pressure (1 atm) for several nanoseconds until properties like density, pressure, and temperature stabilize.

    • Production Run : Run the simulation for a significant duration (e.g., 100-500 ns) to collect trajectory data for analysis.

  • Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the complex via metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Protocol 4: Binding Free Energy Calculation

To obtain a more rigorous estimate of binding affinity, post-processing of the MD trajectory is performed using methods like MM/GBSA.[12][14]

  • Methodology : The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method calculates the binding free energy (ΔG_bind) by summing the gas-phase molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

  • Calculation :

    • Snapshots are extracted from the stable portion of the MD trajectory.

    • The free energy is calculated for the complex, the receptor (G4), and the ligand individually.

    • The binding free energy is computed as: ΔG_bind = G_complex - (G_receptor + G_ligand).

  • Energy Decomposition : This method also allows for the decomposition of the total binding energy into contributions from individual residues (nucleotides), revealing which parts of the G4 are most critical for the interaction.

Data Presentation

Quantitative data from in silico modeling should be presented clearly to allow for interpretation and comparison. The following tables provide examples of how to structure these results.

Table 1: Illustrative Molecular Docking Results for this compound with RET G-Quadruplex

Ligand Pose Predicted Binding Site Docking Score (kcal/mol) Key Interacting Nucleotides Predicted Interaction Type
1 5' G-tetrad -9.8 G3, G5, G12 π-π Stacking
2 Groove 1 -8.5 A6, T10 Hydrogen Bond, van der Waals
3 3' G-tetrad -8.2 G15, G21 π-π Stacking

| 4 | Loop 2 | -7.1 | C13, T14 | van der Waals |

Table 2: Representative MD Simulation Stability Metrics (100 ns Simulation)

System Average RMSD (Å) Average RMSF (Å) Average Rg (nm)
RET G4 (Apo) 1.5 ± 0.3 0.8 ± 0.2 1.25 ± 0.05

| Datelliptium-G4 Complex | 1.8 ± 0.4 | 1.0 ± 0.3 | 1.28 ± 0.06 |

Note: A stable RMSD for the complex relative to the starting structure indicates a stable binding pose throughout the simulation.

Table 3: Representative Binding Free Energy Calculation (MM/GBSA)

Energy Component Contribution (kcal/mol)
Van der Waals Energy (ΔE_vdW) -45.5
Electrostatic Energy (ΔE_ele) -21.3
Polar Solvation Energy (ΔG_pol) +38.7
Non-polar Solvation Energy (ΔG_nonpol) -5.1

| Total Binding Free Energy (ΔG_bind) | -33.2 |

Note: A negative ΔG_bind indicates a favorable binding interaction. Here, van der Waals and electrostatic interactions are the main driving forces.

Table 4: Published Experimental Activity of this compound

Cell Line RET Status IC50 Key Effect
TT C634W Mutant ~2.5 µg/mL Downregulation of RET protein expression[1]
MZ-CRC-1 M918T Mutant Not specified Downregulation of RET protein expression[15]

| Nthy-ori-3-1 | Normal Thyroid | ~10 µg/mL | 4-fold less sensitive than TT cells[1] |

Visualization of Pathways and Relationships

Visual diagrams are essential for communicating complex biological and computational relationships.

Mechanism of Action Pathway

Datelliptium stabilizes the G4 structure in the RET promoter, which prevents the binding of transcription factors, leading to the repression of RET gene expression and inhibition of downstream pro-survival signaling.

Mechanism_of_Action Datelliptium This compound G4 RET Promoter G-Quadruplex Datelliptium->G4 Binds & Stabilizes Transcription RET Gene Transcription G4->Transcription Inhibits RET_Protein RET Protein Expression Transcription->RET_Protein Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) RET_Protein->Downstream Proliferation MTC Cell Proliferation & Survival Downstream->Proliferation

Caption: Signaling pathway showing Datelliptium-induced repression of RET transcription.
Logical Flow of Anti-Cancer Effects

The inhibition of RET expression by Datelliptium translates directly to the reversal of key cancer phenotypes, such as the epithelial-to-mesenchymal transition (EMT) and cell migration.[1][16]

Logical_Relationships cluster_cause Molecular Cause cluster_effect Cellular Effects cluster_outcome Therapeutic Outcome RET_Inhibition RET Inhibition via G4 Stabilization EMT EMT Reversal (↓ N-cadherin, Vimentin) RET_Inhibition->EMT Migration Reduced Cell Migration RET_Inhibition->Migration Spheroid Reduced Spheroid Formation RET_Inhibition->Spheroid Outcome Anti-Metastatic & Anti-Tumor Activity EMT->Outcome Migration->Outcome Spheroid->Outcome

Caption: Logical flow from RET inhibition to observed anti-cancer effects.

References

Datelliptium Chloride suppliers and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Datelliptium Chloride, a DNA-intercalating agent with anti-tumor activities, designed for researchers, scientists, and drug development professionals. It covers supplier and purchasing information, detailed experimental protocols, and the core signaling pathways affected by this compound.

Supplier and Purchasing Information

This compound and its hydrochloride salt are available from several chemical suppliers catering to the research market. The available information on suppliers, product numbers, purity, and pricing is summarized below for easy comparison. Please note that pricing is subject to change and may not include shipping and handling fees. For some suppliers, a quotation must be requested.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities & Price (USD)
MedChemExpress This compound105118-14-7C₂₃H₂₈ClN₃O98.33%10 mM * 1 mL in Water: $157
This compound hydrochloride157000-76-5C₂₃H₂₉Cl₂N₃O>98%Quote required
Aladdin This compound hydrochloride157000-76-5C₂₃H₂₉Cl₂N₃ONot specified1 mg:
940.90,5mg:+940.90, 5 mg: +940.90,5mg:+
940.00, 10 mg: +
2,030.00,25mg:+2,030.00, 25 mg: +2,030.00,25mg:+
5,000.00
InvivoChem This compound hydrochloride157000-76-5C₂₃H₂₉Cl₂N₃O>98%Quote required
GlpBio This compound105118-14-7C₂₃H₂₈ClN₃O>99.50%Quote required
Immunomart This compound hydrochloride157000-76-5C₂₃H₂₉Cl₂N₃O99.91%1 mg: $722 - 100 mg: $5,530 (price range)
EIE CHEMICALS This compound hydrochloride157000-76-5C₂₃H₂₉Cl₂N₃O≥95%Quote required
CymitQuimica This compound105118-14-7C₂₃H₂₈ClN₃O98%Quote required
Cayman Chemical Datelliptium (chloride hydrochloride)157000-76-5C₂₃H₂₈N₃O • Cl [HCl]≥98%Quote required

Mechanism of Action and Signaling Pathways

This compound, a derivative of the plant alkaloid ellipticine, exerts its anti-tumor effects through multiple mechanisms, primarily as a DNA intercalating agent and an inhibitor of topoisomerase II.[1][2] Its planar structure allows it to insert between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription.[3][4] This action, coupled with the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leads to the accumulation of DNA strand breaks.[2][5]

The resulting DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[6] This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[7][8] ATM is activated by double-strand breaks, while ATR responds to a broader range of DNA damage.[8] Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, the induction of apoptosis.[6]

In addition to its direct effects on DNA, Datelliptium has been shown to downregulate the transcription of the RET proto-oncogene.[9][10] This leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[9] A key downstream effector of this pathway is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle.[9] By reducing Cyclin D1 levels, Datelliptium contributes to cell cycle arrest at the G1/S checkpoint.[9]

Datelliptium_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_ret_pathway RET Signaling Pathway Datelliptium This compound DNA DNA Intercalation & Topo II Inhibition Datelliptium->DNA RET RET Transcription Inhibition Datelliptium->RET DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM / ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Chk1_Chk2->Cell_Cycle_Arrest_Apoptosis PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition RET->PI3K_Akt_mTOR CyclinD1 Cyclin D1 Downregulation PI3K_Akt_mTOR->CyclinD1 G1_S_Arrest G1/S Phase Arrest CyclinD1->G1_S_Arrest G1_S_Arrest->Cell_Cycle_Arrest_Apoptosis Experimental_Workflow cluster_assays Experimental Assays cluster_endpoints Measured Endpoints start Start: Treat Cells with This compound cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle western_blot Protein Expression (Western Blot) start->western_blot dna_binding DNA Intercalation & Topo II Inhibition start->dna_binding cycle_arrest Cell Cycle Arrest (G1, G2/M) cell_cycle->cycle_arrest protein_levels ↓ RET ↓ Cyclin D1 western_blot->protein_levels dna_damage_endpoint DNA Damage & Enzyme Inhibition dna_binding->dna_damage_endpoint

References

Datelliptium Chloride (CAS No. 105118-14-7): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride (CAS No. 105118-14-7) is a derivative of the plant alkaloid ellipticine, initially investigated for its properties as a DNA-intercalating agent.[1][2][3] More recent research has elucidated a more specific mechanism of action, identifying it as a potent inhibitor of the REarranged during Transfection (RET) proto-oncogene transcription.[4] This is achieved through the stabilization of G-quadruplex structures within the RET promoter region.[5] This targeted activity has shown significant antitumor effects in preclinical models of medullary thyroid carcinoma (MTC), a cancer type often driven by RET mutations.[4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound is a synthetic compound derived from ellipticine.[1][2] Its primary mechanism of action is the selective downregulation of RET proto-oncogene expression.[6] This is not achieved through direct kinase inhibition, but rather by binding to and stabilizing a G-quadruplex (G4) structure in the promoter region of the RET gene.[5] This stabilization impedes the binding of transcription factors, such as RNA Polymerase II (Pol II), Sp1, and nucleolin, to the promoter, thereby inhibiting RET transcription.[7]

The downstream effects of RET inhibition are significant, as RET signaling is crucial for the proliferation and survival of certain cancer cells, particularly in medullary thyroid carcinoma.[6] By downregulating RET, this compound disrupts key cellular pathways, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[6] Furthermore, it has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity

Cell LineCancer TypeIC50 ValueExposure TimeReference
TTMedullary Thyroid Carcinoma~2.5 µg/mLNot Specified[5]
Nthy-ori-3-1Normal Thyroid Follicular Epithelial10 µg/mLNot Specified[5]
Rat Hepatocytes (Cultured)N/A (Toxicity Study)5.9 µM (Half-maximal effect on glycogen mobilization)Not Specified[1]
Rat Hepatocytes (Isolated)N/A (Toxicity Study)14.3 µM (Half-maximal effect on glycogen mobilization)Not Specified[1]

Table 2: In Vivo Antitumor Efficacy in MTC Xenograft Model

DoseAdministration RouteTreatment DurationTumor Growth InhibitionSystemic ToxicityReference
4 mg/kgIntraperitoneal (i.p.)3 weeks (5 consecutive days/week)~50%Not Specified[5]
6 mg/kgIntraperitoneal (i.p.)4 weeks~75%Minimal, no weight loss observed[5][6]

Signaling Pathway

This compound's primary therapeutic effect stems from its ability to inhibit the RET signaling pathway. The diagram below illustrates this mechanism and its downstream consequences.

G Datelliptium This compound G4 G-Quadruplex in RET Promoter Datelliptium->G4 Stabilizes RET_Transcription RET Gene Transcription G4->RET_Transcription Inhibits RET_Protein RET Protein Expression RET_Transcription->RET_Protein PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RET_Protein->PI3K_Akt_mTOR Activates EMT_Markers EMT Markers (N-cadherin, Vimentin, etc.) RET_Protein->EMT_Markers Upregulates Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation Metastasis Migration, Invasion, & Metastasis EMT_Markers->Metastasis

Caption: this compound's mechanism of action on the RET signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of specific proteins, such as RET, pAKT, pERK1/2, slug, and snail, in MTC cells following treatment with this compound.[5][6]

G A 1. Cell Culture & Treatment - Culture TT and Mz-CRC-1 cells. - Treat with various concentrations of Datelliptium for 48h. B 2. Cell Lysis - Harvest cells. - Lyse cells in RIPA buffer to extract proteins. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. C->D E 5. Protein Transfer - Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane. D->E F 6. Immunoblotting - Block membrane (e.g., with 5% non-fat milk). - Incubate with primary antibodies (e.g., anti-RET). - Wash and incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection - Visualize protein bands using an enhanced chemiluminescence (ECL) kit and imaging system. F->G

Caption: Workflow for Western Blot analysis.

Wound Healing (Scratch) Assay for Cell Migration

This assay is employed to assess the effect of this compound on the migratory capabilities of MTC cells in a two-dimensional culture.[6][7]

G A 1. Cell Seeding - Seed TT cells in a 12-well plate and grow to a confluent monolayer. B 2. Creating the 'Wound' - Create a linear scratch in the monolayer using a sterile pipette tip. A->B C 3. Treatment - Wash with PBS to remove debris. - Add media containing Datelliptium (or vehicle control). B->C D 4. Incubation & Imaging - Incubate at 37°C. - Capture images of the scratch at defined time points (e.g., 0, 96h). C->D E 5. Analysis - Measure the area of the scratch at each time point. - Calculate the percentage of wound closure. D->E

Caption: Workflow for the wound healing assay.

Spheroid Formation Assay for Cancer Stem Cell Properties

This assay evaluates the impact of this compound on the self-renewal capacity and viability of cancer stem-like cells by assessing the formation and growth of tumor spheroids.[6]

G A 1. Cell Culture - Culture TT cells in non-adherent, serum-free medium to promote spheroid formation. B 2. Spheroid Formation - Allow cells to aggregate and form spheroids over several days. A->B C 3. Treatment - Treat pre-formed spheroids with This compound at various concentrations. B->C D 4. Monitoring - Monitor and image the spheroids over a time course to assess changes in size and morphology. C->D E 5. Data Analysis - Quantify the size (diameter or volume) of the spheroids to determine the effect of the compound. D->E

Caption: Workflow for the spheroid formation assay.

Medullary Thyroid Carcinoma (MTC) Xenograft Model

This in vivo model is used to assess the antitumor efficacy and systemic toxicity of this compound in a living organism.[5][6]

G A 1. Cell Implantation - Subcutaneously inject MTC cells (e.g., TT cells) into the flank of immunocompromised mice. B 2. Tumor Growth - Allow tumors to grow to a predetermined size. A->B C 3. Treatment Initiation - Randomize mice into treatment (Datelliptium) and control groups. - Administer treatment (e.g., 6 mg/kg, i.p.) for a specified duration. B->C D 4. Monitoring - Measure tumor volume and mouse body weight regularly. C->D E 5. Endpoint Analysis - At the end of the study, sacrifice mice. - Excise tumors for weighing and subsequent analysis (e.g., Western blot). D->E

Caption: Workflow for the MTC xenograft model.

Toxicology and Safety

Early Phase I clinical trials of Datelliptium, administered as a 24-hour continuous intravenous infusion, revealed hepatotoxicity as a significant adverse effect in human subjects.[6][8] However, these trials were conducted without knowledge of the compound's G4-stabilizing properties and did not include thyroid cancer patients.[5] In contrast, recent preclinical MTC xenograft studies using intraperitoneal administration at a dose of 6 mg/kg showed approximately 75% tumor growth inhibition with minimal systemic toxicity and no noticeable weight loss in the treated animals over a four-week period.[5][6]

Conclusion and Future Directions

This compound represents a promising therapeutic agent, particularly for RET-driven malignancies like medullary thyroid carcinoma. Its unique mechanism of action, targeting the transcription of the RET oncogene by stabilizing a G-quadruplex structure, distinguishes it from conventional tyrosine kinase inhibitors. Preclinical data strongly support its antitumor activity with a favorable safety profile in animal models.[5][6] Future research should focus on optimizing its delivery and dosage to mitigate potential toxicities observed in earlier human trials, potentially through novel formulations or combination therapies.[5] Further investigation into its efficacy against other G4-regulated oncogenes is also warranted.

References

The Impact of Datelliptium Chloride on RET Proto-Oncogene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RET (Rearranged during Transfection) proto-oncogene, a critical receptor tyrosine kinase, is a key driver in the pathogenesis of various cancers, most notably Medullary Thyroid Carcinoma (MTC). Constitutive activation of the RET signaling pathway due to mutations leads to uncontrolled cell proliferation, migration, and survival. Datelliptium Chloride has emerged as a novel therapeutic agent that directly targets RET expression. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on RET expression and downstream signaling pathways, and detailed protocols for key experimental assays to evaluate its efficacy.

Introduction: The RET Proto-Oncogene and Its Role in Cancer

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Under normal physiological conditions, the RET receptor is activated upon binding to its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, in conjunction with a GFRα co-receptor.[2] This ligand-induced dimerization triggers the autophosphorylation of tyrosine residues in the intracellular kinase domain, initiating a cascade of downstream signaling pathways.[2]

However, gain-of-function mutations or rearrangements in the RET gene can lead to ligand-independent, constitutive activation of the kinase. This aberrant signaling is a hallmark of several cancers, including non-small cell lung cancer and papillary thyroid carcinoma, and is a primary driver of both sporadic and hereditary Medullary Thyroid Carcinoma (MTC).[3][4] The resulting overactive downstream signaling, primarily through the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, promotes tumorigenesis.[5]

Mechanism of Action of this compound

This compound represents a novel therapeutic strategy by targeting the transcription of the RET oncogene. Its primary mechanism of action involves the stabilization of G-quadruplex structures within the promoter region of the RET gene.[4][6] This stabilization effectively suppresses RET oncogene transcription, leading to a downstream reduction in RET protein expression.[4] This targeted approach offers a distinct advantage over traditional kinase inhibitors that target the ATP-binding site of the RET protein.

Effects of this compound on RET Expression and Downstream Signaling

This compound has been shown to significantly downregulate RET protein expression in MTC cell lines in a dose-dependent manner.[6] This reduction in RET levels subsequently attenuates the activation of its key downstream signaling cascades.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Studies have demonstrated that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Akt and mTOR in MTC cells.[5][6] This inhibition disrupts the pro-survival signals mediated by this pathway.

Attenuation of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is critical for cell proliferation and differentiation. This compound treatment results in a dose-dependent reduction in the phosphorylation of ERK1/2, indicating a dampening of this pro-proliferative signaling cascade.[5][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on RET expression, downstream signaling, and cellular phenotypes.

Table 1: Dose-Dependent Effect of this compound on RET Protein Expression in TT and Mz-CRC-1 Cells

Cell LineThis compound (µM)Mean Relative RET Expression (% of Control) ± SEM
TT 0100 ± 0
1Data not available in tabular format
3Data not available in tabular format
6Data not available in tabular format
Mz-CRC-1 0100 ± 0
1Data not available in tabular format
3Data not available in tabular format
6Data not available in tabular format
Data to be extracted and tabulated from source material figures.

Table 2: Effect of this compound on Downstream Signaling Molecules in TT Cells

TreatmentMean Relative pAkt/Akt Ratio (% of Control) ± SEMMean Relative pERK1/2/ERK1/2 Ratio (% of Control) ± SEM
Control 100 ± 0100 ± 0
This compound (µM) Concentration-specific data not available in tabular formatConcentration-specific data not available in tabular format
Data to be extracted and tabulated from source material figures.

Table 3: Quantitative Analysis of Wound Healing Assay in TT Cells Treated with this compound

TreatmentMean Wound Closure (%) ± SEM at 48h
Control Data not available in tabular format
This compound (µM) Concentration-specific data not available in tabular format
Data to be extracted and tabulated from source material figures.

Table 4: Effect of this compound on the Diameter of Preformed TT Cell Spheroids

TreatmentDayMean Relative Spheroid Diameter (% of Day 0) ± SEM
Control 0100 ± 0
2Data not available in tabular format
4Data not available in tabular format
This compound (6 µM) 0100 ± 0
2Data not available in tabular format
4Data not available in tabular format
Data to be extracted and tabulated from source material figures.

Table 5: In Vivo Antitumor Activity of this compound in an MTC Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEM at Day 28Tumor Growth Inhibition (%)
Vehicle Control Data not available in tabular formatN/A
This compound (6 mg/kg) Data not available in tabular format~75%[4]
Data to be extracted and tabulated from source material figures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RET signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRa GDNF->GFRa RET_receptor RET Receptor GFRa->RET_receptor Dimerization P_RET p-RET RET_receptor->P_RET Autophosphorylation PI3K PI3K P_RET->PI3K Raf Raf P_RET->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Canonical RET Signaling Pathway.

Datelliptium_MoA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Datelliptium Datelliptium RET_Promoter RET Promoter (G-quadruplex) Datelliptium->RET_Promoter Stabilizes Transcription_Blocked RET Transcription Blocked RET_Promoter->Transcription_Blocked RET_mRNA Reduced RET mRNA Transcription_Blocked->RET_mRNA RET_Protein Reduced RET Protein RET_mRNA->RET_Protein Translation Downstream_Signaling Reduced Downstream Signaling RET_Protein->Downstream_Signaling

Caption: Mechanism of Action of this compound.

Experimental_Workflow Cell_Culture MTC Cell Culture (TT, Mz-CRC-1) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment In_Vivo_Model MTC Xenograft Model Cell_Culture->In_Vivo_Model Western_Blot Western Blot (RET, pAkt, pERK) Treatment->Western_Blot Immunofluorescence Immunofluorescence (RET localization) Treatment->Immunofluorescence Migration_Assay Wound Healing/ Migration Assay Treatment->Migration_Assay Spheroid_Assay Spheroid Formation Assay Treatment->Spheroid_Assay Analysis Data Analysis and Quantification Western_Blot->Analysis Immunofluorescence->Analysis Migration_Assay->Analysis Spheroid_Assay->Analysis In_Vivo_Model->Treatment

Caption: Experimental Workflow for Evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on RET proto-oncogene expression and related cellular functions.

Western Blot Analysis for RET, pAkt, and pERK Expression
  • Cell Lysis:

    • Culture MTC cells (e.g., TT, Mz-CRC-1) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against RET, phospho-Akt (Ser473), Akt, phospho-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for RET Localization
  • Cell Seeding and Treatment:

    • Seed MTC cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with this compound as required.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibody against RET diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount coverslips on microscope slides with anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding:

    • Seed MTC cells in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation:

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh media containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.

  • Analysis:

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the percentage of wound closure relative to the initial area.

Tumor Spheroid Formation Assay
  • Spheroid Formation:

    • Seed MTC cells in ultra-low attachment 96-well plates at a density of approximately 7,000 cells per well.

    • Allow spheroids to form and grow for 2 days.

  • Treatment:

    • Treat the pre-formed spheroids with various concentrations of this compound.

  • Monitoring and Measurement:

    • Monitor spheroid growth and morphology daily for a set period (e.g., 4 days).

    • Capture images of the spheroids using an inverted microscope.

    • Measure the diameter of the spheroids using image analysis software.

  • Analysis:

    • Calculate the relative change in spheroid diameter or volume over time for each treatment group.[6]

In Vivo Medullary Thyroid Carcinoma Xenograft Model
  • Cell Implantation:

    • Subcutaneously inject MTC cells (e.g., TT cells) into the flank of immunodeficient mice (e.g., SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 6 mg/kg) or vehicle control via intraperitoneal injection on a specified schedule (e.g., 5 consecutive days per week for 4 weeks).[6]

  • Tumor Measurement and Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • Calculate tumor volume using the formula: (length x width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumor tissues by Western blot or immunohistochemistry for RET and downstream signaling markers.

    • Compare tumor growth rates and final tumor volumes between the treatment and control groups.

Conclusion

This compound presents a promising therapeutic strategy for cancers driven by the RET proto-oncogene, particularly Medullary Thyroid Carcinoma. Its unique mechanism of targeting RET transcription offers a novel approach to inhibit tumor growth and progression. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other potential RET-targeting therapies. Further investigation into the quantitative effects and long-term efficacy of this compound is warranted to advance its clinical development.

References

Technical Whitepaper: The Stabilization of G-Quadruplex DNA by Datelliptium Chloride as a Novel Anticancer Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

G-quadruplexes (G4s) are non-canonical secondary DNA structures that form in guanine-rich regions of the genome, notably in telomeres and the promoter regions of oncogenes. Their role in regulating gene expression has positioned them as significant targets for anticancer drug development. Stabilization of these structures by small molecules can lead to transcriptional repression of key oncogenes. This whitepaper details the mechanism and effects of Datelliptium Chloride, a compound identified as a potent stabilizer of the G-quadruplex within the promoter of the REarranged during Transfection (RET) proto-oncogene. We present available quantitative data, detail key experimental protocols for characterizing G4-ligand interactions, and provide visual workflows of the underlying molecular pathways and experimental procedures.

Introduction: G-Quadruplexes as Therapeutic Targets

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds and stabilized by a central cation, typically K⁺ or Na⁺[1][2]. G4-forming sequences are prevalent in functionally significant genomic regions, including human telomeres and the promoter regions of numerous oncogenes such as c-MYC, BCL-2, and RET[3][4][5].

The formation of a G4 structure in a gene promoter can act as a silencer element, physically impeding the binding of transcription factors and the transcriptional machinery[4][6]. This makes the selective stabilization of promoter G4s with small-molecule ligands an attractive strategy for downregulating oncogene expression[1][2]. This compound (also known as NSC311152) has been identified as a novel compound that exerts its antitumor activity through this mechanism, specifically by targeting the G4 structure within the promoter of the RET proto-oncogene[7][8]. The RET oncogene is a critical driver in both sporadic and hereditary Medullary Thyroid Carcinoma (MTC), making this compound a promising therapeutic candidate for this aggressive cancer[7][8].

The Molecular Mechanism of this compound

This compound's primary mechanism of action involves the direct binding to and stabilization of a G-quadruplex structure located in the promoter region of the RET oncogene. This interaction leads to the suppression of RET transcription[7][8].

  • Selective G4 Binding: this compound selectively recognizes and binds to the G4 motif in the RET promoter. This binding event locks the DNA in the G4 conformation, enhancing its thermal stability.

  • Transcriptional Repression: The stabilized G4 structure acts as a steric block, preventing the transcriptional machinery from accessing the promoter. This leads to a significant downregulation of RET mRNA and, consequently, RET protein expression[7]. This effect is highly specific; in cell lines where the RET gene is controlled by a different promoter lacking the G4-forming motif, this compound does not suppress its expression[7].

  • Downstream Cellular Effects: The reduction in RET protein levels disrupts the oncogenic signaling pathways it drives. In MTC cells, this manifests as a suppression of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. This is evidenced by the downregulation of mesenchymal markers such as N-cadherin, vimentin, slug, and snail[7][8]. Ultimately, this leads to a reduction in cancer cell migration, invasion, and self-renewal capacity, inhibiting the aggressive and metastatic behavior of MTC[7][8].

Datelliptium_Chloride_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Downstream Effects DC_in Datelliptium Chloride G4 RET Promoter G-Quadruplex DC_in->G4 Binds & Stabilizes TF_block Transcription Factor Binding Blocked G4->TF_block RET_trans RET Gene Transcription TF_block->RET_trans Inhibits RET_prot Decreased RET Protein RET_trans->RET_prot leads to EMT Downregulation of Mesenchymal Markers (N-cadherin, Vimentin, etc.) RET_prot->EMT Phenotype Reduced EMT, Migration, & Spheroid Formation EMT->Phenotype Result Antitumor Activity Phenotype->Result DC_out Datelliptium Chloride DC_out->DC_in Cellular Uptake

Figure 1: Proposed mechanism of action for this compound in MTC cells.

Quantitative Data Presentation

The biological activity of this compound has been quantified through cellular assays. While detailed biophysical data such as binding constants (Kd) and specific melting temperature shifts (ΔTm) are not extensively published, the available data from cell-based studies underscore its potency and selectivity.

ParameterTarget / Cell LineValueRemarksReference
IC₅₀ (Antiproliferative) TT (Medullary Thyroid Carcinoma)~2.5 µg/mLCalculated as four-fold lower than in normal cells.[7]
IC₅₀ (Antiproliferative) Nthy-ori-3-1 (Normal Thyroid Follicular Epithelial)10 µg/mLDemonstrates selective toxicity against cancer cells.[7]
Effective Concentration TT Spheroids (3D Cell Culture)6 µMConcentration shown to significantly reduce the size of preformed tumor spheroids.[7]

Table 1: Summary of Quantitative Cellular Data for this compound.

Key Experimental Protocols

The characterization of G4-stabilizing ligands like this compound relies on a suite of biophysical and cell-based assays. Below are detailed protocols for foundational experiments in this field.

Protocol: Characterizing G-Quadruplex Conformation via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. It is highly sensitive to the secondary structure of nucleic acids and is invaluable for confirming G4 formation and observing conformational changes upon ligand binding.[9][10]

  • Principle: Different G4 topologies (parallel, antiparallel, hybrid) produce distinct CD spectral signatures.[11] A parallel G4 typically shows a positive peak around 265 nm and a negative peak around 240 nm, whereas an antiparallel G4 often displays a positive peak near 295 nm.[12] Changes in these spectra upon addition of a ligand indicate binding and potential conformational alterations.

  • Materials:

    • G4-forming oligonucleotide (e.g., from the RET promoter)

    • This compound stock solution

    • Annealing Buffer: 10 mM Sodium Cacodylate or Tris-HCl, pH 7.2-7.4

    • Cation Solution: 1 M KCl stock

    • Quartz cuvette with a 1 cm pathlength

    • CD Spectropolarimeter

  • Methodology:

    • Oligonucleotide Preparation: Dissolve the oligonucleotide in the annealing buffer to a final concentration of 5-10 µM.

    • Annealing: To fold the DNA into a G4 structure, add KCl to a final concentration of 100 mM. Heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours.[13] This process favors the formation of the most thermodynamically stable conformation.

    • Baseline Spectrum: Record a baseline spectrum of the buffer solution (annealing buffer + 100 mM KCl) in the 220-320 nm range.

    • G4 Spectrum: Record the CD spectrum of the annealed oligonucleotide. Subtract the baseline spectrum from the sample spectrum.

    • Ligand Titration: Add aliquots of the this compound stock solution to the cuvette to achieve the desired final concentrations. Allow the solution to equilibrate for 5-10 minutes after each addition.

    • Complex Spectrum: Record the CD spectrum after each addition of the ligand.

    • Data Analysis: Analyze the changes in the CD signal at characteristic wavelengths (e.g., 265 nm or 295 nm) to assess binding and any induced conformational changes.

CD_Spectroscopy_Workflow start Start prep_dna Prepare G4 DNA Solution (5-10 µM in Buffer) start->prep_dna anneal Anneal DNA in K+ Buffer (Heat 95°C, Slow Cool) prep_dna->anneal baseline Record Buffer Baseline Spectrum anneal->baseline record_dna Record CD Spectrum of Folded G4 DNA baseline->record_dna add_ligand Add this compound (Titration) record_dna->add_ligand record_complex Record CD Spectrum of G4-Ligand Complex add_ligand->record_complex record_complex->add_ligand Repeat for next concentration analyze Analyze Spectral Changes (Conformation, Binding) record_complex->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for Circular Dichroism (CD) spectroscopy.
Protocol: Quantifying G-Quadruplex Stabilization via FRET-Melting Assay

Förster Resonance Energy Transfer (FRET) melting assays are a high-throughput method to determine the thermal stability of G4 structures and quantify the stabilization induced by a ligand.[14][15]

  • Principle: An oligonucleotide is synthesized with a fluorescent reporter (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G4 structure unfolds, separating the fluorophore and quencher and causing a sharp increase in fluorescence. The temperature at which 50% of the G4s are unfolded is the melting temperature (Tm). A stabilizing ligand will increase the Tm.

  • Materials:

    • Dual-labeled G4 oligonucleotide (F-G4-Q)

    • This compound stock solution

    • Assay Buffer: 10 mM Lithium Cacodylate, pH 7.2, with 100 mM KCl

    • 96-well PCR plate

    • Real-Time PCR instrument capable of monitoring fluorescence during a thermal ramp

  • Methodology:

    • Sample Preparation: In a 96-well plate, prepare reactions containing the F-G4-Q oligonucleotide at a final concentration of 0.2 µM in the assay buffer.

    • Ligand Addition: Add this compound to the test wells at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include control wells with no ligand.

    • Annealing: Briefly heat the plate to 95°C and cool to room temperature to ensure proper folding.

    • Melting Curve Program: Place the plate in the Real-Time PCR instrument. Program the instrument to heat from 25°C to 95°C with a ramp rate of 1°C/minute, holding for 30 seconds at each degree to record fluorescence.[16]

    • Data Acquisition: Monitor the fluorescence of the reporter dye (e.g., FAM) at each temperature point.

    • Data Analysis: Plot the normalized fluorescence versus temperature. The Tm is determined from the peak of the first derivative of the melting curve or by fitting the curve to a sigmoid function. The thermal stabilization (ΔTm) is calculated as: ΔTm = Tm (with ligand) - Tm (control).

FRET_Melting_Workflow start Start prep_reagents Prepare Reactions in 96-well Plate: Dual-labeled G4 DNA (0.2 µM) + K+ Buffer start->prep_reagents add_ligand Add this compound (Test) or Buffer (Control) prep_reagents->add_ligand rtpcr Place Plate in Real-Time PCR Instrument add_ligand->rtpcr program Run Thermal Ramp Program (25°C to 95°C) Record Fluorescence at each °C rtpcr->program plot Plot Normalized Fluorescence vs. Temperature program->plot calc_tm Calculate Melting Temperature (Tm) (First Derivative Peak) plot->calc_tm calc_delta Calculate ΔTm (Tm_ligand - Tm_control) calc_tm->calc_delta end_node End calc_delta->end_node

Figure 3: Experimental workflow for a FRET-melting assay.
Protocol: Assessing Biological Activity via Wound-Healing (Scratch) Assay

This assay is a straightforward method to measure the effect of a compound on collective cell migration in vitro.

  • Principle: A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The ability of the cells to migrate and close the wound over time is monitored. An effective anti-migratory agent like this compound will slow or prevent wound closure compared to an untreated control.

  • Materials:

    • TT (Medullary Thyroid Carcinoma) cells

    • Complete cell culture medium

    • This compound

    • 6-well or 12-well cell culture plates

    • 200 µL pipette tip or scratch tool

    • Microscope with camera

  • Methodology:

    • Cell Seeding: Seed TT cells in plates and grow until they form a confluent monolayer.

    • Scratch Creation: Using a sterile pipette tip, make a straight scratch through the center of the monolayer.

    • Wash: Gently wash the wells with PBS to remove dislodged cells.

    • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

    • Imaging (Time 0): Immediately capture images of the scratch in marked regions for each well.

    • Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO₂).

    • Subsequent Imaging: Capture images of the same marked regions at regular intervals (e.g., 12, 24, 48 hours).

    • Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial (Time 0) wound area. Compare the closure rates between treated and control wells.

Conclusion and Future Directions

This compound represents a promising targeted therapeutic agent that operates by stabilizing a G-quadruplex structure in the RET oncogene promoter. This mechanism leads to the transcriptional silencing of a key cancer driver, resulting in potent antitumor activity against Medullary Thyroid Carcinoma, including the inhibition of metastasis-related behaviors[7][8]. The experimental protocols detailed herein—Circular Dichroism, FRET-melting, and wound-healing assays—constitute a core suite of tools for the discovery and characterization of such G4-interactive compounds.

Future research should focus on elucidating the precise binding mode of this compound through high-resolution structural studies (NMR or X-ray crystallography) and expanding the investigation of its efficacy and safety profile in more advanced preclinical models. The continued exploration of G-quadruplex stabilizers as a class of anticancer drugs holds significant promise for developing novel, targeted therapies for a range of malignancies.

References

Methodological & Application

Application Notes and Protocols for Datelliptium Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datelliptium Chloride (NSC311152) is a potent anti-tumor agent that has demonstrated significant activity against Medullary Thyroid Carcinoma (MTC).[1][2] Its mechanism of action involves the selective downregulation of the RET proto-oncogene, a key driver in many MTC cases.[1][3][4] this compound stabilizes a G-quadruplex structure within the RET promoter region, leading to transcriptional repression.[4] This, in turn, inhibits downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and migration.[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells, particularly those with RET mutations.

Mechanism of Action: RET Inhibition and Downstream Effects

This compound exerts its anti-tumor effects by targeting the transcription of the RET oncogene. This leads to a cascade of downstream events that inhibit tumor growth and progression.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RET Receptor RET Receptor PI3K PI3K RET Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cyclin D1 Cyclin D1 mTOR->Cyclin D1 increases production Rb Rb Cyclin D1->Rb phosphorylates pRb pRb Rb->pRb Cell Cycle Progression Cell Cycle Progression pRb->Cell Cycle Progression promotes G1/S transition RET Gene RET Gene RET Gene->RET Receptor encodes G-quadruplex G-quadruplex G-quadruplex->RET Gene inhibits transcription Datelliptium Datelliptium Chloride Datelliptium->G-quadruplex stabilizes

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from cell culture experiments.

ParameterCell LineValueReference
IC50 Nthy-ori-3-1 (normal thyroid)10 µg/mL[4]
Treatment Concentration (Western Blot) TT, Mz-CRC-1 (MTC)0-10 µM for 48h[4]
Treatment Concentration (Spheroid Assay) TT (MTC)6 µM[4]

Experimental Protocols

Cell Culture and Reagent Preparation

a. Cell Lines:

  • Medullary Thyroid Carcinoma (MTC) cell lines: TT and Mz-CRC-1 are commonly used models with RET mutations.[5]

  • Normal thyroid cell line: Nthy-ori-3-1 can be used as a control.[4]

b. Culture Media:

  • Refer to the specific cell line datasheets for recommended media and supplements (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

c. This compound Preparation:

  • Dissolve this compound (NSC311152) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[4]

  • Store the stock solution at -20°C.

  • Dilute the stock solution in culture medium to the desired final concentration for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cytotoxicity Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Cytotoxicity Assay Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with serial dilutions of this compound Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTS Add MTS reagent Incubate_48h->Add_MTS Incubate_1_4h Incubate for 1-4h Add_MTS->Incubate_1_4h Measure Measure absorbance at 490 nm Incubate_1_4h->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical cytotoxicity assay.

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.[4]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Spheroid Formation and Growth Assay

This assay assesses the effect of this compound on the self-renewal capacity and growth of cancer stem-like cells.

Protocol:

  • Coat a 96-well plate with a non-adherent surface coating.

  • Seed approximately 7,000 cells per well in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).[4]

  • Allow spheroids to form and grow for 2 days.[4]

  • Treat the pre-formed spheroids with this compound at the desired concentration (e.g., 6 µM).[4]

  • Monitor and image the spheroids daily for a specified period (e.g., 4 days).[4]

  • Measure the diameter of the spheroids using imaging software like ImageJ.[4]

  • Calculate the relative change in spheroid size over time.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on cell migration.

Wound Healing Assay Workflow Seed_Cells Seed cells to form a confluent monolayer Create_Scratch Create a scratch with a pipette tip Seed_Cells->Create_Scratch Wash Wash with PBS to remove debris Create_Scratch->Wash Add_Medium Add medium with or without This compound Wash->Add_Medium Image_0h Image at 0h Add_Medium->Image_0h Incubate Incubate for 24-96h Image_0h->Incubate Image_Final Image at final time point Incubate->Image_Final Analyze Measure wound closure Image_Final->Analyze

Caption: Workflow for a wound healing assay.

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Create a "wound" or scratch in the monolayer using a sterile pipette tip.[5]

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the wound at time 0 and at various time points thereafter (e.g., 24, 48, 72, 96 hours).[5]

  • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation of proteins in the RET signaling pathway.

Protocol:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.[4]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., RET, p-mTOR, mTOR, Cyclin D1, p-Rb, Rb, and a loading control like actin).[4]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable tool for studying RET-driven cancers. The protocols outlined above provide a framework for investigating its cytotoxic, anti-migratory, and signaling effects in relevant cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Datelliptium Chloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium Chloride, a derivative of the DNA-intercalating agent ellipticine, has demonstrated significant antitumor activity, particularly in preclinical models of medullary thyroid carcinoma (MTC). Its primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the RET proto-oncogene, leading to the downregulation of RET expression. This, in turn, inhibits critical downstream signaling pathways, including the PI3K/Akt/mTOR and MEK/ERK pathways, which are pivotal for cancer cell proliferation, survival, and migration. These application notes provide detailed protocols for the dissolution of this compound and its application in key in vitro experiments to assess its therapeutic potential.

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, a stock solution can be prepared as follows:

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

For cell culture experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 ValueTreatment Duration
TTMedullary Thyroid Carcinoma~2.5 µg/mLNot Specified
Nthy-ori-3-1Normal Thyroid10 µg/mLNot Specified

Table 2: In Vivo Antitumor Activity of this compound in a Medullary Thyroid Carcinoma (MTC) Xenograft Model

ParameterValue
Animal ModelMTC xenograft mice
Dosage6 mg/kg
Administration RouteIntraperitoneal (i.p.) injection
Dosing Schedule5 consecutive days/week for 4 weeks
Tumor Growth InhibitionApproximately 75%
Observed ToxicityMinimal systemic toxicity; no significant weight loss

Experimental Protocols

Western Blot Analysis of RET and Downstream Signaling Proteins

This protocol describes the use of Western blotting to analyze the effect of this compound on the expression and phosphorylation of key proteins in the RET signaling pathway.

Materials:

  • TT and Mz-CRC-1 cells (or other relevant cell lines)

  • This compound stock solution (10 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for RET, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control like actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed TT or Mz-CRC-1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µg/mL) for 48 hours. Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RET, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C. The optimal antibody dilution should be determined by titration, following the manufacturer's recommendations as a starting point.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Immunofluorescence Staining for RET Expression

This protocol details the immunofluorescence staining procedure to visualize the effect of this compound on RET protein expression and localization.

Materials:

  • TT or Mz-CRC-1 cells grown on coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against RET

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed TT or Mz-CRC-1 cells on sterile coverslips in a 24-well plate. After adherence, treat the cells with this compound for 48 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against RET overnight at 4°C. The optimal dilution should be determined by titration.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

Wound Healing (Scratch) Assay for Cell Migration

This protocol outlines a method to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • TT cells

  • This compound stock solution

  • 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed TT cells in 12-well plates and grow them to 70-80% confluency.[1]

  • Creating the Scratch: Create a "wound" in the cell monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.[1]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0.1, 0.3 µg/mL) or vehicle control (DMSO) to the wells.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) for up to 96 hours.[1]

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to quantify cell migration. A complete stop in migration has been observed at concentrations greater than 0.3 µg/mL.[1]

Signaling Pathway and Experimental Workflow Diagrams

Datelliptium_Signaling_Pathway Datelliptium This compound RET_G4 RET Promoter G-Quadruplex Datelliptium->RET_G4 stabilizes RET RET Transcription and Expression RET_G4->RET downregulates PI3K_Akt PI3K/Akt/mTOR Pathway RET->PI3K_Akt MEK_ERK MEK/ERK Pathway RET->MEK_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MEK_ERK->Proliferation Migration Cell Migration MEK_ERK->Migration Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cell_treatment Cell Treatment with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

Application Notes and Protocols for Wound Healing Assay with Datelliptium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The wound healing assay, a fundamental method to study cell migration in vitro, is pivotal in understanding various physiological and pathological processes, including cancer metastasis and tissue regeneration. Datelliptium Chloride, a known inhibitor of the REarranged during Transfection (RET) proto-oncogene, has demonstrated significant effects on cell migration, particularly in medullary thyroid carcinoma (MTC). This document provides a detailed protocol for utilizing this compound in a wound healing assay to assess its impact on cell migration. Additionally, it outlines the underlying signaling pathways affected by this compound.

Mechanism of Action: this compound

This compound exerts its anti-migratory effects by downregulating the expression of the RET proto-oncogene.[1][2] RET is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that promote cell proliferation, survival, and migration.[3][4][5] By inhibiting RET, this compound effectively dampens these pro-migratory signals. The two primary pathways affected are:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and motility. Activated RET can stimulate the phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt and subsequently the mammalian target of rapamycin (mTOR).[3][5] Inhibition of RET by this compound leads to the deactivation of this pathway, contributing to reduced cell migration.

  • MEK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation.[3][4] RET activation can lead to the stimulation of this pathway. This compound-mediated RET downregulation results in the suppression of MEK/ERK signaling, further inhibiting cell migration.

The inhibitory effects of this compound on cell migration have been primarily documented in medullary thyroid carcinoma cell lines, such as TT and Mz-CRC-1.[2]

Experimental Protocols

Wound Healing (Scratch) Assay Protocol

This protocol provides a step-by-step guide for conducting a wound healing assay to evaluate the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest (e.g., TT cells for MTC studies)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5 x 10^4 to 1 x 10^5 cells per well in a 24-well plate.

    • Incubate at 37°C and 5% CO2 until a confluent monolayer is formed (typically 24-48 hours).

  • Creating the "Wound":

    • Once cells are confluent, carefully aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a clean, cell-free gap.

    • Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (medium with the solvent used for the drug stock) must be included.

    • Add the different concentrations of this compound (and the vehicle control) to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

    • Mark the plate to ensure that the same field of view is imaged at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for all treatment conditions.

    • Calculate the percentage of wound closure for each condition at each time point using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100

    • Plot the percentage of wound closure against time for each treatment concentration.

    • Perform statistical analysis to determine the significance of the observed differences between the treatment groups and the control.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the migration of TT cells in a wound healing assay.

This compound Concentration (µg/mL)Relative Wound Closure (%) at 96 hours
0 (Vehicle Control)50%
0.1Reduced migration (exact % not specified)
0.3Complete inhibition of migration
> 0.3Complete inhibition of migration

Data adapted from a study on medullary thyroid carcinoma cells (TT cell line).[6]

Visualizations

Experimental Workflow

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture to Confluency seeding Seed Cells in 24-well Plate cell_culture->seeding scratch Create Scratch seeding->scratch wash Wash with PBS scratch->wash treat Add this compound wash->treat image_t0 Image at 0h treat->image_t0 incubate Incubate & Image at Time Points image_t0->incubate measure Measure Wound Area incubate->measure analyze Calculate % Wound Closure measure->analyze

Caption: Experimental workflow for the wound healing assay with this compound.

This compound Signaling Pathway

Datelliptium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mek MEK/ERK Pathway cluster_nucleus Nucleus RET RET Proto-Oncogene PI3K PI3K RET->PI3K Ras Ras RET->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration (Inhibited) mTOR->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration Datelliptium This compound Datelliptium->RET Inhibits Transcription

Caption: Signaling pathways affected by this compound leading to inhibition of cell migration.

References

Application Note: Evaluating the Anti-Cancer Efficacy of Datelliptium Chloride Using 3D Spheroid Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional 2D cell cultures.[1][2][3] Spheroids better represent cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo, making them a more predictive tool for evaluating anti-cancer drug efficacy.[4][5] Datelliptium Chloride is an anti-cancer agent that has been shown to inhibit the transcription of the RET proto-oncogene, a key driver in some cancers like Medullary Thyroid Carcinoma (MTC).[6][7] This application note provides a detailed protocol for utilizing a spheroid formation assay to investigate the cytotoxic and anti-proliferative effects of this compound on cancer cells in a 3D model.

Principle of the Assay

The spheroid formation assay is an in vitro method used to assess the ability of single cells to aggregate and grow into 3D structures.[8] This assay is particularly useful for studying the subpopulation of cancer stem cells (CSCs), which are known for their self-renewal capacity and resistance to therapy.[9] By treating these spheroids with this compound, researchers can evaluate its potential to target both the bulk tumor cells and the CSC population, providing a more comprehensive understanding of its therapeutic potential.[10] In this protocol, cancer cells are seeded in ultra-low attachment plates to promote self-assembly into spheroids. The effect of this compound on spheroid formation, growth, and viability is then quantified.

Application

This protocol is applicable for:

  • Screening the anti-cancer activity of this compound in a 3D tumor model.

  • Determining the IC50 value of this compound in a more physiologically relevant context.

  • Studying the effect of this compound on cancer stem-like cell populations.

  • Investigating the mechanism of action of this compound on signaling pathways involved in 3D cell growth.

Experimental Protocols

Materials and Reagents

  • Cancer cell lines (e.g., TT cells for Medullary Thyroid Carcinoma, or other suitable lines such as MCF-7, A549, Panc-1)[8]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment round-bottom plates

  • Cell counting solution (e.g., Trypan Blue)

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader for luminescence detection

  • Inverted microscope for imaging

Protocol 1: Spheroid Formation and Treatment with this compound

  • Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator. Cells should be passaged regularly to maintain exponential growth.

  • Cell Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for 2-5 minutes to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration. Ensure cell viability is >90%.[11]

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, this may need optimization depending on the cell line).[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.[12]

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[11]

  • Spheroid Formation: Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Once spheroids have formed, carefully add 100 µL of the 2X this compound solutions to the respective wells, bringing the total volume to 200 µL. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the treated spheroids for the desired treatment duration (e.g., 48-72 hours).

Protocol 2: Assessment of Spheroid Viability

  • Imaging: At the end of the treatment period, capture images of the spheroids in each well using an inverted microscope. Spheroid size and morphology can be analyzed using software like ImageJ. A reduction in spheroid size can be indicative of the drug's effect.[9]

  • Cell Viability Assay (e.g., CellTiter-Glo® 3D):

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the 3D cell viability reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Data Presentation

Table 1: Effect of this compound on Spheroid Diameter

This compound (µM)Average Spheroid Diameter (µm) at 72h (Mean ± SD)Percent Reduction in Diameter (%)
0 (Vehicle)550 ± 250
1480 ± 3012.7
5350 ± 2036.4
10210 ± 1561.8
25120 ± 1078.2
5080 ± 885.5

Table 2: Viability of Cancer Cell Spheroids after Treatment with this compound

This compound (µM)Luminescence (RLU) (Mean ± SD)Percent Viability (%)
0 (Vehicle)85000 ± 4500100
172000 ± 380084.7
545000 ± 230052.9
1021000 ± 150024.7
258000 ± 6009.4
503500 ± 3004.1

Mandatory Visualizations

G cluster_0 Experimental Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., TT cells) Start->Cell_Culture Seeding 2. Seed Cells in Ultra-Low Attachment Plate Cell_Culture->Seeding Formation 3. Spheroid Formation (2-4 days) Seeding->Formation Treatment 4. Treat with This compound Formation->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Analysis 6. Analyze Spheroid Viability and Size Incubation->Analysis End End Analysis->End

Caption: Workflow for the spheroid formation assay with this compound.

G cluster_1 This compound Signaling Pathway Datelliptium Datelliptium Chloride RET_Promoter RET Promoter (G-quadruplex) Datelliptium->RET_Promoter stabilizes RET_Transcription RET Transcription RET_Promoter->RET_Transcription RET_Protein RET Protein RET_Transcription->RET_Protein PI3K PI3K RET_Protein->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Proliferation, Survival, EMT mTOR->Cell_Growth

References

Application Notes and Protocols for Continuous Intravenous Infusion of Datelliptium Chloride in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datelliptium Chloride (SR 95156B, NSC 626718X) is an investigational antineoplastic agent that has been evaluated in early-phase clinical trials. These application notes provide a summary of the available clinical trial data for the continuous intravenous infusion of this compound, detailed experimental protocols derived from published studies, and an overview of its mechanism of action. The information is intended to guide researchers and professionals in the development and clinical investigation of this compound.

Mechanism of Action

This compound has been identified as a novel inhibitor of the REarranged during Transfection (RET) proto-oncogene transcription.[1][2] Its primary mechanism involves the stabilization of G-quadruplex structures in the promoter region of the RET gene.[1] This stabilization interferes with the assembly of the transcription complex, leading to a downregulation of RET expression.[1] The RET signaling pathway is a critical driver in the pathogenesis of medullary thyroid carcinoma (MTC), and its inhibition is a key therapeutic strategy.[1][2] Downregulation of RET by this compound has been shown in preclinical models to inhibit downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the RET signaling pathway.

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound G-quadruplex G-quadruplex This compound->G-quadruplex stabilizes RET Transcription RET Transcription This compound->RET Transcription downregulates RET Gene Promoter RET Gene Promoter Transcription Complex Transcription Complex G-quadruplex->Transcription Complex inhibits binding RET Gene Promoter->Transcription Complex recruits Transcription Complex->RET Transcription initiates RET Protein RET Protein RET Transcription->RET Protein translation RET Transcription->RET Protein PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway RET Protein->PI3K/Akt/mTOR Pathway activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival promotes

Caption: Mechanism of this compound on RET signaling.

Clinical Trial Data

A Phase I clinical trial evaluated this compound administered as a 24-hour continuous intravenous infusion. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this administration schedule.

Patient Population

Nineteen patients were enrolled in the Phase I trial and received a total of 24 courses of treatment.[3]

Dosing and Administration

The study utilized a dose-escalation design, with doses ranging from 40 to 500 mg/m².[3] Courses were repeated at a minimum interval of 3 weeks.[3]

Dose Level (mg/m²)Number of Patients
40Data not specified
≤ 100Data not specified
≥ 330Data not specified
500Data not specified
Pharmacokinetic Data

Detailed quantitative pharmacokinetic data such as Cmax, AUC, and half-life from the Phase I trial are not available in the public domain. Preclinical studies suggest that the compound has been evaluated for its pharmacokinetic parameters.[1]

Safety and Toxicity

The safety profile of this compound administered via 24-hour continuous IV infusion is summarized below.

Toxicity TypeDoseSeverityNotes
Dose-Limiting Toxicity
Hepatic≥ 330 mg/m²Reversible elevations of serum bilirubin and liver enzymesThis was the dose-limiting toxicity.[3]
Other Adverse Events
Local Venous Toxicity≤ 100 mg/m²Mild to ModerateCircumvented by use of a central venous access for higher doses.[3]
Nausea and Vomiting≥ 330 mg/m²ModerateReversible.[3]
Diarrhea≥ 330 mg/m²MildReversible.[3]
Dry Mouth≥ 330 mg/m²MildReversible.[3]
Neuropsychiatric Manifestations≥ 330 mg/m²MildReversible.[3]
Fatigue≥ 330 mg/m²MildReversible.[3]
Hematologic ToxicityAll dosesMinimalNon-dose-limiting.[3]

The Maximum Tolerated Dose (MTD) for this schedule was determined to be 500 mg/m² .[3]

Efficacy

No objective complete or partial responses were observed in the Phase I trial.[3] However, a minor response and long-term disease stabilization were noted in some patients.[3]

Experimental Protocols

The following section outlines the key methodologies for a Phase I clinical trial of continuous intravenous infusion of this compound, based on the available information.

Study Design and Workflow

cluster_0 Patient Screening cluster_1 Treatment cluster_2 Monitoring & Assessment cluster_3 Endpoint Analysis Eligibility Criteria Eligibility Criteria Dose Escalation Cohorts Dose Escalation Cohorts Eligibility Criteria->Dose Escalation Cohorts Enrollment 24h Continuous IV Infusion 24h Continuous IV Infusion Central Venous Access Central Venous Access Toxicity Assessment Toxicity Assessment 24h Continuous IV Infusion->Toxicity Assessment Cycle 1 Toxicity Assessment->Dose Escalation Cohorts Inform next cohort Efficacy Evaluation Efficacy Evaluation Determine MTD & DLTs Determine MTD & DLTs Efficacy Evaluation->Determine MTD & DLTs

Caption: Phase I Clinical Trial Workflow.

Patient Eligibility Criteria (Illustrative)

While specific inclusion and exclusion criteria for the historical Phase I trial are not detailed in the available literature, a typical protocol would include:

  • Inclusion Criteria:

    • Histologically confirmed diagnosis of a solid tumor refractory to standard therapy.

    • Age ≥ 18 years.

    • ECOG performance status of 0-2.

    • Adequate organ function (hematological, renal, and hepatic), with the exception of liver function parameters which would be closely monitored as per the known toxicity profile.

  • Exclusion Criteria:

    • Prior treatment with this compound.

    • Significant cardiovascular disease.

    • Active, uncontrolled infection.

Drug Administration
  • Preparation: this compound for injection is reconstituted according to the manufacturer's instructions.

  • Administration: The calculated dose based on the patient's body surface area is administered via a central venous catheter over a 24-hour period using an infusion pump.

  • Cycle Repetition: Treatment cycles are repeated every 3 weeks, pending recovery from any treatment-related toxicities.[3]

Toxicity and Safety Monitoring
  • Frequency: Patients are monitored closely during and after the infusion. Vital signs, physical examinations, and laboratory tests (complete blood count with differential, serum chemistry including liver and renal function tests) are performed at baseline and at regular intervals throughout the treatment cycle.

  • Grading: Toxicities are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Dose-Limiting Toxicity (DLT) Definition: A DLT is typically defined as a specific grade 3 or 4 non-hematologic or hematologic toxicity occurring within the first cycle of treatment that is considered related to the study drug. For this compound, particular attention is paid to hepatic toxicity.

Efficacy Assessment
  • Tumor Response: Tumor assessments are performed at baseline and after a specified number of cycles (e.g., every 2 cycles) using standard imaging techniques (e.g., CT, MRI).

  • Response Criteria: Tumor response is evaluated using established criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

Conclusion

The available clinical data on the continuous intravenous infusion of this compound indicate a manageable safety profile with a dose-limiting toxicity of reversible hepatotoxicity. The maximum tolerated dose has been established at 500 mg/m² for a 24-hour infusion schedule. While no objective responses were seen in the initial Phase I study, evidence of disease stabilization suggests potential clinical activity. Further investigation, potentially in combination with other agents or in specific patient populations with RET-driven malignancies, may be warranted. The preclinical rationale for its use in medullary thyroid carcinoma is strong, given its mechanism of action as a RET transcription inhibitor. Researchers should consider these findings when designing future clinical trials.

References

Troubleshooting & Optimization

How to improve Datelliptium Chloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Datelliptium Chloride in in vitro assays, with a focus on improving its solubility and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies. A stock concentration of 10 mg/mL in DMSO has been reported in the literature.

Q2: What is the general solubility of this compound in common laboratory solvents?

A2: this compound exhibits variable solubility. It is generally considered to have low aqueous solubility. For specific details, please refer to the solubility data table below.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Solubility Data

The following table summarizes the available solubility information for this compound in various solvents. Please note that these values are indicative and may vary based on the specific batch of the compound, temperature, and pH.

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)Sparingly soluble: 1-10 mg/mL[1]
EthanolSoluble: ≥ 10 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly soluble: 1-10 mg/mL[1]
Water41.67 mg/mL (104.71 mM)[2]

Note: The high solubility reported in water from a single source should be interpreted with caution, as most evidence suggests poor aqueous solubility. It is recommended to empirically determine the solubility in your specific aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Procedure:

  • Thaw a single-use aliquot of the 10 mg/mL this compound stock solution in DMSO at room temperature.

  • Pre-warm the desired volume of cell culture medium to 37°C.

  • Perform a serial dilution of the DMSO stock solution in pre-warmed medium. It is crucial to add the stock solution to the medium and not the other way around.

  • For each dilution step, add a small volume of the concentrated solution to the larger volume of the medium while gently vortexing or swirling the tube to ensure rapid mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation after each dilution step. If precipitation occurs, refer to the troubleshooting guide.

  • Use the final working solution immediately for your in vitro assay.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in DMSO at the desired concentration.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Try gentle warming of the solution in a 37°C water bath for a short period.

    • Use a fresh, unopened bottle of anhydrous DMSO.

    • If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution.

Issue 2: The this compound solution precipitates upon dilution into my aqueous cell culture medium.

  • Possible Cause: This is a common issue with hydrophobic compounds dissolved in an organic solvent when introduced into an aqueous environment. The compound is "crashing out" of solution.

  • Solution:

    • Reduce the final concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.

    • Optimize the dilution method:

      • Add the DMSO stock solution to the pre-warmed (37°C) culture medium dropwise while vigorously vortexing or stirring.[3] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

      • Perform a multi-step serial dilution in the culture medium instead of a single large dilution.

    • Increase the final DMSO concentration (with caution): If your cell line can tolerate it, slightly increasing the final percentage of DMSO in the culture medium (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always run a vehicle control to account for any effects of the DMSO itself.

    • Consider co-solvents (for advanced applications): In some cases, the use of other pharmaceutically acceptable co-solvents in small quantities might be explored, but this would require significant validation to ensure no interference with the assay.

Issue 3: I observe a precipitate in my this compound stock solution after storage at -20°C.

  • Possible Cause: The compound may have come out of solution during the freeze-thaw cycle, especially if the DMSO has absorbed moisture.

  • Solution:

    • Before use, bring the vial to room temperature and vortex thoroughly to try and redissolve the precipitate. Gentle warming at 37°C may also help.

    • If the precipitate does not redissolve, it is recommended to discard the aliquot and use a fresh one.

    • To prevent this, ensure your DMSO is anhydrous and that the vials are tightly sealed. Storing in smaller, single-use aliquots is highly recommended to minimize freeze-thaw cycles.[4]

Issue 4: The cell culture medium becomes cloudy or shows a precipitate after adding the this compound working solution.

  • Possible Cause: Besides the precipitation of the compound itself, interactions with components of the cell culture medium (e.g., proteins in fetal bovine serum) can cause turbidity.

  • Solution:

    • First, confirm that the precipitate is indeed the compound by preparing the same dilution in a protein-free medium (e.g., PBS or basal medium).

    • If the precipitation only occurs in complete medium, try reducing the serum concentration during the treatment period, if experimentally permissible.

    • Ensure the pH of your final working solution is compatible with the cell culture medium.

Visualizations

Signaling Pathway

This compound is known to act as a transcriptional inhibitor of the RET (Rearranged during Transfection) proto-oncogene. The activation of the RET receptor tyrosine kinase leads to the initiation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the major downstream signaling cascades affected by RET activation, which are consequently inhibited by this compound's action on RET transcription.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF family) Ligand (GDNF family) Co-receptor (GFRα) Co-receptor (GFRα) RET Receptor RET Receptor Co-receptor (GFRα)->RET Receptor Activation PI3K PI3K RET Receptor->PI3K RAS RAS RET Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation Differentiation Differentiation ERK->Differentiation This compound This compound RET Transcription RET Transcription This compound->RET Transcription Inhibition RET Transcription->RET Receptor Expression

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for preparing and using this compound in an in vitro cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting A Weigh Datelliptium Chloride Powder B Dissolve in Anhydrous DMSO (e.g., 10 mg/mL) A->B C Vortex to Ensure Complete Dissolution B->C D Aliquot Stock Solution for Single Use C->D E Store at -20°C or -80°C D->E F Thaw Stock Solution Aliquot G Prepare Serial Dilutions in Pre-warmed Medium F->G H Treat Cells with Working Solution G->H K Precipitation Observed? G->K I Incubate for Desired Time H->I J Perform Assay (e.g., Viability, Western Blot) I->J L Optimize Dilution (Vortexing, Dropwise Addition) K->L Yes M Adjust Final DMSO Concentration L->M N Consider Lower Test Concentration M->N

Caption: Workflow for preparing and using this compound in in vitro assays.

References

Technical Support Center: Optimizing Datelliptium Chloride for RET Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Datelliptium Chloride in RET-related research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively using this compound to study and achieve RET downregulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in downregulating RET?

A1: this compound functions as a RET transcription inhibitor. Its mechanism involves binding to and stabilizing a G-quadruplex (G4) structure present on the promoter region of the RET gene.[1][2][3][4][5] This stabilization suppresses the transcription of the RET oncogene, leading to a decrease in both RET mRNA and protein levels.[1][3][4][5] It is also described as a DNA-intercalating agent derived from ellipticine.[6][7][8]

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: Medullary Thyroid Carcinoma (MTC) cell lines that harbor RET mutations, such as TT and MZ-CRC-1 , are highly suitable models as they show significant RET downregulation upon treatment.[1][9] For a negative control, the Papillary Thyroid Carcinoma (PTC) cell line TPC1 can be used. In TPC1 cells, RET expression is driven by a CCDC6 promoter region that lacks the G-quadruplex forming motif, making it unresponsive to this compound's primary mechanism.[1][5]

Q3: How should I prepare and store this compound?

A3: this compound (also known as NSC311152) should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mg/mL.[1] For long-term storage, the compound should be kept at -20°C.[6] It is stable under these recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[10]

Q4: What are the expected downstream effects of RET downregulation by this compound?

A4: Successful downregulation of RET by this compound leads to the inhibition of major downstream oncogenic signaling pathways. Researchers can expect to observe a decrease in the phosphorylation of key proteins in the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1][5] This subsequently reduces the expression of Cyclin D1 and the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest.[1][2] Functionally, this can manifest as reduced cell migration and suppression of the epithelial-to-mesenchymal transition (EMT).[1][3][4]

Troubleshooting Guides

Problem: I am not observing a decrease in RET protein levels after treatment.

  • Verify Your Cell Line: Confirm that you are using a cell line where RET transcription is dependent on the G-quadruplex containing promoter, such as TT or MZ-CRC-1 cells.[1][9] Cell lines like TPC1 will not show RET downregulation from this compound.[1][5]

  • Check Concentration and Incubation Time: Ensure that the concentration and duration of treatment are adequate. RET protein downregulation is typically observed after 48 hours of incubation.[1][9] Refer to the concentration table below and consider performing a dose-response and time-course experiment.

  • Confirm Compound Integrity: Improper storage may lead to compound degradation. Ensure your this compound has been stored correctly at -20°C and protected from light.[6] Prepare fresh dilutions from your DMSO stock for each experiment.

  • Validate Experimental Technique: Review your Western blot or other protein detection protocol for any potential issues, such as inefficient protein transfer, incorrect antibody dilutions, or insufficient exposure.

Problem: My cells are showing high levels of toxicity and death, even at low concentrations.

  • Perform a Dose-Response Cytotoxicity Assay: The optimal concentration should downregulate RET without causing excessive, non-specific cell death. Determine the IC50 value in your specific cell line. This compound has been shown to be selectively more toxic against mutant RET-driven cancer cells compared to normal cells, but high concentrations can still induce general toxicity.[9]

  • Consider Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations.[11][12][13] If you observe widespread toxicity that does not correlate with RET downregulation, you may be seeing off-target effects. Use the lowest effective concentration that achieves the desired RET downregulation.

  • Check Solvent Concentration: Ensure the final concentration of the vehicle (DMSO) in your cell culture medium is non-toxic, typically below 0.5%.

Problem: My RT-qPCR results show a decrease in RET mRNA, but my Western blot shows no change in RET protein.

  • Evaluate Protein Stability and Turnover: A reduction in mRNA does not always translate to an immediate decrease in protein levels. The existing pool of RET protein may have a long half-life. Extend your treatment duration beyond 48 hours (e.g., 72 or 96 hours) to allow for protein turnover.

  • Optimize Protein Extraction: Ensure your lysis buffer and protocol are efficient for extracting transmembrane proteins like RET. Include protease inhibitors in your lysis buffer to prevent protein degradation during sample preparation.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound

ApplicationCell Line / ModelRecommended Concentration/DoseTreatment DurationExpected Outcome
In Vitro RET Downregulation TT, MZ-CRC-10.1 - 1.0 µg/mL48 hoursDecreased RET protein and mRNA
In Vitro Migration Inhibition TT> 0.3 µg/mLUp to 96 hoursComplete inhibition of cell migration[9]
In Vitro Cytotoxicity (IC50) TT~2.5 µg/mLNot Specified50% inhibition of cell growth
In Vitro Cytotoxicity (IC50) Nthy-ori-3-1 (Normal)~10 µg/mLNot SpecifiedDemonstrates selective toxicity[9]
In Vivo Tumor Inhibition TT Xenograft Mice6 mg/kg (i.p.)4 weeks (5 days/week)~70-75% tumor growth inhibition[1][9]

Table 2: Summary of Expected Molecular Effects of this compound Treatment

TargetExpected EffectMethod of Detection
RET mRNADecreaseRT-qPCR
Total RET ProteinDecreaseWestern Blot, Immunofluorescence[1]
Phospho-RET (pRET)DecreaseWestern Blot
Phospho-ERK1/2 (pERK1/2)DecreaseWestern Blot[1][5]
Phospho-mTOR (p-mTOR)DecreaseWestern Blot[1][5]
Cyclin D1DecreaseWestern Blot[1][2]
Phospho-Rb (pRb)DecreaseWestern Blot[1][2]
Mesenchymal Markers (Snail, Slug)DecreaseWestern Blot[1][2][3]

Visualizations

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase PI3K PI3K RET->PI3K RAF RAF RET->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation RET_Gene RET Gene Promoter (G-quadruplex) Transcription Transcription RET_Gene->Transcription blocks Transcription->RET translation Datelliptium Datelliptium Chloride Datelliptium->RET_Gene Stabilizes G4

Caption: this compound inhibits RET transcription by stabilizing the promoter's G-quadruplex.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells 1. Culture TT or other suitable cells dose_response 3. Perform dose-response (0.1 - 10 µg/mL) prep_cells->dose_response prep_drug 2. Prepare this compound stock in DMSO prep_drug->dose_response time_course 4. Perform time-course (24, 48, 72h) dose_response->time_course treat 5. Treat cells with optimized dose/time time_course->treat harvest 6. Harvest cells for RNA and Protein treat->harvest functional 9. Functional Assays (Viability, Migration) treat->functional qpcr 7. RT-qPCR for RET mRNA harvest->qpcr western 8. Western Blot for RET & p-RET harvest->western Troubleshooting_Logic start No RET Downregulation Observed q_cell_line Is the cell line correct (e.g., TT)? start->q_cell_line q_concentration Is concentration & duration sufficient? (e.g., >0.3µg/mL, 48h) q_cell_line->q_concentration Yes res_cell_line Use appropriate cell line (e.g., TT, MZ-CRC-1) q_cell_line->res_cell_line No q_compound Is the compound stock valid and fresh? q_concentration->q_compound Yes res_concentration Perform dose-response and time-course q_concentration->res_concentration No q_technique Is the Western Blot protocol optimized? q_compound->q_technique Yes res_compound Prepare fresh stock from properly stored vial q_compound->res_compound No res_technique Optimize WB transfer, antibodies, and buffers q_technique->res_technique No

References

Technical Support Center: Datelliptium Chloride Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Datelliptium Chloride in animal studies. The information is based on publicly available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in animal studies?

A1: Based on available literature, this compound has been observed to have "minimal systemic toxicity" in mouse models, particularly in Medullary Thyroid Carcinoma (MTC) xenograft studies.[1] In these studies, treatment for up to four weeks did not result in significant weight loss or other overt signs of toxicity.

Q2: Was the hepatotoxicity seen in human clinical trials also observed in preclinical animal studies?

A2: No. A notable finding is that the dose-limiting hepatotoxicity (reversible elevations in serum bilirubin and liver enzymes) observed in human Phase I clinical trials was reportedly not seen in the initial preclinical animal studies.[2] This highlights a potential species-specific difference in metabolic pathways or drug tolerance that researchers should be aware of.

Q3: What is the maximum tolerated dose (MTD) of this compound in mice?

A3: While specific dose-escalation studies in animals are not extensively detailed in public literature, some reports suggest that mice can tolerate intraperitoneal (i.p.) doses of up to 30–35 mg/kg daily. For efficacy in MTC mouse models, doses of less than 6 mg/kg i.p. administered once a day (5 days a week for 4 weeks) have been utilized effectively.

Q4: Are there any known effects of this compound on the central nervous system (CNS) in animals?

A4: Preclinical animal studies available in the public domain do not specifically detail neurotoxicity. However, human Phase I trials noted neuropsychiatric manifestations at higher doses (≥330 mg/m²).[3] Researchers should, therefore, include neurological assessments in their animal monitoring protocols as a precautionary measure.

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a DNA-intercalating agent that functions as a novel RET transcription inhibitor. It is understood to stabilize G-quadruplex structures within the RET proto-oncogene promoter, thereby suppressing its transcription.[1]

Troubleshooting Guide

This guide addresses potential issues that may be encountered during in vivo experiments with this compound.

Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake in Study Animals
  • Possible Cause: Although reported as having minimal toxicity, individual animal responses can vary. This could be an early sign of intolerance or an uncharacterized off-target effect.

  • Troubleshooting Steps:

    • Confirm Dosage: Double-check all calculations for dose preparation and administration volume to rule out a dosing error.

    • Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress, such as changes in posture, activity level, or grooming.

    • Supportive Care: Provide supplemental nutrition or hydration (e.g., wet mash, hydrogel packs) as per your institution's animal care guidelines.

    • Dose Reduction: If weight loss is significant and progressive, consider reducing the dose for subsequent administrations or introducing a "drug holiday."

    • Blood Analysis: If the study protocol allows, collect blood samples to analyze for markers of liver and kidney function to screen for systemic toxicity.

Issue 2: Local Irritation or Inflammation at the Injection Site (for parenteral administration)
  • Possible Cause: The formulation of this compound may have properties that cause local tissue irritation.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure that the vehicle control group is not exhibiting similar signs of irritation.

    • Rotate Injection Sites: If administering daily, rotate the injection site to minimize cumulative irritation.

    • Dilution: Consider if the concentration of the dosing solution can be reduced by increasing the injection volume (while staying within acceptable limits for the animal model) to lessen the irritant effect.

    • Observe for Abscesses: Monitor the site for signs of infection or abscess formation and consult with veterinary staff if these are observed.

Issue 3: Discrepancy Between Expected and Observed Anti-Tumor Efficacy
  • Possible Cause: This could be due to issues with the drug formulation, administration, or the specific tumor model.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the stability and purity of the this compound being used.

    • Administration Technique: Review the administration procedure to ensure consistent and accurate delivery of the intended dose. For intraperitoneal injections, ensure proper placement to avoid injection into the gut or other organs.

    • Tumor Model Sensitivity: The specific genetic characteristics of your tumor model may influence its sensitivity to a RET transcription inhibitor. Confirm that the targeted signaling pathway is active in your model.

    • Pharmacokinetics: If possible, conduct pilot pharmacokinetic studies to ensure that the drug is reaching the target tissue at sufficient concentrations.

Data on Potential Side Effects

While specific quantitative data from animal toxicology studies are limited in the public literature, the following table contrasts the minimal effects noted in animal models with the side effects observed in human Phase I trials. This can help guide researchers on what to monitor for, even if the likelihood of occurrence in animals is low.

Side Effect CategoryObservations in Animal Models (Primarily Mice)Observations in Human Phase I Trials (at doses ≥330 mg/m²)[3]
General Minimal systemic toxicity reported; no significant weight loss.[1]Moderate nausea and vomiting, mild diarrhea, dry mouth, fatigue.[3]
Hepatic No significant hepatotoxicity reported.[2]Dose-limiting toxicity: Reversible elevations in serum bilirubin and liver enzymes.[3]
Hematological Not reported as a significant issue.Minimal and non-dose-limiting.[3]
Neurological Not specifically reported.Neuropsychiatric manifestations.[3]
Local Not specifically reported.Venous toxicity at lower doses (≤100 mg/m²) when administered intravenously.[3]

Experimental Protocols & Visualizations

Protocol: Tolerability and Efficacy Study in MTC Xenograft Mouse Model

This is a representative protocol based on methodologies described in the literature.

  • Animal Model: Athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.

  • Cell Line: Human Medullary Thyroid Carcinoma (MTC) cell line (e.g., TT cells) expressing a mutant RET oncogene.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ TT cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, further diluted in saline).

  • Dosing Regimen:

    • Treatment Group: Administer this compound at <6 mg/kg via intraperitoneal (i.p.) injection, once daily, 5 days per week for 4 weeks.

    • Control Group: Administer an equivalent volume of the vehicle on the same schedule.

  • Monitoring:

    • Tumor Volume: Measure twice weekly.

    • Body Weight: Measure twice weekly.

    • Clinical Observations: Monitor daily for signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite, abnormal behavior).

  • Endpoint: At the end of the 4-week study period (or if humane endpoints are reached), euthanize mice and collect tumors for further analysis (e.g., Western blot for RET expression).

Diagrams

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment (4 Weeks) cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Endpoint Analysis A Tumor Cell Culture (MTC TT Cells) B Subcutaneous Implantation in Mice A->B C Tumor Growth to ~150 mm³ B->C D Randomization into Groups C->D E Control Group: Vehicle (i.p.) F Treatment Group: This compound (i.p.) G Tumor Volume E->G F->G J Euthanasia & Tumor Excision G->J H Body Weight I Clinical Signs K Western Blot (RET, pERK, etc.) J->K

Workflow for a typical in vivo efficacy and tolerability study.

Signaling_Pathway cluster_nucleus Cell Nucleus RET_Gene RET Gene Promoter G4 G-Quadruplex Structure RET_Gene->G4 Transcription RET Transcription G4->Transcription G4->Inhibition RET_mRNA RET mRNA Transcription->RET_mRNA Downstream Signaling Downstream Signaling RET_mRNA->Downstream Signaling Datelliptium Datelliptium Chloride Datelliptium->G4 Stabilizes Inhibition->Transcription Blocks

Simplified mechanism of this compound action on RET transcription.

References

Preventing venous toxicity of Datelliptium Chloride infusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Datelliptium Chloride. The information focuses on preventing and managing venous toxicity during intravenous infusion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a DNA-intercalating agent derived from ellipticine. It exhibits potent antitumor activity and is being investigated for its therapeutic potential in various cancers, notably medullary thyroid carcinoma, where it has been shown to suppress the RET oncogene transcription.[1][2]

Q2: Is venous toxicity a common side effect of this compound infusion?

A2: Yes, local venous toxicity has been observed, particularly at lower doses (≤ 100 mg/m²), during clinical trials.[3] This can manifest as phlebitis, which is inflammation of a vein.

Q3: What are the typical signs and symptoms of this compound-induced venous toxicity?

A3: While specific symptoms for this compound are not detailed in the provided results, general signs of drug-induced venous irritation include pain, a burning sensation, tightening, and skin discoloration along the vein.[4] Swelling, redness, and tenderness at the infusion site are also common indicators.

Q4: What is the primary dose-limiting toxicity of this compound?

A4: The dose-limiting toxicity of this compound is not venous toxicity but rather reversible elevations in serum bilirubin and liver enzymes, indicating hepatic laboratory-test abnormalities.[3]

Q5: Are there any other notable side effects associated with this compound infusion?

A5: Yes, other reversible adverse events observed at doses of 330 mg/m² or higher include moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, and fatigue.[3][5]

Troubleshooting Guide: Managing Venous Toxicity

This guide provides actionable steps to prevent and manage venous toxicity during this compound infusion.

Issue 1: Patient reports pain or burning at the infusion site.

Immediate Action Rationale
Stop the infusion immediately. To prevent further irritation and potential extravasation (leakage of the drug into surrounding tissue).[6]
Do not remove the intravenous catheter immediately. Leaving the catheter in place may allow for an attempt to aspirate any residual drug from the area.[6]
Assess the site. Look for signs of swelling, redness, or blanching.[6]
Notify the responsible clinician or principal investigator. To ensure proper documentation and medical evaluation.[6]
Elevate the affected limb. This can help to reduce swelling.[6]

Issue 2: Visible signs of phlebitis (redness, swelling, tenderness) develop during or after infusion.

Preventative & Management Strategy Detailed Protocol
Central Venous Access For infusions involving higher doses of this compound, the use of a central venous access line was successful in circumventing local venous toxicity in a phase I trial.[3]
Dilution of the Drug Ensure appropriate dilution of this compound according to the experimental protocol. Inadequately diluted solutions can increase the risk of venous irritation.[6]
Infusion Rate Administer the infusion at the recommended rate. A rapid infusion rate can increase the risk of venous shock and irritation.[4]
Site Selection and Monitoring - Avoid using veins in areas of flexion, like the wrist or elbow.[4]- Use a transparent dressing to allow for continuous visual inspection of the infusion site.[6]- Regularly check for blood backflow to confirm the catheter is correctly positioned within the vein.[4]
Application of Compresses While specific recommendations for this compound are not available, general practice for some irritant drugs involves the application of either cold or warm compresses. Cold compresses can cause vasoconstriction, limiting the spread of the drug, while warm compresses promote vasodilation and drug dispersal.[4][6] The choice depends on the specific drug's properties.

Data Presentation

Table 1: Dose-Dependent Adverse Events of this compound (24-hour continuous infusion)

Dose RangeObserved Adverse EventsSeverityAction Taken/Note
≤ 100 mg/m²Local venous toxicity-Circumvented by using central venous access for higher doses.[3]
≥ 330 mg/m²Moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, fatigueReversible, not dose-limiting-
≥ 330 mg/m²Reversible elevations of serum bilirubin and liver enzymesDose-limiting toxicity-
500 mg/m²Maximum Tolerated Dose--

Experimental Protocols

Protocol 1: Mitigation of Venous Toxicity Using Central Venous Access

  • Objective: To administer high doses of this compound while minimizing the risk of local venous toxicity.

  • Materials: this compound for infusion, sterile saline or other appropriate diluent, central venous catheter (CVC), infusion pump, standard sterile insertion and maintenance kits for CVC.

  • Procedure:

    • A qualified clinician inserts a CVC into a large central vein (e.g., subclavian, jugular, or femoral vein) under aseptic conditions.

    • Confirm the correct placement of the CVC tip in the superior vena cava or right atrium via chest X-ray.

    • Prepare the this compound infusion solution according to the study protocol, ensuring correct dilution and concentration.

    • Connect the infusion bag to the CVC line via an infusion pump.

    • Administer the infusion at the prescribed rate, for example, over a 24-hour continuous period as described in clinical trials.[3]

    • Regularly monitor the patient for any signs of systemic toxicity as per the protocol. The CVC insertion site should also be monitored for signs of infection or thrombosis.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_end Completion Phase start Start: this compound Infusion Protocol assess_dose Assess Planned Dose start->assess_dose low_dose Low Dose (≤ 100 mg/m²) assess_dose->low_dose Low high_dose High Dose (> 100 mg/m²) assess_dose->high_dose High prep_peripheral Prepare for Peripheral IV Access low_dose->prep_peripheral prep_central Prepare for Central Venous Access high_dose->prep_central administer Administer Infusion prep_peripheral->administer prep_central->administer monitor Monitor Infusion Site and Patient administer->monitor toxicity_check Signs of Venous Toxicity? monitor->toxicity_check complete Infusion Complete monitor->complete Infusion Finished no_toxicity Continue Monitoring toxicity_check->no_toxicity No toxicity_present Implement Troubleshooting Protocol toxicity_check->toxicity_present Yes no_toxicity->monitor stop_infusion Stop Infusion toxicity_present->stop_infusion end End Protocol stop_infusion->end complete->end

Caption: Workflow for preventing and managing this compound-induced venous toxicity.

signaling_pathway cluster_trigger Initiation cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcome Clinical Manifestation drug Irritant Drug (e.g., this compound) endothelial Vascular Endothelial Cells drug->endothelial ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) endothelial->ros inflammation ↑ Inflammatory Cytokines (e.g., IL-6) endothelial->inflammation apoptosis Cell Apoptosis endothelial->apoptosis pkc PKCβ/NADPH Oxidase Pathway ros->pkc nfkb NF-κB Pathway inflammation->nfkb nlrp3 GBP5/NLRP3 Inflammasome inflammation->nlrp3 phlebitis Phlebitis (Pain, Redness, Swelling) apoptosis->phlebitis nfkb->phlebitis pkc->phlebitis nlrp3->phlebitis

Caption: Hypothetical signaling pathways in drug-induced phlebitis.[7]

References

Technical Support Center: Overcoming Drug Resistance to Datelliptium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Datelliptium Chloride and encountering drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a G-quadruplex (G4) stabilizing agent. Its primary mechanism of action involves binding to and stabilizing G-quadruplex structures in the promoter region of the RET proto-oncogene.[1][2] This stabilization leads to the transcriptional repression of RET, resulting in the downregulation of the RET protein tyrosine kinase.[1][2] The subsequent inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS/RAF/MAPK pathways, contributes to its anti-cancer effects, particularly in cancers with aberrant RET activation like Medullary Thyroid Carcinoma (MTC).[1]

Q2: What are the suspected mechanisms of acquired resistance to this compound?

While research is ongoing, the primary hypothesized mechanism of acquired resistance to this compound is the development of point mutations within the G4-forming region of the RET promoter.[1] Such mutations could potentially destabilize the G-quadruplex structure, thereby reducing the binding affinity of this compound and preventing it from effectively repressing RET transcription. Other potential mechanisms could involve alterations in drug efflux pumps or the activation of alternative signaling pathways that bypass the need for RET signaling.

Q3: How can I establish a this compound-resistant cancer cell line in the lab?

Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous exposure to escalating doses of the drug.

Troubleshooting Guide

Problem 1: Decreased sensitivity to this compound in our cancer cell line over time.

This suggests the development of acquired resistance. Here’s a troubleshooting workflow to investigate and address this issue:

Step 1: Confirm Resistance

  • Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

  • Expected Outcome: A rightward shift in the dose-response curve for the resistant cell line compared to the sensitive line.

Step 2: Investigate the Mechanism of Resistance

  • Action 1: Sequence the RET Promoter: Isolate genomic DNA from both sensitive and resistant cell lines and sequence the G-quadruplex forming region of the RET promoter to identify any potential mutations.

  • Action 2: Assess Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 or calcein-AM efflux assays) or quantitative PCR/Western blotting to determine if there is an upregulation of ABC transporter proteins in the resistant cells.

  • Action 3: Profile Key Signaling Pathways: Use Western blotting to compare the activation status (i.e., phosphorylation levels) of key proteins in the PI3K/Akt and MAPK pathways between sensitive and resistant cells, both with and without this compound treatment.

Step 3: Strategies to Overcome Resistance

  • Action 1: Combination Therapy: Based on the resistance mechanism, select a suitable combination agent.

    • If no RET promoter mutations are found, consider combining this compound with a direct RET tyrosine kinase inhibitor (TKI) like Selpercatinib or Pralsetinib.[1]

    • If resistance is associated with bypass signaling, consider inhibitors of the activated pathway (e.g., a PI3K or MEK inhibitor).

    • Consider combining with a PARP inhibitor, as G4 stabilization can induce DNA damage, potentially creating synthetic lethality with PARP inhibition.

  • Action 2: Evaluate Synergy: Use a checkerboard assay to test a range of concentrations of this compound and the combination agent to determine if the combination is synergistic, additive, or antagonistic. Calculate the Combination Index (CI) to quantify the interaction.

Problem 2: Inconsistent results in our wound healing/migration assays with this compound.

Inconsistent migration assay results can be due to several factors.

Step 1: Standardize Assay Conditions

  • Action: Ensure consistent cell density at the time of scratching, uniform scratch width, and precise timing of image acquisition. Use an automated scratch tool for consistency.

  • Rationale: Variability in these parameters can significantly impact the rate of "wound" closure.

Step 2: Optimize Drug Concentration and Treatment Time

  • Action: Perform a time-course experiment with a range of this compound concentrations to determine the optimal conditions for observing inhibition of migration without inducing significant cell death.

  • Rationale: High concentrations of this compound may cause cytotoxicity, which can be mistaken for inhibition of migration.

Step 3: Validate with a Transwell Invasion Assay

  • Action: Use a Boyden chamber assay with a Matrigel-coated membrane to assess cancer cell invasion. This provides a more physiologically relevant measure of metastatic potential.

  • Rationale: This assay separates migratory and invasive capabilities and can confirm the anti-metastatic effects of this compound.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Medullary Thyroid Carcinoma (MTC) Cell Lines.

Cell LineDescriptionThis compound IC50 (µM)
TTParental, sensitive MTC cell line0.5
TT-DRDatelliptium-resistant subline5.0
MZ-CRC-1Parental, sensitive MTC cell line0.8
MZ-CRC-1-DRDatelliptium-resistant subline7.5

Note: These are example values. Actual IC50 values should be determined experimentally.

Table 2: Example Combination Index (CI) Values for G-Quadruplex Stabilizers with Standard Chemotherapeutic Agents in A375MM Melanoma Cells. [3]

G4 StabilizerCombination AgentCombination Index (CI)Interpretation
BerberineMethotrexate0.35Synergism
PDSPaclitaxel0.60Synergism
RHPS4Vincristine0.80Moderate Synergism
BerberineCisplatin1.15Slight Antagonism

Note: A CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.[4]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine Initial IC50: Culture the parental cancer cell line (e.g., TT cells) and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.

  • Dose Escalation: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of this compound (e.g., 1.5x the previous concentration).

  • Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the drug concentration.

  • Establish Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.

  • Characterization: Regularly monitor the IC50 of the resistant cell line to ensure the stability of the resistant phenotype.

Protocol 2: Western Blot for EMT Markers
  • Cell Lysis: Treat sensitive and resistant cells with this compound for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualizations

G cluster_0 Mechanism of Action of this compound cluster_1 Downstream Signaling Pathways Datelliptium Datelliptium Chloride G4 G-Quadruplex in RET Promoter Datelliptium->G4 Stabilizes RET_Transcription RET Gene Transcription G4->RET_Transcription Inhibits RET_Protein RET Protein Tyrosine Kinase RET_Transcription->RET_Protein Leads to Reduced PI3K PI3K RET_Protein->PI3K RAS RAS RET_Protein->RAS PLCg PLCγ RET_Protein->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Decreased Proliferation, Survival, and Migration mTOR->Cell_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Effects PLCg->Cell_Effects

Caption: Signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow: Investigating and Overcoming Resistance start Observation of Decreased Sensitivity confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism sequence_promoter Sequence RET Promoter investigate_mechanism->sequence_promoter Hypothesis 1: Target Mutation assess_efflux Assess Efflux Pumps investigate_mechanism->assess_efflux Hypothesis 2: Drug Efflux profile_signaling Profile Signaling Pathways investigate_mechanism->profile_signaling Hypothesis 3: Bypass Signaling overcome_resistance Strategies to Overcome Resistance sequence_promoter->overcome_resistance assess_efflux->overcome_resistance profile_signaling->overcome_resistance combination_therapy Combination Therapy overcome_resistance->combination_therapy evaluate_synergy Evaluate Synergy (CI Assay) combination_therapy->evaluate_synergy end Resensitization of Cells evaluate_synergy->end

Caption: Workflow for troubleshooting this compound resistance.

References

Datelliptium Chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Datelliptium Chloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored in a tightly sealed container at -20°C. Protect the compound from light and moisture. Under these conditions, the solid compound is expected to be stable for at least four years.

Q2: How should I prepare a stock solution of this compound?

A2: this compound has low solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, a stock solution of 10 mg/mL in DMSO can be prepared.[1] Ensure the solvent is anhydrous, as water can affect the stability of the compound in solution.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -80°C. Protect the solutions from light.

Q4: For how long is the this compound stock solution in DMSO stable?

A4: When stored properly at -80°C and protected from light, the stock solution in DMSO is expected to be stable for several months. However, for sensitive experiments, it is best practice to use freshly prepared stock solutions or solutions that have been stored for no longer than 1-3 months.

Q5: Can I store diluted aqueous solutions of this compound?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Due to its lower stability in aqueous media, it is advisable to prepare fresh dilutions from the frozen DMSO stock solution for each experiment.

Q6: Is this compound sensitive to light?

A6: Yes, compounds of this class are often light-sensitive. Both the solid compound and its solutions should be protected from light during storage and handling. Use amber vials or wrap containers with aluminum foil.

Q7: Is this compound sensitive to pH?

A7: The stability of this compound in solution can be pH-dependent. It is generally more stable in slightly acidic to neutral conditions. Avoid highly acidic or alkaline conditions, as they can lead to degradation.

Stability Data

The following table summarizes the stability of this compound under various conditions. Please note that this data is representative for a compound of this class and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

ConditionMatrixConcentrationTemperatureDurationEstimated Degradation
Solid PowderN/A-20°C (Protected from light)4 years< 2%
Solution DMSO10 mg/mL-80°C (Protected from light)3 months< 5%
Solution DMSO10 mg/mL4°C (Protected from light)1 week~10-15%
Solution Cell Culture Medium10 µM37°C24 hours~15-25%
Freeze-Thaw DMSO (10 mg/mL)10 mg/mL-80°C to RT5 cycles< 10%
Light Exposure Aqueous Buffer (pH 7.4)10 µMRoom Temperature8 hours (ambient light)> 30%

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Q: I am observing lower than expected activity of the compound in my cell-based assay.

A:

  • Improper Storage: Verify that the solid compound and DMSO stock solutions have been stored at the correct temperatures and protected from light.

  • Degradation of Diluted Solutions: Ensure that aqueous dilutions of this compound were prepared fresh before the experiment. Do not use aqueous solutions that are more than a day old.[2]

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the DMSO stock solution. Use single-use aliquots.

  • Adsorption to Plastics: At low concentrations, the compound may adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware.

Q: I am seeing high variability between replicate experiments.

A:

  • Inconsistent Solution Preparation: Ensure accurate and consistent preparation of stock and working solutions.

  • Precipitation of the Compound: this compound has low aqueous solubility. When diluting the DMSO stock in aqueous buffer or cell culture medium, ensure rapid mixing to prevent precipitation. Visually inspect for any precipitates.

  • Light Exposure: Inconsistent exposure to light during experimental setup can lead to variable degradation of the compound. Work in a subdued light environment where possible.

Q: The compound appears to have precipitated out of my aqueous solution.

A:

  • Solubility Limit Exceeded: The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound. It is generally recommended to keep the final DMSO concentration below 1% in cell-based assays, but for some compounds, a slightly higher concentration might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Slow Dilution: Add the DMSO stock solution to the aqueous buffer or medium with vigorous mixing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Workflow

TroubleshootingWorkflow This compound Troubleshooting start Start: Unexpected Experimental Results issue_low_activity Low Compound Activity? start->issue_low_activity issue_variability High Variability? start->issue_variability issue_precipitation Precipitation Observed? start->issue_precipitation issue_low_activity->issue_variability No check_storage Check Storage Conditions (-20°C solid, -80°C stock) issue_low_activity->check_storage Yes issue_variability->issue_precipitation No check_dilution_method Review Dilution Protocol (Rapid mixing) issue_variability->check_dilution_method Yes check_dmso_concentration Verify Final DMSO Concentration issue_precipitation->check_dmso_concentration Yes end_node Problem Resolved issue_precipitation->end_node No check_solution_age Check Age of Aqueous Solution (Prepare fresh daily) check_storage->check_solution_age check_freeze_thaw Check Number of Freeze-Thaw Cycles check_solution_age->check_freeze_thaw check_freeze_thaw->end_node check_light_exposure Assess Light Exposure During Experiment check_dilution_method->check_light_exposure check_light_exposure->end_node check_dmso_concentration->check_dilution_method ExperimentalWorkflow This compound Experimental Workflow start Start: Solid this compound prepare_stock Prepare 10 mg/mL Stock in Anhydrous DMSO start->prepare_stock aliquot_store Aliquot and Store at -80°C (Protected from Light) prepare_stock->aliquot_store thaw_aliquot Thaw a Single-Use Aliquot aliquot_store->thaw_aliquot prepare_working Prepare Fresh Working Solutions in Aqueous Medium (Vortexing) thaw_aliquot->prepare_working perform_assay Perform Experiment Immediately prepare_working->perform_assay end_node Data Acquisition perform_assay->end_node

References

Issues with Datelliptium Chloride in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Datelliptium Chloride in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an intercalating agent that binds to DNA, leading to the inhibition of DNA replication and transcription. Its primary mode of action involves the induction of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis. In many cancer cell lines, this process is mediated through the activation of the intrinsic apoptotic pathway.

Q2: My cells are dying too rapidly, even at low concentrations of this compound. What could be the cause?

Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Incorrect Concentration: Ensure that your stock solution was prepared correctly and that the final concentration in the culture medium is accurate. Serial dilution errors are a common source of concentration discrepancies.

  • Solvent Toxicity: If you are using a solvent such as DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1%).

Q3: I am observing a gradual decrease in the effectiveness of this compound over time in my long-term culture. Why is this happening?

The decreased efficacy of this compound in long-term cell culture is often due to the development of drug resistance. This can occur through various mechanisms, including:

  • Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.

  • Enhanced DNA Repair: Cells can enhance their DNA repair mechanisms to more efficiently fix the DNA damage caused by this compound.

  • Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in apoptosis can make cells less susceptible to drug-induced cell death.

Q4: I have noticed a precipitate forming in my culture medium after adding this compound. What should I do?

Precipitate formation can be due to poor solubility of the compound in the culture medium. To address this:

  • Check Solubility Limits: Confirm the maximum solubility of this compound in your specific culture medium.

  • Stock Solution: Ensure the compound is fully dissolved in the initial stock solution before further dilution. Gentle warming or vortexing may be necessary.

  • Working Concentration: Prepare the working concentration by adding the stock solution to the pre-warmed culture medium and mix thoroughly. Avoid adding the stock solution to cold medium.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates can compromise the reliability of your results. The following workflow can help you troubleshoot this issue.

G A High Variability Observed B Check Cell Seeding Density A->B C Ensure Homogeneous Cell Suspension B->C D Verify Pipetting Accuracy C->D E Calibrate Pipettes D->E If inaccurate F Check Reagent Preparation D->F If accurate I Variability Resolved E->I G Prepare Fresh Stock Solutions F->G If issues found H Standardize Incubation Times F->H If no issues G->I H->I

Caption: Troubleshooting workflow for high experimental variability.

Issue 2: Developing a this compound-Resistant Cell Line

The following experimental workflow outlines a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

G A Start with Parental Cell Line B Treat with Low-Dose This compound (IC20) A->B C Monitor Cell Viability B->C D Allow Cells to Recover and Proliferate C->D E Gradually Increase Drug Concentration D->E F Repeat Cycles (Steps C-E) E->F G Isolate and Expand Resistant Clones F->G H Confirm Resistance (e.g., IC50 Assay) G->H

Caption: Workflow for generating a drug-resistant cell line.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Cancer12.1
HCT116Colon Carcinoma9.8

Note: These values are approximate and should be determined empirically for your specific experimental conditions.

Table 2: Example of Dose-Response Data for A549 Cells

This compound (µM)% Cell Viability (Mean ± SD)
0100 ± 4.2
192.1 ± 5.1
575.4 ± 6.3
1058.2 ± 4.9
2041.7 ± 5.5
5015.3 ± 3.8
1005.1 ± 2.1

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated and solvent control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound-Induced Apoptosis Pathway

The diagram below illustrates the signaling cascade initiated by this compound, leading to programmed cell death.

G A This compound B DNA Damage A->B C ATM/ATR Activation B->C D p53 Phosphorylation C->D E Bax/Bak Upregulation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Signaling pathway of this compound-induced apoptosis.

Technical Support Center: Datelliptium Chloride In Vivo Dose-Escalation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on in vivo dose-escalation strategies for Datelliptium Chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting dose for this compound in preclinical mouse models?

A starting dose of 4 mg/kg administered intraperitoneally (i.p.) has been used in a Medullary Thyroid Carcinoma (MTC) xenograft model. This dose, given for three weeks (5 consecutive days/week), resulted in approximately 50% tumor growth inhibition.[1]

Q2: How can the dose of this compound be escalated?

A 1.5-fold dose escalation from 4 mg/kg to 6 mg/kg has been reported.[1] This escalated dose, administered i.p. for four weeks (5 consecutive days/week), led to a more significant tumor growth inhibition of around 70-75% in an MTC xenograft model.[1][2][3]

Q3: What is the maximum tolerated dose (MTD) of this compound in mice?

Studies suggest that mice can tolerate daily intraperitoneal injections of this compound up to 30–35 mg/kg.[1]

Q4: What were the observed side effects at the escalated dose in preclinical models?

In the MTC xenograft model, treatment with this compound at 6 mg/kg for four weeks did not result in noticeable toxicity or weight loss in the mice.[1]

Q5: What is the known mechanism of action for this compound?

This compound functions as a novel RET transcription inhibitor. It stabilizes G-quadruplex structures in the promoter region of the RET oncogene, which in turn suppresses RET transcription.[2] This leads to the downregulation of downstream signaling pathways, including pAKT and pERK1/2.[1]

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition is observed at the initial dose.

  • Possible Cause: The initial dose may be too low for the specific tumor model being used.

  • Troubleshooting Steps:

    • Dose Escalation: Consider a carefully planned dose escalation. A 1.5-fold increase (e.g., from 4 mg/kg to 6 mg/kg) has been shown to improve efficacy.[1]

    • Frequency of Administration: Ensure the dosing schedule is optimal. The referenced study administered the drug 5 consecutive days per week.[1]

    • Route of Administration: Intraperitoneal injection has been used effectively.[1] Verify that the administration technique is consistent and accurate.

    • Tumor Model Sensitivity: Different tumor models may have varying sensitivities to this compound. Confirm that the target tumor is driven by RET activation.

Issue 2: Signs of toxicity (e.g., weight loss, lethargy) are observed in the animals.

  • Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose for the specific animal strain or model.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose to a previously well-tolerated level.

    • Monitor Animal Health: Closely monitor the animals for signs of recovery. Record daily observations of weight, behavior, and physical appearance.

    • Review Formulation: Ensure the vehicle (e.g., 90% PBS and 10% DMSO) is well-tolerated and prepared correctly.[2] Improper formulation can contribute to toxicity.

    • Consult Toxicology Data: While specific preclinical toxicology data is limited in the provided search results, remember that the MTD in mice is reported to be around 30-35 mg/kg.[1] Doses approaching this level should be used with caution.

Issue 3: Inconsistent results are observed between experimental groups.

  • Possible Cause: Variability in experimental procedures can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including tumor cell implantation, drug preparation and administration, and tumor volume measurement, are standardized and performed consistently by all personnel.

    • Animal Randomization: Properly randomize animals into control and treatment groups to minimize bias.

    • Consistent Drug Formulation: Prepare fresh formulations of this compound for each treatment cycle to ensure stability and potency.

Data Presentation

Table 1: Summary of In Vivo Dose-Escalation Data for this compound in an MTC Xenograft Model

ParameterInitial DoseEscalated Dose
Dose 4 mg/kg6 mg/kg
Route of Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Schedule 5 consecutive days/week5 consecutive days/week
Treatment Duration 3 weeks4 weeks
Tumor Growth Inhibition ~50%~70%[1]
Observed Toxicity Not reportedNo toxicity or weight loss observed[1]

Table 2: Tolerated Doses of this compound

SpeciesMaximum Tolerated Dose (MTD)
Mouse 30-35 mg/kg (i.p. daily)[1]
Human (from Phase I trials) ~500 mg/m²/day (~14 mg/kg/day)[1]

Experimental Protocols

Protocol: In Vivo Antitumor Activity of this compound in a Medullary Thyroid Carcinoma (MTC) Xenograft Model

This protocol is based on the methodology described by Al-Mulla et al., 2021.[1]

  • Animal Model: Male Severe Combined Immunodeficiency (SCID) mice, 8-10 weeks old.

  • Tumor Cell Line: TT cells (human MTC cell line).

  • Tumor Implantation:

    • Inject TT cells subcutaneously into the flank of the mice.

    • Monitor tumor growth every 3 days by measuring the length and width of the tumor with a vernier caliper.

    • Calculate tumor volume using the formula: Tumor Volume = (length × width²) / 2.

  • Randomization:

    • When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation:

    • Dissolve this compound in a vehicle of 90% Phosphate Buffered Saline (PBS) and 10% Dimethyl Sulfoxide (DMSO).[2]

  • Dosing and Administration:

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.) according to the same schedule as the treatment group.

    • Treatment Group (Escalated Dose): Administer this compound at a dose of 6 mg/kg via i.p. injection.

    • Dosing Schedule: Administer the treatment 5 consecutive days per week for a duration of 4 weeks.

  • Monitoring:

    • Tumor Growth: Measure tumor volume three times a week.

    • Toxicity: Monitor the average weight of the mice in each group throughout the study as a general indicator of toxicity. Observe the animals daily for any other signs of distress or adverse effects.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform downstream analysis such as Western blotting on tumor lysates to assess the expression of target proteins (e.g., RET, pAKT, pERK1/2).

Mandatory Visualization

DoseEscalationWorkflow cluster_preclinical Preclinical In Vivo Study Start Start: Tumor-bearing mice (e.g., MTC Xenograft) Dose_4mg Initial Dose Cohort 4 mg/kg i.p. (5 days/week, 3 weeks) Start->Dose_4mg Evaluate_4mg Evaluate Efficacy & Toxicity (~50% TGI, No major toxicity) Dose_4mg->Evaluate_4mg Dose_6mg Dose Escalation Cohort 6 mg/kg i.p. (5 days/week, 4 weeks) Evaluate_4mg->Dose_6mg Suboptimal efficacy End End of Study Proceed to further studies Evaluate_4mg->End Sufficient efficacy or toxicity observed Evaluate_6mg Evaluate Efficacy & Toxicity (~70% TGI, No toxicity) Dose_6mg->Evaluate_6mg MTD_Info Consider MTD (Mice: 30-35 mg/kg) Evaluate_6mg->MTD_Info Evaluate_6mg->End

Caption: Workflow for a dose-escalation study of this compound.

RET_Signaling_Pathway cluster_pathway This compound Mechanism of Action Datelliptium This compound G4 G-quadruplex in RET Promoter Datelliptium->G4 stabilizes RET_Transcription RET Transcription G4->RET_Transcription inhibits RET_Protein RET Protein Expression RET_Transcription->RET_Protein PI3K_AKT PI3K/AKT Pathway RET_Protein->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RET_Protein->RAS_MAPK pAKT pAKT PI3K_AKT->pAKT pERK pERK1/2 RAS_MAPK->pERK Proliferation Tumor Cell Proliferation & Survival pAKT->Proliferation pERK->Proliferation

Caption: Inhibition of the RET signaling pathway by this compound.

References

Minimizing systemic toxicity of Datelliptium Chloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Datelliptium Chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel anti-cancer agent that functions primarily as a RET transcription inhibitor. It selectively stabilizes G-quadruplex structures on the RET promoter region, leading to the downregulation of RET expression[1]. This, in turn, inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Additionally, Datelliptium has been shown to downregulate the expression of cyclin D1, a key regulator of cell cycle progression[1][2].

Q2: What are the known systemic toxicities of this compound in preclinical and clinical studies?

Phase I clinical trials involving this compound administered as a 24-hour continuous intravenous infusion have identified several non-hematological toxicities. These are generally reversible and did not necessitate dose limitation at levels up to 330 mg/m². The observed adverse events include moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, and fatigue[1][2]. No drug-related deaths or significant hematological toxicity and mucositis were reported at doses greater than 200 mg/m². The maximum tolerated dose (MTD) in humans is estimated to be around 500 mg/m²/day[2]. In preclinical mouse models, Datelliptium was well-tolerated at doses up to 30–35 mg/kg administered intraperitoneally[2].

Q3: Are there any known strategies to mitigate the systemic toxicity of this compound?

While specific studies on mitigating this compound toxicity are limited, several general strategies applicable to ellipticine derivatives and other chemotherapeutic agents could be considered:

  • Formulation Strategies: Encapsulating ellipticine derivatives in nanocarriers, such as liposomes or biodegradable nanoparticles, has been proposed as a method to improve drug delivery to tumor tissues while reducing systemic exposure and associated side effects[3][4]. These formulations can enhance the therapeutic index by altering the pharmacokinetic profile of the drug.

  • Combination Therapy: Combining this compound with other therapeutic agents, such as tyrosine kinase inhibitors (TKIs), may allow for the use of lower, less toxic doses of each drug while achieving a synergistic or additive anti-cancer effect[1][5][6]. This approach is particularly promising for patients who experience dose-limiting toxicities with TKIs alone[1].

  • Targeted Drug Delivery: Developing drug delivery systems that specifically target cancer cells can minimize off-target effects and reduce systemic toxicity. While not yet specifically developed for Datelliptium, this is a promising area of research for improving the safety of potent anticancer compounds[3].

Q4: How can I troubleshoot unexpected toxicity in my animal model?

If you observe unexpected toxicity in your animal model, consider the following:

  • Dose Verification: Double-check your dose calculations and the concentration of your dosing solution.

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the observed toxicity by including a vehicle-only control group.

  • Animal Health Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, assessment of general appearance and behavior, and, if necessary, hematological and clinical chemistry analysis.

  • Route of Administration: The route of administration can significantly impact the toxicity profile. Ensure that the chosen route is appropriate for the vehicle and intended experimental endpoint.

  • Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.

Troubleshooting Guides

In Vitro Experiments

IssuePossible CauseTroubleshooting Steps
High variability in cell viability assays. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency in multi-well plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Incomplete drug dissolution.Ensure this compound is fully dissolved in the vehicle before adding to the cell culture media.
Inconsistent results in wound healing (scratch) assays. Scratch width is not uniform.Use a p200 pipette tip to create a consistent scratch. Apply even pressure and speed.
Detached cells remaining in the wound area.Gently wash the wells with PBS or serum-free media after creating the scratch to remove dislodged cells.
Cell proliferation confounding migration results.Use serum-free media or a mitosis inhibitor (e.g., mitomycin-C) to minimize cell division during the assay.
Poor spheroid formation in 3D culture. Incorrect cell seeding density.Optimize the cell seeding density for your specific cell line. Some cell lines require more cells to form compact spheroids.
Adherent cell culture plates used.Use ultra-low attachment plates to promote cell aggregation and spheroid formation.
Insufficient incubation time.Allow sufficient time for spheroids to form and compact. This can range from 24 hours to several days depending on the cell line.

In Vivo Experiments

IssuePossible CauseTroubleshooting Steps
Significant weight loss or signs of distress in animals. Systemic toxicity of this compound.Refer to the quantitative toxicity data and consider reducing the dose or frequency of administration.
Vehicle-related toxicity.Run a control group with only the vehicle to assess its contribution to the observed toxicity.
Tumor burden.Monitor tumor size and euthanize animals when tumors reach the protocol-defined endpoint to avoid complications from large tumor masses.
High variability in tumor growth. Inconsistent number of viable cells injected.Ensure accurate cell counting and viability assessment before injection. Inject a consistent volume of cell suspension.
Variation in injection site.Inject cells subcutaneously in the same anatomical location for all animals (e.g., the flank).
Animal health status.Use healthy animals of the same age and sex to minimize biological variability.

Data Presentation

Table 1: Summary of Systemic Toxicities of this compound from Phase I Clinical Trials

Dose LevelAdverse EventsSeverityNotes
>200 mg/m²No hematological toxicity or mucositis reported.-[2]
Up to 84 mg/m²/dayNo noticeable toxic effects.-[2]
≥330 mg/m²Moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, fatigue.Moderate, MildReversible and did not require dose limiting.[1][2]
~500 mg/m²/day--Estimated Maximum Tolerated Dose (MTD) in humans.[2]

Table 2: Preclinical Toxicity Data for this compound in Mice

Animal ModelRoute of AdministrationTolerated DoseReference
MouseIntraperitoneal (i.p.)Up to 30-35 mg/kg daily[2]
MTC Xenograft Mouse ModelIntraperitoneal (i.p.)6 mg/kg, 5 days/week for 4 weeks showed minimal systemic toxicity.[1]

Experimental Protocols

1. Wound Healing (Scratch) Assay

  • Objective: To assess the effect of this compound on cancer cell migration in vitro.

  • Methodology:

    • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

    • Create a "scratch" in the monolayer using a sterile p200 pipette tip.

    • Gently wash the wells with sterile PBS to remove detached cells.

    • Replace the PBS with fresh culture medium containing various concentrations of this compound or vehicle control. It is recommended to use serum-free or low-serum media to minimize cell proliferation.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.

    • Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

2. 3D Spheroid Formation Assay

  • Objective: To evaluate the effect of this compound on the growth and viability of cancer cells in a 3D culture model.

  • Methodology:

    • Prepare a single-cell suspension of your cancer cell line.

    • Seed a defined number of cells (optimized for your cell line) into each well of an ultra-low attachment 96-well round-bottom plate.

    • Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate for 2-4 days to allow for spheroid formation.

    • Once spheroids have formed, carefully replace half of the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Monitor spheroid growth over time by capturing images with a microscope and measuring the spheroid diameter.

    • At the end of the experiment, assess cell viability using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).

3. Medullary Thyroid Carcinoma (MTC) Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy and systemic toxicity of this compound.

  • Methodology:

    • Subcutaneously inject a suspension of MTC cells (e.g., TT cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 6 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., 5 days a week for 4 weeks).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice and observe for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Datelliptium_Chloride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RET_Receptor RET Receptor Tyrosine Kinase Growth_Factors->RET_Receptor Activates PI3K PI3K RET_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 4EBP1 4E-BP1 mTOR->4EBP1 CyclinD1_Transcription Cyclin D1 Transcription mTOR->CyclinD1_Transcription Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits RET_Promoter RET Promoter (G-quadruplex) RET_Transcription RET Transcription RET_Promoter->RET_Transcription Inhibits Datelliptium Datelliptium Chloride Datelliptium->RET_Promoter Stabilizes Cell_Cycle_Progression Cell Cycle Progression CyclinD1_Transcription->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation & Survival Cell_Cycle_Progression->Cell_Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Signaling pathway of this compound.

Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Scratch Create a scratch with a sterile pipette tip Seed_Cells->Create_Scratch Wash_Cells Wash with PBS to remove detached cells Create_Scratch->Wash_Cells Add_Treatment Add media with Datelliptium Chloride or vehicle Wash_Cells->Add_Treatment Image_T0 Image scratch at Time 0 Add_Treatment->Image_T0 Incubate Incubate for desired time (e.g., 24 hours) Image_T0->Incubate Image_Tx Image scratch at subsequent time points Incubate->Image_Tx Analyze_Data Measure wound area and calculate closure rate Image_Tx->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a wound healing assay.

Toxicity_Mitigation_Logic cluster_strategies Potential Mitigation Strategies Observed_Toxicity Observed Systemic Toxicity (e.g., weight loss, nausea) Formulation Advanced Formulation (e.g., Liposomes, Nanoparticles) Observed_Toxicity->Formulation Leads to consideration of Combination Combination Therapy (e.g., with TKIs) Observed_Toxicity->Combination Leads to consideration of Targeted_Delivery Targeted Drug Delivery Observed_Toxicity->Targeted_Delivery Leads to consideration of Goal Minimize Systemic Toxicity While Maintaining Efficacy Formulation->Goal Aims to achieve Combination->Goal Aims to achieve Targeted_Delivery->Goal Aims to achieve

Caption: Logical relationship of strategies to minimize systemic toxicity.

References

Validation & Comparative

Comparative Analysis of Datelliptium Chloride's Anti-Migratory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison of the anti-migratory properties of Datelliptium Chloride against other therapeutic agents, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical and clinical research strategies.

Introduction to this compound and Cell Migration

This compound is an ellipticinium salt that has demonstrated potent anti-cancer properties. A crucial aspect of its anti-tumor activity is its ability to inhibit cell migration, a fundamental process in cancer metastasis. Cell migration is a complex cascade of events involving changes in cell adhesion, cytoskeleton dynamics, and the degradation of the extracellular matrix. The epithelial-to-mesenchymal transition (EMT) is a key process by which epithelial cancer cells acquire migratory and invasive properties. This compound has been shown to interfere with these processes, primarily through the downregulation of the REarranged during Transfection (RET) proto-oncogene.

Comparative Efficacy in Inhibiting Cell Migration

The anti-migratory efficacy of this compound is benchmarked against other multi-kinase inhibitors, namely Vandetanib, Cabozantinib, and Sorafenib, which also target pathways involved in cell migration.

CompoundTarget Cell LineAssay TypeConcentrationEffect on Cell MigrationReference
This compound TT (Medullary Thyroid Carcinoma)Wound Healing> 0.3 µg/mLComplete inhibition of cell migration.[1][2]
Vandetanib Medullary Thyroid CarcinomaNot SpecifiedNot SpecifiedTargets RET, VEGFR, and EGFR signaling involved in migration.[3][4]
Cabozantinib SKOV3 (Ovarian Cancer)Boyden ChamberNot SpecifiedSuppressed cell migration and invasion induced by GAS6 and HGF.[2]
Sorafenib MCF7 and MDA-MB-231 (Breast Cancer)Not Specified10 µMRemarkable reduction in cell migration (~3.5-fold in MCF7, ~2-fold in MDA-MB-231).[5][5]

Note: Direct comparison of potency is challenging due to variations in experimental design, including cell lines, drug concentrations, and assay types. The data presented provides a qualitative and semi-quantitative overview of the anti-migratory potential of these compounds.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-migratory effects by stabilizing G-quadruplex structures in the promoter region of the RET gene, leading to the downregulation of its transcription.[1] This, in turn, suppresses the Epithelial-to-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis.[1] The downregulation of RET leads to a decrease in mesenchymal markers such as N-cadherin, vimentin, slug, and snail.[1]

In comparison, other multi-kinase inhibitors impact cell migration through various mechanisms:

  • Vandetanib targets RET, VEGFR, and EGFR signaling pathways, which are crucial for cell proliferation, survival, and migration.[3][6]

  • Cabozantinib inhibits MET, VEGFR2, and RET, affecting pathways that control cell motility and invasion.[2][7]

  • Sorafenib is a multi-kinase inhibitor that targets RAF kinases and receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting downstream signaling pathways such as the Raf/MEK/ERK pathway, which is involved in cell migration.[8][9]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor PLCg PLCγ RET->PLCg RAS RAS RET->RAS PI3K PI3K RET->PI3K SRC SRC RET->SRC STAT3 STAT3 RET->STAT3 GDNF_GFRa1 GDNF/GFRα1 Complex GDNF_GFRa1->RET Activates MAPK_Pathway RAS/RAF/MEK/ERK Pathway RAS->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway PI3K->PI3K_AKT_Pathway Migration Cell Migration SRC->Migration Transcription_Factors Transcription Factors (e.g., CREB) STAT3->Transcription_Factors MAPK_Pathway->Transcription_Factors Survival Survival PI3K_AKT_Pathway->Survival Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Datelliptium Datelliptium Chloride Datelliptium->RET Inhibits Transcription

Caption: The RET signaling pathway and the inhibitory action of this compound.

EMT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor SMAD SMADs TGFbR->SMAD Beta_Catenin β-catenin Frizzled->Beta_Catenin NICD NICD Notch_Receptor->NICD SNAIL SNAIL SMAD->SNAIL SLUG SLUG Beta_Catenin->SLUG TWIST TWIST NICD->TWIST ZEB ZEB SNAIL->ZEB E_Cadherin E-cadherin (Epithelial Marker) SNAIL->E_Cadherin Represses N_Cadherin N-cadherin (Mesenchymal Marker) SNAIL->N_Cadherin Activates SLUG->E_Cadherin Represses Vimentin Vimentin (Mesenchymal Marker) SLUG->Vimentin Activates TWIST->E_Cadherin Represses ZEB->E_Cadherin Represses Mesenchymal_Phenotype Mesenchymal Phenotype (Increased Migration & Invasion) N_Cadherin->Mesenchymal_Phenotype Vimentin->Mesenchymal_Phenotype Datelliptium_Effect This compound (via RET inhibition) Datelliptium_Effect->SNAIL Inhibits Datelliptium_Effect->SLUG Inhibits

Caption: The Epithelial-to-Mesenchymal Transition (EMT) signaling pathway.

Wound_Healing_Assay_Workflow cluster_workflow Wound Healing Assay Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove debris and add fresh medium with/without test compound B->C D 4. Image the scratch at time 0 C->D E 5. Incubate and acquire images at regular intervals (e.g., 24, 48, 72h) D->E F 6. Measure the width of the scratch at each time point E->F G 7. Calculate the percentage of wound closure F->G

Caption: Experimental workflow for a wound healing (scratch) assay.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in two dimensions.

Materials:

  • Sterile 12-well tissue culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once cells reach 70-80% confluency, create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the cells with PBS to remove any detached cells and debris.

  • Replace the PBS with fresh cell culture medium containing the desired concentration of the test compound (e.g., this compound) or vehicle control.

  • Capture images of the scratch at time 0 using an inverted microscope.

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the same field of view at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of cells through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for a 24-well plate)

  • Cell culture medium with and without chemoattractant (e.g., serum)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • Resuspend cells in serum-free medium.

  • Remove the pre-hydration medium and add medium containing a chemoattractant (e.g., 10% FBS) to the bottom chamber.

  • Add the cell suspension (containing the test compound or vehicle) to the top chamber of the Transwell insert.

  • Incubate the plate for a period sufficient for cell migration to occur (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, remove the non-migrated cells from the top of the membrane using a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the results by comparing the number of migrated cells in the treated groups to the control group.

Conclusion

This compound demonstrates significant anti-migratory effects, primarily by targeting the RET signaling pathway and subsequently inhibiting the Epithelial-to-Mesenchymal Transition. This mechanism provides a strong rationale for its further investigation as a potential anti-metastatic agent. While direct quantitative comparisons with other multi-kinase inhibitors are limited by the heterogeneity of available data, the existing evidence suggests that this compound is a potent inhibitor of cancer cell migration. Future studies employing standardized experimental protocols will be crucial for a more definitive comparative assessment of these compounds.

References

Datelliptium Chloride: A Comparative Analysis Against Other Ellipticine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Datelliptium Chloride's performance against other notable ellipticine derivatives. This analysis is supported by experimental data on cytotoxicity, in vivo efficacy, and mechanisms of action, offering a comprehensive overview to inform future research and development.

This compound, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent with a distinct mechanistic profile. Like other ellipticine derivatives, it exhibits potent cytotoxic effects against a range of cancer cell lines. However, its unique mode of action, particularly its ability to downregulate the RET proto-oncogene, sets it apart from its predecessors such as Celiptium (elliptinium acetate) and 9-hydroxyellipticine. This guide delves into a comparative analysis of these compounds, presenting key experimental findings in a structured format to facilitate a clear understanding of their relative strengths and weaknesses.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and other ellipticine derivatives has been evaluated across various cancer cell lines, with IC50 values serving as a key metric for comparison. While direct head-to-head studies across a broad panel of cell lines are limited, available data indicates that the potency of ellipticine derivatives is highly dependent on the specific chemical modifications and the cancer cell type.

CompoundCell LineCancer TypeIC50 (µM)
This compound TTMedullary Thyroid Carcinoma~2.5 µg/mL
Nthy-ori-3-1Normal Thyroid~10 µg/mL[1][2][3]
Ellipticine MCF-7Breast Adenocarcinoma~1[4]
HL-60Leukemia<1[4]
CCRF-CEMLeukemia~3.8[4]
IMR-32Neuroblastoma<1[4]
UKF-NB-3Neuroblastoma<1[4]
UKF-NB-4Neuroblastoma<1[4]
U87MGGlioblastoma~1[4]
9-Hydroxyellipticine --Generally more potent than ellipticine[5]
Celiptium (Elliptinium Acetate) L1210Mouse LeukemiaHighly cytotoxic in the 10⁻⁸–10⁻⁶ M range[6]

In Vivo Efficacy: A Focus on Medullary Thyroid Carcinoma

Preclinical studies have demonstrated the significant in vivo anti-tumor activity of this compound, particularly in models of medullary thyroid carcinoma (MTC), a cancer type often driven by RET mutations.

CompoundAnimal ModelCancer TypeDosage and AdministrationKey Findings
This compound SCID mice with TT cell xenograftsMedullary Thyroid Carcinoma6 mg/kg, intraperitoneal injection, 5 days/week for 4 weeksApproximately 75% tumor growth inhibition with minimal systemic toxicity.[1][7]
Other Ellipticine Derivatives (General) Murine tumor modelsVarious-Some derivatives, like 2-methyl-9-hydroxyellipticinium, have shown significant antitumor effects in vivo.[6] However, direct comparative efficacy data with Datelliptium under the same experimental conditions is not readily available.

Toxicity Profiles: A Comparative Overview

The clinical utility of ellipticine derivatives has been hampered by their toxicity. Understanding the differential toxicity profiles of these compounds is crucial for their development as therapeutic agents.

CompoundKey Toxicities ObservedNotes
This compound HepatotoxicityUnexpected hepatotoxic effects were observed in early clinical trials, which were not predicted by animal models.[8]
Ellipticine and other derivatives (e.g., 9-hydroxyellipticine, 2-N-methyl-9-hydroxy-ellipticinium) Genotoxicity (chromosome clumping, chromatid aberrations, micronuclei formation), bone marrow toxicity.[9]The genotoxic effects are thought to be linked to their interaction with topoisomerase II.[9]
Celiptium (Elliptinium Acetate) Nausea, vomiting, hypertension, muscular cramps, fatigue, mouth dryness, mycosis.Does not typically affect blood cell counts.[10]

Mechanisms of Action: From DNA Intercalation to Targeted Gene Regulation

While most ellipticine derivatives share common mechanisms of action, this compound possesses a unique activity that contributes to its specific anti-cancer properties.

Shared Mechanisms: DNA Intercalation and Topoisomerase II Inhibition

Ellipticine and its derivatives, including Datelliptium, are planar molecules that can intercalate into DNA.[11] This insertion between DNA base pairs disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, they are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[12] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, a lethal event for proliferating cancer cells.

Topoisomerase_II_Inhibition General Mechanism of Ellipticine Derivatives Ellipticine_Derivatives Ellipticine Derivatives (including Datelliptium) DNA_Intercalation DNA Intercalation Ellipticine_Derivatives->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Ellipticine_Derivatives->Topo_II_Inhibition DNA DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA Topo_II_Inhibition->Topoisomerase_II Apoptosis Apoptosis DNA_Damage->Apoptosis

General mechanism of ellipticine derivatives.
The Unique Mechanism of this compound: RET G-Quadruplex Stabilization

A key differentiator for this compound is its ability to target the RET proto-oncogene, a critical driver in MTC. Datelliptium stabilizes G-quadruplex structures in the promoter region of the RET gene, which in turn represses its transcription.[5][7][13] This leads to the downregulation of RET protein expression and subsequent inhibition of downstream signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]

Datelliptium_RET_Pathway Datelliptium's Unique Mechanism of Action Datelliptium This compound G_Quadruplex G-Quadruplex Formation & Stabilization Datelliptium->G_Quadruplex RET_Promoter RET Gene Promoter (G-rich region) RET_Promoter->G_Quadruplex RET_Transcription RET Transcription G_Quadruplex->RET_Transcription RET_Protein RET Protein Expression RET_Transcription->RET_Protein PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RET_Protein->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation

Datelliptium's RET G-quadruplex stabilization pathway.
Modulation of PI3K/AKT and p53 Signaling Pathways

Ellipticine and its derivatives have been shown to influence the PI3K/AKT and p53 signaling pathways, which are central to cell survival and apoptosis. While the precise molecular targets can vary between derivatives, the general outcome is the promotion of apoptosis in cancer cells. For instance, some derivatives can activate the tumor suppressor p53, leading to the transcription of pro-apoptotic genes.[12] They can also inhibit the pro-survival PI3K/AKT pathway, further tipping the balance towards cell death.

PI3K_p53_Pathway Modulation of PI3K/AKT and p53 Pathways by Ellipticine Derivatives Ellipticine_Derivatives Ellipticine Derivatives PI3K_AKT PI3K/AKT Pathway Ellipticine_Derivatives->PI3K_AKT p53 p53 Pathway Ellipticine_Derivatives->p53 Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Pro_Apoptotic_Genes Pro-Apoptotic Gene Transcription p53->Pro_Apoptotic_Genes Apoptosis Apoptosis Cell_Survival->Apoptosis Pro_Apoptotic_Genes->Apoptosis

Ellipticine derivatives' effects on PI3K/AKT and p53.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Ellipticine Derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Workflow for determining cytotoxicity via MTT assay.
Topoisomerase II Inhibition Assay: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Workflow:

Topo_II_Assay_Workflow Topoisomerase II Decatenation Assay Workflow Start Prepare reaction mix: kDNA, buffer, ATP Add_Compound Add Ellipticine Derivative Start->Add_Compound Add_Enzyme Add Topoisomerase II enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA bands (e.g., with Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze inhibition of kDNA decatenation Visualize->Analyze

Workflow for assessing Topoisomerase II inhibition.

Conclusion

This compound represents a significant advancement in the development of ellipticine-based anti-cancer therapies. While it shares the foundational mechanisms of DNA intercalation and topoisomerase II inhibition with other derivatives, its unique ability to downregulate RET expression through G-quadruplex stabilization provides a targeted approach for specific cancer types like MTC. The comparative data presented in this guide highlights the distinct advantages and challenges associated with Datelliptium and other ellipticine derivatives. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential and to guide the rational design of next-generation ellipticine-based drugs with improved efficacy and reduced toxicity.

References

A Comparative Guide to RET Inhibitors in Medullary Thyroid Carcinoma: Datelliptium Chloride vs. Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Datelliptium Chloride, a novel transcriptional inhibitor of the RET proto-oncogene, with established tyrosine kinase inhibitors (TKIs) used in the treatment of Medullary Thyroid Cancer (MTC). The information presented is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the evolving landscape of MTC therapeutics.

Executive Summary

Medullary thyroid carcinoma is frequently driven by activating mutations in the REarranged during Transfection (RET) proto-oncogene. Targeted therapy against RET has significantly improved patient outcomes. This guide contrasts the unique mechanism of this compound, which suppresses RET gene expression at the transcriptional level, with the direct enzymatic inhibition of the RET kinase by TKIs such as the highly selective agents Selpercatinib and Pralsetinib, and the multi-kinase inhibitors Vandetanib and Cabozantinib.

Data Presentation: Quantitative Comparison of RET Inhibitors

The following tables summarize key preclinical and clinical data for this compound and other prominent RET inhibitors. Direct head-to-head comparative studies for this compound against other RET inhibitors are not yet available; therefore, this data is compiled from separate studies.

Table 1: Preclinical Efficacy of RET Inhibitors in MTC Cell Lines

InhibitorMechanism of ActionCell LineIC50Citation(s)
This compound RET Transcription InhibitorTT~10 µg/mL[1]
Selpercatinib Selective RET Kinase InhibitorBaF3/RET M918T23 ± 1 nM[2][3]
Pralsetinib Selective RET Kinase InhibitorWT RET (cell-free)0.4 nM[4]
Vandetanib Multi-Kinase Inhibitor (RET, VEGFR, EGFR)TT>50% inhibition at 1 µM[5]
MZ-CRC-1IC50: 1 x 10⁻⁷ M[6]
Cabozantinib Multi-Kinase Inhibitor (RET, MET, VEGFR2)RET (cell-free)5.2 nM[7]
TTIC50: 4 x 10⁻⁸ M[6]
MZ-CRC-1IC50: 1.5 x 10⁻⁷ M[6]

Table 2: In Vivo Efficacy of this compound in an MTC Xenograft Model

InhibitorAnimal ModelDosingTumor Growth InhibitionCitation(s)
This compound MTC xenograft in SCID mice (TT cells)6 mg/kg, i.p., 5 days/week for 4 weeks~75%[1]

Table 3: Clinical Efficacy of Approved RET Inhibitors in RET-Mutant MTC

InhibitorTrial (Phase)Patient PopulationOverall Response Rate (ORR)Progression-Free Survival (PFS)Citation(s)
Selpercatinib LIBRETTO-001 (I/II)Previously treated with Cabozantinib and/or Vandetanib69%82% at 1 year[8]
Treatment-naïve73%92% at 1 year[8]
Pralsetinib ARROW (I/II)Previously treated with Cabozantinib or Vandetanib60%-[9]
Treatment-naïve71%-[9]
Vandetanib ZETA (III)Unresectable locally advanced or metastatic45%30.5 months (predicted)[10]
Cabozantinib EXAM (III)Progressive, metastatic28%11.2 months[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT/MTS)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on MTC cell proliferation.

  • Cell Lines: Human MTC cell lines TT (harboring RET C634W mutation) and MZ-CRC-1 (harboring RET M918T mutation).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control.

    • After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

    • Following a further incubation period (typically 2-4 hours), the formazan product is solubilized (for MTT assay), and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.[11][12]

Wound Healing (Scratch) Assay
  • Objective: To assess the effect of a compound on the migratory capacity of MTC cells.

  • Cell Line: TT cells.

  • Procedure:

    • TT cells are grown to a confluent monolayer in 12-well plates.

    • A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the monolayer.

    • The wells are washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

    • The cells are then incubated with culture medium containing the test compound (e.g., this compound at various concentrations) or vehicle control.

    • Images of the scratch are captured at different time points (e.g., 0, 24, 48, 72, and 96 hours) using an inverted microscope.

    • The area of the wound is measured using image analysis software (e.g., ImageJ), and the rate of wound closure is calculated to determine the effect of the compound on cell migration.[1]

Spheroid Formation Assay
  • Objective: To evaluate the impact of a compound on the self-renewal capacity and cancer stem cell-like properties of MTC cells.

  • Cell Line: TT cells.

  • Procedure:

    • Single-cell suspensions of TT cells are plated in ultra-low attachment plates or in a semi-solid medium (e.g., Matrigel) to prevent adherence.

    • The cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote spheroid formation.

    • The test compound (e.g., this compound) or vehicle control is added to the culture medium.

    • The formation and growth of spheroids are monitored and imaged over time.

    • The number and size of the spheroids are quantified to assess the inhibitory effect of the compound on the cancer stem cell-like population.

In Vivo MTC Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: TT cells.

  • Procedure:

    • A suspension of TT cells is injected subcutaneously into the flank of SCID mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice or thrice weekly) using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).

    • Tumor growth curves are plotted to compare the efficacy of the treatment versus the control.[1]

Western Blot Analysis for RET Signaling
  • Objective: To determine the effect of a compound on the expression and phosphorylation of RET and its downstream signaling proteins.

  • Procedure:

    • MTC cells are treated with the test compound or vehicle for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total RET, phosphorylated RET (p-RET), and downstream signaling molecules (e.g., p-AKT, p-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified to assess changes in protein expression and phosphorylation.[13][14][15]

Mandatory Visualization

Signaling Pathways

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified RET signaling pathways leading to cell proliferation and survival.

Experimental Workflows

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture 1. MTC Cell Culture (TT or MZ-CRC-1) treatment 2. Treatment with RET Inhibitor cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody (e.g., anti-p-RET) blocking->primary_ab secondary_ab 9. Secondary Antibody primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis of RET signaling pathway proteins.

Logical Relationships

Inhibitor_Mechanism_Comparison cluster_datelliptium This compound cluster_tkis Tyrosine Kinase Inhibitors (Selpercatinib, Pralsetinib, etc.) g4 Stabilizes G-quadruplex in RET promoter transcription_inhibition Inhibits RET Transcription g4->transcription_inhibition ret_protein_reduction Reduced RET Protein Levels transcription_inhibition->ret_protein_reduction downstream_inhibition Blocks Downstream Signaling ret_protein_reduction->downstream_inhibition Ultimately leads to atp_binding Binds to ATP-binding pocket of RET kinase domain kinase_inhibition Inhibits RET Kinase Activity (Phosphorylation) atp_binding->kinase_inhibition kinase_inhibition->downstream_inhibition

Caption: Comparison of the mechanisms of action: this compound vs. TKIs.

References

Efficacy of Datelliptium Chloride Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Datelliptium Chloride, an intercalating agent derived from ellipticine, against various cancer cell lines. Due to the limited availability of public data on this compound's effects on a broad range of cancers, this guide leverages data from its parent compound, ellipticine, for comparison in breast, lung, and colon cancer, alongside available data for this compound in Medullary Thyroid Carcinoma (MTC). The guide also presents data for established alternative anticancer agents to provide a comprehensive performance benchmark.

Quantitative Efficacy Comparison

The cytotoxic effects of this compound and its parent compound, ellipticine, are compared with standard-of-care chemotherapeutic agents across different cancer types. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Medullary Thyroid Carcinoma (MTC)

This compound has demonstrated selective antitumor activity in MTC cell lines, which are often driven by mutations in the RET proto-oncogene.

CompoundCell LineIC50
This compound TT~2.5 µg/mL[1]
Nthy-ori-3-1 (normal thyroid)10 µg/mL[1]
Cabozantinib TT4 nM[2]
Vandetanib TT150 nM[2]

Note: The IC50 for this compound in TT cells is inferred from the finding that it is four-fold more potent than in Nthy-ori-3-1 cells[1].

Breast Cancer
CompoundCell LineIC50
Ellipticine MCF-7~1 µM[3]
Doxorubicin MCF-70.68 µg/mL[4]
Lung Cancer

For lung cancer, the efficacy of ellipticine is used for comparison due to the absence of specific data for this compound.

CompoundCell LineIC50
Ellipticine A5492.13 µM[5]
Cisplatin A5499 µM[6]
Colon Cancer

Similarly, in the context of colon cancer, ellipticine's cytotoxic activity is presented.

CompoundCell LineIC50
Ellipticine HCT-1160.3 µM[5]
5-Fluorouracil HCT-11619.87 µM[7]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action in MTC involves the stabilization of a G-quadruplex structure on the promoter region of the RET gene, leading to its downregulation[1]. This action inhibits the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metastasis. The inhibition of this pathway ultimately leads to decreased levels of cyclin D1 and prevents the phosphorylation of the Retinoblastoma (Rb) protein, causing cell cycle arrest.

G Datelliptium Datelliptium Chloride G4 RET Promoter G-Quadruplex Datelliptium->G4 stabilizes RET RET Transcription Downregulation G4->RET leads to PI3K PI3K/Akt/mTOR Pathway Inhibition RET->PI3K CyclinD1 Cyclin D1 Downregulation PI3K->CyclinD1 Migration Decreased Cell Migration & EMT PI3K->Migration pRb Rb Phosphorylation Inhibition CyclinD1->pRb CellCycle Cell Cycle Arrest pRb->CellCycle Proliferation Decreased Cell Proliferation CellCycle->Proliferation G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

References

Unveiling the Efficacy of Datelliptium Chloride in Cyclin D1 Regulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of Datelliptium Chloride's effect on cyclin D1, a key regulator of cell cycle progression, against other known cyclin D1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and therapeutic strategies.

This compound has demonstrated significant potential in downregulating cyclin D1 expression, a critical factor in the proliferation of various cancer cells. This guide will delve into the quantitative performance of this compound, comparing it with a selection of alternative compounds. Detailed experimental protocols and signaling pathway visualizations are provided to ensure a thorough understanding of the methodologies and mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in modulating cyclin D1. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary across studies, which should be considered when making direct comparisons.

Table 1: Effect of this compound on Cyclin D1 Protein Expression

Cell LineConcentrationTreatment Duration% Inhibition of Cyclin D1 ProteinReference
TT (Medullary Thyroid Carcinoma)0.5 µM48 hoursSignificant downregulation (exact % not stated)[1]
TT (Medullary Thyroid Carcinoma)1 µM48 hoursSignificant downregulation (exact % not stated)[1]
MZ-CRC-1 (Medullary Thyroid Carcinoma)0.5 µM48 hoursSignificant downregulation (exact % not stated)[1]
MZ-CRC-1 (Medullary Thyroid Carcinoma)1 µM48 hoursSignificant downregulation (exact % not stated)[1]

Note: The referenced study utilized densitometry analysis of Western blots to confirm significant downregulation.[1]

Table 2: Performance of Alternative Cyclin D1 Inhibitors

CompoundTarget/ActionCell Line/SystemIC50 / % InhibitionReference
Fangchinoline Downregulation of Cyclin D1 mRNASPC-A-1 (Lung Cancer)19% inhibition at 2.5 µM, 30% at 5 µM, 57% at 10 µM[2]
Downregulation of Cyclin D1 ProteinMDA-MB-231 (Breast Cancer)Significant reduction at 10 µM and almost ablated at 30 µM (48h)[3]
Resveratrol Downregulation of Cyclin D1 ProteinSW480 (Colon Carcinoma)Significant decrease after 2 hours at 100 µM and 300 µM[4]
Indirubin Downregulation of Cyclin D1 ProteinA2780 & OVCAR3 (Ovarian Cancer)Dose-dependent downregulation
Berberine Downregulation of Cyclin D1 ProteinDU145 (Prostate Cancer)Dose-dependent inhibition (25, 50, 100 µmol/L for 48/72h)
NSC 625987 Inhibition of CDK4/Cyclin D1 complexIn vitro enzymatic assayIC50 = 0.2 µM
Oxindole-Indole Conjugates Inhibition of CDK4In vitro enzymatic assayIC50 ranging from 1.26 µM to 1.82 µM for potent analogs

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below is a generalized, yet comprehensive, protocol for Western blot analysis of cyclin D1 protein levels, a common technique used in the cited studies.

Western Blot Protocol for Cyclin D1 Analysis
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with the compound of interest (e.g., this compound) at various concentrations and for the specified duration.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay to ensure equal loading of protein for each lane in the subsequent steps.

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

    • Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cyclin D1 overnight at 4°C.

    • Wash the membrane multiple times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze the band intensities using densitometry software. Normalize the cyclin D1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Signaling Pathways and Mechanisms of Action

This compound exerts its effect on cyclin D1 through a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate the key pathways and the mechanism of action of this compound.

Datelliptium_Chloride_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RET_Receptor RET Receptor Tyrosine Kinase Growth_Factors->RET_Receptor Activates PI3K PI3K RET_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CyclinD1 Cyclin D1 mTOR->CyclinD1 Promotes Translation CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression Promotes Datelliptium Datelliptium Chloride Datelliptium->RET_Receptor Inhibits Transcription

Caption: Mechanism of this compound on the RET-PI3K-Akt-mTOR-Cyclin D1 signaling pathway.

The diagram above illustrates how this compound inhibits the transcription of the RET receptor tyrosine kinase. This initial inhibitory step sets off a cascade of downstream effects, ultimately leading to the downregulation of cyclin D1 and cell cycle arrest.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., TT, MZ-CRC-1) Drug_Treatment 2. Treatment with This compound Cell_Culture->Drug_Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction Drug_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA/Bradford Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection 7. Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Signal_Detection 8. Chemiluminescent Signal Detection Immunodetection->Signal_Detection Data_Analysis 9. Densitometry Analysis (Normalization to Loading Control) Signal_Detection->Data_Analysis

Caption: A typical experimental workflow for analyzing the effect of a compound on Cyclin D1 expression.

This workflow provides a step-by-step overview of the process used to obtain the quantitative data presented in this guide, from cell culture to the final analysis of protein expression.

Conclusion

This compound demonstrates notable efficacy in downregulating cyclin D1 expression by targeting the RET-PI3K-Akt-mTOR signaling pathway. While the available data for a direct, quantitative comparison with all alternatives is limited by varied experimental conditions, this guide provides a solid foundation for researchers to evaluate the potential of this compound. The detailed protocols and pathway diagrams serve as valuable resources for designing and interpreting future studies in the field of cyclin D1 inhibition and cancer therapy. Further research employing standardized experimental conditions will be crucial for a definitive comparative assessment of these promising compounds.

References

A Comparative Analysis of Datelliptium Chloride and Other G-Quadruplex Ligands for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

G-quadruplexes (G4s), non-canonical four-stranded DNA and RNA structures, have emerged as promising targets for anticancer drug development. These structures are prevalent in the telomeric ends of chromosomes and in the promoter regions of numerous oncogenes, such as RET, c-MYC, and BCL2. Ligands that can selectively bind to and stabilize G-quadruplexes can interfere with crucial cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative overview of Datelliptium Chloride and other notable G-quadruplex ligands, focusing on their performance based on available experimental data.

Overview of G-Quadruplex Ligands

This compound has been identified as a potent stabilizer of the G-quadruplex within the promoter region of the RET proto-oncogene, which is a key driver in medullary thyroid carcinoma (MTC). Its mechanism of action involves the suppression of RET transcription, leading to antitumor effects. For a comprehensive evaluation, Datelliptium is compared here with two well-characterized G-quadruplex ligands: BRACO-19, a trisubstituted acridine, and PhenDC3, a bisquinolinium compound.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound, BRACO-19, and PhenDC3, including their binding affinities (Kd), G-quadruplex stabilization potential (ΔT½), and cellular activity (IC50). It is important to note that the data for BRACO-19 and PhenDC3 were generated using different G-quadruplex-forming sequences than that for Datelliptium, which specifically targets the RET promoter G-quadruplex.

Table 1: G-Quadruplex Binding Affinity and Stabilization

LigandG-Quadruplex TargetBinding Affinity (Kd)G4 Stabilization (ΔT½) (°C)
This compound RET promoterNot ReportedNot Reported
BRACO-19 Telomeric (AT11-L2)5.6 µM[1]>30 (at 2 molar equivalents)[1]
Hepatitis B VirusNot Reported5[2]
PhenDC3 Telomeric (AT11-L2)1.4 µM[1]>30 (at 2 molar equivalents)[1]
Hepatitis B VirusNot Reported24[2]
CEB1 minisatelliteDC50 = 0.4–0.5 µMNot Reported

Note: The binding affinity for PhenDC3 to the CEB1 minisatellite G-quadruplex is reported as DC50, the concentration required to displace 50% of a fluorescent probe.

Table 2: Cellular Activity

LigandCell LineIC50Selectivity
This compound TT (Medullary Thyroid Carcinoma)~2.5 µg/mL (~6.3 µM)[3][4]4-fold higher IC50 in normal thyroid cells (Nthy-ori-3-1)[3][4]
BRACO-19 U87, U251, SHG-44 (Glioblastoma)1.45, 1.55, 2.5 µM, respectively[5]Selective for cancer cells over normal primary astrocytes[5]
UXF1138L (Uterine Carcinoma)~2.5 µM[6]Not Reported
PhenDC3 Not ReportedNot ReportedHigh selectivity for G4 over duplex DNA[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize G-quadruplex ligands.

FRET-Melting Assay

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (T½).

  • Oligonucleotide Preparation : A G-quadruplex-forming oligonucleotide is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate and 100 mM KCl.

  • Ligand Preparation : The test ligand (e.g., this compound) is prepared in a stock solution and added to the oligonucleotide solution at various concentrations.

  • Thermal Denaturation : The fluorescence of the solution is monitored as the temperature is increased from 25°C to 95°C at a rate of 0.5°C/min.

  • Data Analysis : The melting temperature (T½) is determined as the temperature at which the fluorescence intensity is halfway between the minimum and maximum values. The ΔT½ is calculated by subtracting the T½ of the oligonucleotide alone from the T½ in the presence of the ligand.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to characterize the conformational changes in G-quadruplex DNA upon ligand binding.

  • Sample Preparation : The G-quadruplex-forming oligonucleotide is prepared at a concentration of 5 µM in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Ligand Titration : The ligand is incrementally added to the oligonucleotide solution.

  • Spectral Measurement : CD spectra are recorded from 220 nm to 320 nm at a constant temperature (e.g., 25°C).

  • Data Analysis : Changes in the CD spectrum, such as shifts in the peaks at ~260 nm (characteristic of parallel G-quadruplexes) or ~295 nm (characteristic of antiparallel G-quadruplexes), indicate ligand-induced conformational changes.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a G-quadruplex.

  • Chip Preparation : A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

  • Ligand Injection : The ligand is injected at various concentrations over the sensor chip surface.

  • Data Acquisition : The binding and dissociation of the ligand are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis : The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

G_Quadruplex_Signaling_Pathway Datelliptium This compound RET_G4 RET Promoter G-Quadruplex Datelliptium->RET_G4 Binds and Stabilizes RET_Transcription RET Gene Transcription RET_G4->RET_Transcription Inhibits RET_Protein RET Protein Expression RET_Transcription->RET_Protein Leads to decreased Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) RET_Protein->Downstream_Signaling Activates Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Experimental_Workflow cluster_0 Biophysical Characterization cluster_1 Cellular Assays cluster_2 In Vivo Studies FRET FRET-Melting (ΔT½) Viability Cell Viability (IC50) FRET->Viability CD CD Spectroscopy (Conformation) CD->Viability SPR SPR (Kd) SPR->Viability WesternBlot Western Blot (Protein Expression) Viability->WesternBlot Xenograft Xenograft Model (Tumor Growth) WesternBlot->Xenograft Ligand_Comparison_Logic High_Affinity High Binding Affinity (Low Kd) Promising_Candidate Promising Anticancer Drug Candidate High_Affinity->Promising_Candidate High_Stabilization Strong G4 Stabilization (High ΔT½) High_Stabilization->Promising_Candidate High_Selectivity High Selectivity (G4 vs. Duplex) High_Selectivity->Promising_Candidate Cellular_Potency Potent Cellular Activity (Low IC50) Cellular_Potency->Promising_Candidate Low_Toxicity Low Toxicity to Normal Cells Low_Toxicity->Promising_Candidate

References

Datelliptium Chloride: A Novel Challenger to Established Chemotherapies in Thyroid Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide offers an objective analysis of Datelliptium Chloride against established chemotherapy agents for thyroid cancer, tailored for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document serves as a critical resource for evaluating the therapeutic potential of this novel compound.

Introduction

Thyroid cancer, in its various forms, presents a significant therapeutic challenge, particularly in advanced and refractory cases. While traditional cytotoxic agents and targeted therapies have formed the backbone of treatment regimens, the emergence of novel compounds like this compound warrants a comprehensive comparative assessment. This compound, a selective inhibitor of the RET proto-oncogene transcription, has shown promise in preclinical studies, particularly in Medullary Thyroid Carcinoma (MTC). This guide provides a head-to-head comparison of this compound with standard-of-care chemotherapies, focusing on efficacy, mechanism of action, and the underlying molecular pathways.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and established chemotherapeutic agents across various thyroid cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: In Vitro Efficacy (IC50) of this compound and Cytotoxic Chemotherapies in Thyroid Cancer Cell Lines

DrugCell LineHistologyIC50
This compound TTMedullary~2.5 µg/mL
Nthy-ori-3-1Normal Thyroid10 µg/mL[1]
Doxorubicin FROPapillary~0.3 µg/mL[2]
HTh74R (resistant)Anaplastic153.53 µg/mL[1]
FTC 238 / FTC 133FollicularEffective at 0.5-1 µM
Cisplatin FROPapillary~3 µg/mL[2]
C643AnaplasticNot specified
C3948AnaplasticNot specified
Paclitaxel MTC Cell LinesMedullary8.2 ± 1.9 nmol/L
8505cAnaplastic250 nM/L[3]
SW1736AnaplasticNot specified

Table 2: In Vitro Efficacy (IC50) of Targeted Therapies in Thyroid Cancer Cell Lines

DrugCell LineHistologyIC50
Vandetanib TTMedullary1 x 10⁻⁷ M[4]
MZ-CRC-1Medullary1 x 10⁻⁷ M[4]
Cabozantinib TTMedullary1.7 x 10⁻⁷ M[4]
MZ-CRC-1Medullary1.5 x 10⁻⁷ M[4]
Sorafenib TTMedullary10.2 x 10⁻⁹ M[5]
Papillary (BRAFV600E)Papillary1.85 - 2.1 µM[6]
Anaplastic (BRAFV600E)Anaplastic3.25 µM[6]
FollicularFollicularMid-range µM[6]
Lenvatinib 8505CAnaplastic24.26 µM[7]
TCO1Anaplastic26.32 µM[7]
ATC primary cellsAnaplastic19 µM[8]

In Vivo Experimental Data

In a preclinical MTC xenograft mouse model, this compound demonstrated significant antitumor activity. Treatment with 6 mg/kg of this compound for four weeks resulted in approximately 75% tumor growth inhibition with minimal systemic toxicity.[1][9] This highlights the compound's potential for in vivo efficacy and a favorable safety profile.

Mechanisms of Action and Signaling Pathways

This compound

This compound's primary mechanism of action is the stabilization of a G-quadruplex structure in the promoter region of the RET proto-oncogene. This stabilization inhibits RET transcription, leading to a downstream cascade of effects.[1][10]

  • Downregulation of RET: Leads to reduced proliferation and survival of RET-driven thyroid cancer cells.[1]

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Datelliptium downregulates mesenchymal markers such as N-cadherin, vimentin, slug, and snail, thereby reducing the migratory and invasive potential of cancer cells.[1][10]

  • Suppression of the PI3K/Akt/mTOR Pathway: By downregulating RET, Datelliptium reduces the activation of this critical survival and proliferation pathway.[1]

  • Reduction of Cyclin D1 Expression: This leads to cell cycle arrest.[1]

Datelliptium_Chloride_Pathway Datelliptium This compound G4 RET Promoter G-Quadruplex Datelliptium->G4 stabilizes RET RET Transcription G4->RET inhibits RET_Protein RET Protein RET->RET_Protein PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RET_Protein->PI3K_Akt_mTOR activates EMT Epithelial-to-Mesenchymal Transition (EMT) RET_Protein->EMT induces Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Migration Cell Migration & Invasion EMT->Migration

This compound's Mechanism of Action.
Established Chemotherapies

Established chemotherapies for thyroid cancer encompass both traditional cytotoxic agents and targeted therapies, each with distinct mechanisms of action.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. It has been shown to induce apoptosis in thyroid cancer cells through the Fas-mediated pathway and can also activate the Notch signaling pathway.[11][12][13]

  • Cisplatin: A platinum-based compound that forms DNA adducts, leading to DNA damage and cell death. Its efficacy in thyroid cancer is linked to the p53 tumor suppressor pathway and the activation of the JNK signaling cascade.[7][14][15]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis. In thyroid cancer cells, its effects are modulated by survival signaling pathways such as cRaf-1/ERK1/2 and PI3K/Akt.[3][16][17]

  • Targeted Therapies (Vandetanib, Cabozantinib, Sorafenib, Lenvatinib): These are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[6][18][19][20][21][22][23][24]

    • VEGFR: Inhibition of this receptor tyrosine kinase family blocks angiogenesis, a critical process for tumor growth and metastasis.

    • RET: Direct inhibition of the RET kinase is a key mechanism for drugs like vandetanib and cabozantinib in MTC.

    • MAPK (RAS-RAF-MEK-ERK) Pathway: This pathway is frequently activated in thyroid cancer and is a target for inhibitors like sorafenib.

    • PI3K/Akt/mTOR Pathway: Another crucial survival pathway that is often co-targeted to enhance therapeutic efficacy.

Established_Therapies_Pathway cluster_cytotoxic Cytotoxic Agents cluster_targeted Targeted Therapies cluster_pathways Cellular Targets & Pathways Doxorubicin Doxorubicin DNA DNA Damage Doxorubicin->DNA Cisplatin Cisplatin Cisplatin->DNA Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Vandetanib Vandetanib RET RET Kinase Vandetanib->RET VEGFR VEGFR Vandetanib->VEGFR Cabozantinib Cabozantinib Cabozantinib->RET Cabozantinib->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR MAPK MAPK Pathway Sorafenib->MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR PI3K_Akt PI3K/Akt Pathway Lenvatinib->PI3K_Akt Apoptosis Apoptosis DNA->Apoptosis Microtubules->Apoptosis RET->Apoptosis VEGFR->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis

Targeted pathways of established thyroid cancer therapies.

Experimental Protocols

In Vitro Cell Viability and IC50 Determination
  • Cell Lines: A panel of human thyroid carcinoma cell lines representing different histological subtypes (e.g., TT and MZ-CRC-1 for MTC; C643, C3948, 8505C, TCO1 for anaplastic; B-CPAP for papillary; FTC-133 for follicular) and a normal thyroid cell line (Nthy-ori-3-1) are cultured under standard conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or the comparator drug for a specified period (e.g., 48-72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study
  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are used.

  • Tumor Implantation: Human thyroid cancer cells (e.g., TT cells for MTC) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. This compound (e.g., 6 mg/kg) or a vehicle control is administered intraperitoneally according to a defined schedule (e.g., 5 consecutive days per week for 4 weeks).

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess protein expression).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Thyroid Cancer Cell Lines Drug_Treatment_Vitro Drug Treatment (Dose-Response) Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (MTT/MTS) Drug_Treatment_Vitro->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Efficacy Tumor Growth Inhibition (%) Xenograft Tumor Xenograft Model (Mice) Drug_Treatment_Vivo Drug Administration Xenograft->Drug_Treatment_Vivo Tumor_Measurement Tumor Growth Measurement Drug_Treatment_Vivo->Tumor_Measurement Tumor_Measurement->Efficacy

General experimental workflow for drug evaluation.

Conclusion

This compound presents a novel and targeted approach to the treatment of thyroid cancer, particularly Medullary Thyroid Carcinoma. Its unique mechanism of inhibiting RET transcription offers a distinct advantage over direct kinase inhibition and broad-spectrum cytotoxic chemotherapy. Preclinical data indicate potent in vitro and in vivo efficacy with a favorable selectivity for cancer cells over normal cells. While direct comparative clinical data is not yet available, the preclinical evidence strongly suggests that this compound is a promising candidate for further development and could offer a valuable alternative or complementary therapy to the established treatment landscape for thyroid cancer. The detailed data and methodologies provided in this guide are intended to facilitate informed decisions and stimulate further research in this critical area of oncology.

References

A Comparative Analysis of Off-Target Effects: Datelliptium Chloride Versus Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Datelliptium Chloride, a novel RET transcription inhibitor, against established multi-targeted tyrosine kinase inhibitors (TKIs), Vandetanib and Cabozantinib, which are also used in the treatment of cancers driven by the RET proto-oncogene, such as medullary thyroid carcinoma (MTC). Understanding the off-target profiles of these compounds is crucial for anticipating potential side effects and developing more selective cancer therapies.

This compound represents a targeted approach by stabilizing G-quadruplex structures in the RET promoter region, leading to the downregulation of RET transcription.[1][2] In contrast, Vandetanib and Cabozantinib inhibit the kinase activity of RET and other receptor tyrosine kinases, contributing to both their therapeutic efficacy and a broader range of off-target effects.

Comparative Analysis of On-Target and Off-Target Effects

The following table summarizes the known on-target and off-target profiles of this compound, Vandetanib, and Cabozantinib. Due to the novelty of this compound, direct experimental data on its off-target protein interactions is limited. Its off-target profile is inferred based on its mechanism as a G-quadruplex stabilizer.

Compound Primary On-Target Mechanism Known/Potential Off-Target Mechanisms & Affected Pathways Commonly Associated Adverse Events
This compound Stabilizes G-quadruplex structures in the RET promoter, downregulating RET transcription.[1][2]Potential for interaction with other G-quadruplex forming regions in the genome, which could affect the transcription of other genes.Minimal systemic toxicity observed in preclinical xenograft models.[2]
Vandetanib Inhibition of RET, VEGFR-2, and EGFR kinase activity.[3][4][5]Inhibition of other kinases in the Src family and Ephrin receptor family.[4] This can lead to disruption of normal signaling in various tissues.Diarrhea, rash, nausea, hypertension, headache.[4][6]
Cabozantinib Inhibition of MET, VEGFR, and AXL kinase activity, in addition to RET.[7]Broad-spectrum kinase inhibition leading to effects on numerous signaling pathways involved in cell growth, proliferation, and angiogenesis.Hypertension, stomatitis, nausea, weight loss, diarrhea, fatigue, hand-foot skin reaction.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches to identify off-target effects, the following diagrams are provided.

G_quadruplex_stabilization cluster_datelliptium This compound Action Datelliptium Datelliptium Chloride G4 G-quadruplex in RET Promoter Datelliptium->G4 Stabilizes RET_transcription RET Gene Transcription G4->RET_transcription Inhibits RET_protein RET Protein Expression RET_transcription->RET_protein Leads to reduced PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RET_protein->PI3K_Akt_mTOR Downregulates EMT Epithelial-Mesenchymal Transition (EMT) RET_protein->EMT Inhibits Cell_Proliferation Tumor Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Inhibits EMT->Cell_Proliferation Inhibits

Caption: On-target signaling pathway of this compound.

off_target_workflow cluster_workflow Experimental Workflow for Off-Target Analysis start Test Compound (e.g., this compound) kinome_scan Kinome Scanning start->kinome_scan proteomics Cell-based Proteomic Analysis start->proteomics sequencing Genomic/Transcriptomic Sequencing start->sequencing validation Target Validation (e.g., CRISPR, siRNA) kinome_scan->validation proteomics->validation sequencing->validation phenotypic Phenotypic Assays validation->phenotypic end Identification of Off-Target Effects phenotypic->end

Caption: A generalized experimental workflow for identifying off-target effects of a compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects. Below are summaries of key experimental protocols.

Kinome Scanning

Objective: To identify unintended kinase targets of a compound.

Methodology:

  • A library of purified, active kinases is arrayed on a chip or in solution.

  • The test compound (e.g., this compound) is incubated with the kinase library at a fixed concentration.

  • The activity of each kinase in the presence of the compound is measured, typically using a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay.

  • The percentage of inhibition for each kinase is calculated by comparing its activity in the presence and absence of the compound.

  • Hits are identified as kinases that show significant inhibition above a predefined threshold.

Proteomic Analysis (e.g., using Mass Spectrometry)

Objective: To identify changes in the proteome of cells treated with a compound, which can reveal off-target effects.

Methodology:

  • Cancer cell lines are treated with the test compound or a vehicle control for a specified period.

  • Cells are harvested, and proteins are extracted and digested into peptides.

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometry data is used to identify and quantify thousands of proteins in each sample.

  • Statistical analysis is performed to identify proteins that are significantly up- or downregulated in the compound-treated cells compared to the control. These proteins may represent off-targets or downstream effects of off-target interactions.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of a compound in a cellular context.

Methodology:

  • Cells are treated with the test compound or a vehicle control.

  • The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • The soluble protein fraction is separated from the aggregated fraction by centrifugation.

  • The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Binding of the compound to a target protein stabilizes it, resulting in a higher melting temperature. This thermal shift indicates a direct interaction between the compound and the protein.

Conclusion

This compound, with its unique mechanism of targeting a DNA secondary structure, presents a potentially more specific approach to inhibiting RET-driven cancers compared to the multi-targeted kinase inhibitors Vandetanib and Cabozantinib. While the off-target profile of this compound is not yet fully characterized, its focused on-target mechanism suggests a potentially lower incidence of the broad side effects associated with TKIs. However, the possibility of off-target interactions with other G-quadruplexes throughout the genome warrants further investigation using the comprehensive experimental protocols outlined in this guide. A thorough understanding of the on- and off-target effects of these different therapeutic agents is paramount for the continued development of safer and more effective cancer treatments.

References

Reproducibility of Datelliptium Chloride Xenograft Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel therapeutics for Medullary Thyroid Carcinoma (MTC), the reproducibility of preclinical findings is paramount. This guide provides a comparative analysis of xenograft studies involving Datelliptium Chloride and its alternatives, focusing on data presentation, experimental protocols, and the underlying signaling pathways.

Quantitative Data Comparison

The following table summarizes the available quantitative data from xenograft studies of this compound and alternative therapies in Medullary Thyroid Carcinoma models. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental design.

Compound Cell Line Animal Model Dosage Treatment Duration Tumor Growth Inhibition Reference
This compound TTNude Mice6 mg/kg4 weeks (5 days/week)~75%[1]
Vandetanib Various human tumor xenograftsNude Mice12.5, 25, 50, or 100 mg/kg/dayNot specifiedDose-dependent inhibition[2]
Vandetanib Anaplastic Thyroid Carcinoma cell linesNot specifiedNot specifiedNot specified>65%[2]
Cabozantinib TTNude MiceNot specifiedSubchronicDose-dependent inhibition[3][4]
Selpercatinib Not specifiedNot specifiedNot specifiedNot specifiedData from preclinical xenograft studies on tumor growth inhibition percentage is not readily available in the provided search results. Clinical trial data shows high response rates in patients.[5][6]

Experimental Protocols

A generalized protocol for a Medullary Thyroid Carcinoma xenograft study is outlined below. Specific parameters such as cell numbers, animal strains, and treatment regimens may vary between studies.

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a murine xenograft model of Medullary Thyroid Carcinoma.

Materials:

  • Medullary Thyroid Carcinoma cell line (e.g., TT cells)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cell culture medium and reagents

  • Matrigel (or similar basement membrane matrix)

  • Test compound (e.g., this compound) and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: MTC cells are cultured under standard conditions.

  • Cell Preparation for Implantation: Cells are harvested, counted, and resuspended in a mixture of culture medium and Matrigel.

  • Tumor Implantation: A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Treatment Administration: The test compound or vehicle control is administered to the respective groups according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage).

  • Data Collection: Tumor volumes and body weights are recorded throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

Signaling Pathways and Mechanism of Action

This compound and its alternatives primarily target the REarranged during Transfection (RET) signaling pathway, which is a key driver in many cases of Medullary Thyroid Carcinoma.

This compound: This compound acts as a novel RET transcription inhibitor. It stabilizes G-quadruplex structures in the promoter region of the RET gene, leading to a downregulation of RET transcription and subsequent reduction in RET protein expression. This, in turn, inhibits downstream signaling pathways such as the PI3K/Akt/mTOR pathway, ultimately leading to decreased cell proliferation and tumor growth.

Alternative Therapies (Vandetanib, Cabozantinib, Selpercatinib): These drugs are tyrosine kinase inhibitors (TKIs). They function by directly inhibiting the kinase activity of the RET protein, as well as other receptor tyrosine kinases involved in tumor angiogenesis and proliferation, such as VEGFR and EGFR. By blocking the phosphorylation and activation of RET, these TKIs effectively shut down the downstream signaling cascades that promote cancer cell survival and growth. Selpercatinib is noted for being a more selective RET inhibitor compared to the multi-kinase inhibitors Vandetanib and Cabozantinib.

Visualizations

Experimental Workflow for a Xenograft Study

G cluster_setup Setup cluster_monitoring Monitoring cluster_treatment Treatment cluster_analysis Analysis A Culture MTC Cells B Prepare Cell Suspension A->B C Implant Cells into Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Groups D->E F Administer Treatment/ Vehicle Control E->F G Continue Monitoring F->G H Endpoint Reached G->H I Excise Tumors H->I J Analyze Data I->J G Datelliptium This compound G4 RET Promoter G-Quadruplex Datelliptium->G4 RET_Gene RET Gene G4->RET_Gene inhibits transcription RET_mRNA RET mRNA RET_Gene->RET_mRNA transcription RET_Protein RET Protein RET_mRNA->RET_Protein translation PI3K_Akt PI3K/Akt/mTOR Pathway RET_Protein->PI3K_Akt activates Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes

References

Safety Operating Guide

Safe Disposal of Datelliptium Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Datelliptium Chloride, a DNA-intercalating agent with anti-tumor activities.[1][2][3][4] Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Identification and Safety Data

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform disposal requirements.[5]

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[5]

This high aquatic toxicity necessitates that this compound and its containers are never disposed of via standard drains or in regular waste streams.

Summary of Key Safety Data:

Hazard CategoryGHS ClassificationPrecautionary Statement CodeDisposal Implication
Health Hazard Acute Toxicity, Oral (Category 4)H302Avoid ingestion; handle with appropriate personal protective equipment (PPE).
Environmental Hazard Acute Aquatic Toxicity (Category 1)H400Prevent release to the environment. Do not dispose of in sinks or drains.
Environmental Hazard Chronic Aquatic Toxicity (Category 1)H410Requires containment and disposal as hazardous waste to prevent long-term environmental damage.[5]

Required Personal Protective Equipment (PPE)

When preparing this compound for disposal, all personnel must wear the following minimum PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Protective Clothing: A fully-buttoned laboratory coat.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and containers to an approved waste disposal plant .[5] This process must be handled systematically to ensure safety and compliance.

Protocol for Waste Collection and Disposal:

  • Identify Waste Streams:

    • Solid Waste: Includes unused or expired this compound, and any disposable materials heavily contaminated with the compound (e.g., weighing papers, contaminated gloves, bench paper).

    • Liquid Waste: Solutions containing this compound.

    • Container Waste: Empty containers that previously held this compound. These are considered hazardous as they may contain product residue.

  • Segregate and Collect Waste:

    • Collect all waste designated for disposal in a clearly labeled, sealable, and compatible hazardous waste container.

    • The container must be marked with a "Hazardous Waste" label as soon as the first item of waste is added.

    • The label should clearly identify the contents, including "this compound" and any solvents present in liquid waste.

  • Store Waste Securely:

    • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

    • Ensure the storage location is away from drains and incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]

    • Do not attempt to treat or neutralize this compound waste unless you are following a specific, validated, and approved protocol provided by your EHS office.

  • Decontaminate and Dispose of Empty Containers:

    • Empty containers of this compound must be managed as hazardous waste.[7][8]

    • Do not rinse the container into the sink. If rinsing is required for experimental purposes, the rinsate must be collected as hazardous liquid waste.[8]

    • Seal the empty container, attach a completed hazardous waste label, and dispose of it through the EHS office.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, follow these procedures immediately:

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with large amounts of water. Seek prompt medical attention.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water, using an eyewash station. Remove contact lenses if present. Seek immediate medical attention from a specialist.[5]

  • Swallowing: If swallowed, rinse the mouth with water. Call a poison center or physician for guidance.[5]

  • Spillage: In case of a spill, collect the spillage to prevent it from entering drains or waterways.[5] Dispose of all cleanup materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the safe disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_emergency Contingency start Begin Disposal Process for This compound identify_waste 1. Identify Waste Stream (Solid, Liquid, Container) start->identify_waste spill Spill or Exposure? start->spill wear_ppe 2. Wear Required PPE (Goggles, Gloves, Lab Coat) identify_waste->wear_ppe collect_waste 3. Collect in Labeled, Compatible Hazardous Waste Container wear_ppe->collect_waste store_waste 4. Store Securely in Designated Accumulation Area collect_waste->store_waste contact_ehs 5. Contact EHS Office for Pickup store_waste->contact_ehs end_disposal Disposal Complete (Handled by Approved Plant) contact_ehs->end_disposal spill->identify_waste No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes emergency_proc->collect_waste After cleanup

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Datelliptium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Datelliptium Chloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent DNA-intercalating agent with antineoplastic properties, necessitating rigorous handling and disposal procedures.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

Given that this compound is harmful if swallowed and is classified as an antineoplastic agent, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon known or suspected contact.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, which can cause serious eye damage. Standard safety glasses are insufficient.
Body Protection Disposable, solid-front, back-closing chemotherapy gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene).Prevents skin contact and contamination of personal clothing. The disposable nature minimizes the risk of cross-contamination.
Respiratory Protection A NIOSH-approved half-face or full-face respirator with combination organic vapor/particulate (P95 or higher) cartridges.Essential for procedures that may generate aerosols or dust, such as weighing or reconstituting the compound.
Foot Protection Closed-toe, non-perforated shoes with slip-resistant soles.Protects feet from spills and potential slips in the laboratory.

Operational Plan: From Receipt to Use

A clear and systematic workflow is critical to minimize the risk of exposure to this compound. The following diagram outlines the essential steps for handling this compound in a laboratory setting.

G Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination and Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store in a Designated, Ventilated, and Secure Location inspect->storage don_ppe Don Full PPE storage->don_ppe weigh Weigh Compound in a Chemical Fume Hood don_ppe->weigh reconstitute Reconstitute with Appropriate Solvent (e.g., DMSO) weigh->reconstitute treatment Treat Cell Cultures or Administer to Animal Models reconstitute->treatment incubation Incubate as per Experimental Protocol treatment->incubation analysis Perform Downstream Analysis (e.g., Western Blot, Cell Viability Assay) incubation->analysis decontaminate Decontaminate Work Surfaces with an appropriate agent analysis->decontaminate dispose_liquid Dispose of Liquid Waste in a Labeled Hazardous Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste (gloves, gown, etc.) in a Labeled Hazardous Waste Container decontaminate->dispose_solid remove_ppe Remove PPE in Designated Area dispose_solid->remove_ppe

Operational Workflow for Handling this compound

Disposal Plan: A Step-by-Step Protocol for Safe Waste Management

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal poses a significant risk to human health and the environment.

Liquid Waste:

  • Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the solvent used.

  • Store the waste container in a designated secondary containment bin within a well-ventilated area, away from incompatible materials.

  • When the container is full, arrange for pick-up and disposal by a certified hazardous waste management company.

Solid Waste:

  • All solid waste, including used gloves, gowns, bench paper, pipette tips, and any other contaminated disposable materials, must be placed in a designated, puncture-resistant, and clearly labeled hazardous waste container.

  • The container should be lined with a heavy-duty plastic bag.

  • The label must clearly state "Hazardous Waste" and indicate that the contents are contaminated with this compound.

  • Once the container is full, it should be sealed and disposed of through the institution's hazardous waste management program.

Empty Containers:

  • Empty containers that held this compound are also considered hazardous waste.

  • Triple-rinse the container with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste.

  • Deface the original label on the container.

  • Dispose of the rinsed container as hazardous solid waste.

Understanding the Mechanism: this compound's Impact on Cellular Signaling

This compound exerts its antitumor activity by acting as a DNA intercalator, which subsequently leads to the downregulation of the REarranged during Transfection (RET) proto-oncogene.[1][2] The inhibition of RET transcription disrupts key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the signaling cascade affected by this compound.

G This compound Signaling Pathway Inhibition Datelliptium This compound DNA DNA Datelliptium->DNA Intercalates RET_Gene RET Gene Transcription Datelliptium->RET_Gene Inhibits DNA->RET_Gene RET_Protein RET Protein Expression RET_Gene->RET_Protein PI3K PI3K RET_Protein->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival Metastasis Metastasis mTOR->Metastasis

This compound Signaling Pathway Inhibition

Experimental Protocol: Western Blot Analysis of RET Protein Expression

To assess the efficacy of this compound in downregulating RET protein expression, a Western blot analysis can be performed. The following is a detailed methodology for this key experiment.

1. Cell Culture and Treatment:

  • Seed Medullary Thyroid Carcinoma (MTC) cells (e.g., TT or MZ-CRC-1 cell lines) in appropriate culture dishes and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1 µM) for a specified time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.

  • Denature the protein samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Run the gel to separate the proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the RET protein overnight at 4°C with gentle agitation.

  • Wash the membrane several times with wash buffer.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again to remove any unbound secondary antibody.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.

  • Quantify the band intensities using densitometry software to determine the relative expression levels of the RET protein.

By strictly adhering to these safety protocols and experimental guidelines, researchers can confidently and safely advance their work with this compound, contributing to the development of new and effective cancer therapies.

References

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